(2-Amino-2-phenyl-ethyl)-carbamic acid tert-butyl ester
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
tert-butyl N-(2-amino-2-phenylethyl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O2/c1-13(2,3)17-12(16)15-9-11(14)10-7-5-4-6-8-10/h4-8,11H,9,14H2,1-3H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLUUDOMFHPDBIR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC(C1=CC=CC=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Synthesis of (2-Amino-2-phenyl-ethyl)-carbamic acid tert-butyl ester: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the synthesis of (2-Amino-2-phenyl-ethyl)-carbamic acid tert-butyl ester, a valuable building block in pharmaceutical and organic synthesis. The document details various synthetic strategies, with a focus on the selective mono-N-Boc protection of 1-phenyl-1,2-ethanediamine and its derivatives. Experimental protocols, quantitative data, and visual representations of the synthetic pathways are provided to facilitate practical application in a laboratory setting.
Introduction
This compound, also known as N-Boc-1-phenyl-1,2-ethanediamine, is a chiral diamine derivative where one of the amino groups is protected by a tert-butoxycarbonyl (Boc) group. This selective protection allows for sequential functionalization of the two distinct amino groups, making it a crucial intermediate in the synthesis of complex molecules, including pharmaceuticals and chiral ligands. The primary challenge in its synthesis lies in achieving high selectivity for the mono-protected product over the di-substituted byproduct. This guide explores effective methodologies to address this challenge.
Synthetic Strategies for Mono-Boc Protection
Several methods have been developed for the selective mono-Boc protection of diamines. The choice of method often depends on factors such as the nature of the diamine, desired yield, scalability, and the availability of reagents. The most common strategies involve the use of di-tert-butyl dicarbonate (Boc)₂O under controlled conditions or alternative Boc-donating reagents.
In-Situ Mono-Protonation Method
A highly effective strategy for achieving mono-protection is the in-situ generation of one equivalent of a hydrohalic acid to selectively protonate one of the amino groups of the diamine. The resulting mono-ammonium salt is significantly less nucleophilic than the free amine, thus directing the acylation by (Boc)₂O to the unprotected amino group. Reagents like chlorotrimethylsilane (Me₃SiCl) or thionyl chloride (SOCl₂) can be used to generate HCl in situ from a protic solvent like methanol.[1][2]
Use of Alternative Acylating Agents
Instead of the highly reactive (Boc)₂O, alternative acylating agents with attenuated reactivity can be employed to improve selectivity for mono-acylation. tert-Butyl phenyl carbonate is one such reagent that has been used for the selective mono-carbamate protection of aliphatic diamines.[3][4] This method often requires heating and longer reaction times but can provide good yields without the need for a large excess of the diamine.
Direct Acylation with Controlled Stoichiometry
While challenging, direct acylation of the diamine with one equivalent of (Boc)₂O can be achieved with some success by carefully controlling the reaction conditions, such as low temperatures and slow addition of the acylating agent. However, this method often leads to the formation of a mixture of mono- and di-protected products, necessitating chromatographic purification.
Experimental Protocols
This section provides detailed experimental procedures for the synthesis of mono-Boc protected phenylethylenediamine derivatives.
Protocol 1: Selective Mono-Boc Protection of (1R,2R)-1,2-Diphenylethane-1,2-diamine via In-Situ HCl Generation
This protocol is adapted from the work of Servín et al. and describes the synthesis of a close analog of the target molecule, demonstrating a robust method for selective mono-protection.[1]
Reaction Scheme:
Figure 1: Synthesis of tert-Butyl ((1R,2R)-2-amino-1,2-diphenylethyl)carbamate.
Materials:
-
(1R,2R)-1,2-Diphenylethane-1,2-diamine
-
Anhydrous Methanol (MeOH)
-
Chlorotrimethylsilane (Me₃SiCl)
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Deionized Water
-
Diethyl ether
-
2N Sodium Hydroxide (NaOH) solution
-
Dichloromethane (CH₂Cl₂)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Dissolve (1R,2R)-1,2-diphenylethane-1,2-diamine (1 equivalent) in anhydrous methanol in a round-bottom flask under an inert atmosphere and cool the solution to 0 °C in an ice bath.
-
Slowly add chlorotrimethylsilane (1 equivalent) dropwise to the stirred solution. A white precipitate of the diamine monohydrochloride may form.
-
Allow the reaction mixture to warm to room temperature and stir for 15 minutes.
-
Add deionized water (a small amount, e.g., 1 mL per gram of diamine) to the mixture.
-
Add a solution of di-tert-butyl dicarbonate (1 equivalent) in methanol.
-
Stir the reaction mixture at room temperature for 1 hour.
-
Dilute the mixture with water and wash with diethyl ether to remove any di-Boc protected byproduct.
-
Adjust the pH of the aqueous layer to >12 with a 2N NaOH solution.
-
Extract the product from the aqueous layer with dichloromethane (3 x volume of aqueous layer).
-
Combine the organic extracts and dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic solution under reduced pressure to yield the mono-Boc-protected product.
Quantitative Data:
| Reactant/Product | Molar Ratio | Yield | Purity (GC-MS) | Reference |
| tert-Butyl ((1R,2R)-2-amino-1,2-diphenylethyl)carbamate | N/A | 45% | >99% | [1] |
Protocol 2: Mono-Boc Protection of 1,2-Ethanediamine using tert-Butyl Phenyl Carbonate
This protocol, from Organic Syntheses, demonstrates an alternative method that can be adapted for 1-phenyl-1,2-ethanediamine, likely with adjustments to reaction time and temperature.[3]
Reaction Workflow:
Figure 2: Workflow for mono-Boc protection using tert-butyl phenyl carbonate.
Materials:
-
1,2-Ethanediamine
-
tert-Butyl phenyl carbonate
-
Absolute Ethanol (EtOH)
-
2M Hydrochloric Acid (HCl)
-
2M Sodium Hydroxide (NaOH)
-
Dichloromethane (CH₂Cl₂)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve 1,2-ethanediamine (1 equivalent) in absolute ethanol.
-
Add tert-butyl phenyl carbonate (1 equivalent) to the solution.
-
Heat the reaction mixture to a gentle reflux (maximum oil bath temperature of 80 °C) and maintain for 18 hours.
-
Cool the reaction mixture to room temperature and concentrate it using a rotary evaporator.
-
Add water to the residue and carefully adjust the pH to approximately 3 by adding 2M HCl.
-
Extract the aqueous solution with dichloromethane (3 times) to remove impurities.
-
Adjust the pH of the aqueous phase to 12 by adding 2M NaOH.
-
Extract the product with dichloromethane (5 times).
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the product.
Quantitative Data:
| Reactant/Product | Molar Ratio | Yield | Reference |
| (2-Aminoethyl)carbamic acid tert-butyl ester | N/A | 51% | [3] |
Data Summary
The following table summarizes the key quantitative data from the referenced protocols for the mono-Boc protection of diamines.
| Method | Starting Diamine | Boc-donating Reagent | Key Reagent/Catalyst | Solvent | Reaction Time | Temperature | Yield | Reference |
| In-Situ HCl Generation | (1R,2R)-1,2-Diphenylethane-1,2-diamine | (Boc)₂O | Me₃SiCl | MeOH | 1 hour | Room Temperature | 45% | [1] |
| Acylation with tert-Butyl Phenyl Carbonate | 1,2-Ethanediamine | tert-Butyl phenyl carbonate | None | EtOH | 18 hours | Reflux (80°C) | 51% | [3] |
Troubleshooting and Optimization
Low Yield:
-
Incomplete reaction: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) and extend the reaction time if necessary.
-
Formation of di-protected byproduct: In the in-situ HCl generation method, ensure the stoichiometry of the acid source is accurate. For direct acylation methods, consider further lowering the reaction temperature and slowing the addition of the Boc-reagent.
-
Inefficient extraction: Ensure the pH of the aqueous layer is sufficiently high (>12) during the final extraction step to deprotonate the product's ammonium salt and facilitate its transfer to the organic phase.
Impure Product:
-
Presence of starting material: This indicates an incomplete reaction.
-
Presence of di-protected byproduct: If separation by extraction is insufficient, column chromatography on silica gel is a common purification method.
Conclusion
The synthesis of this compound can be effectively achieved through the selective mono-N-Boc protection of 1-phenyl-1,2-ethanediamine. The in-situ mono-protonation method using reagents like chlorotrimethylsilane offers a robust and selective approach, minimizing the formation of the di-protected byproduct. Alternative methods using less reactive acylating agents such as tert-butyl phenyl carbonate also provide a viable synthetic route. The choice of the optimal protocol will depend on the specific requirements of the synthesis, including scale, desired purity, and available resources. The detailed procedures and data presented in this guide serve as a valuable resource for researchers and professionals engaged in the synthesis of this important chemical intermediate.
References
An In-depth Technical Guide to the Chemical Properties and Stability of N-Boc-2-Phenylethylamine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties and stability of N-tert-butoxycarbonyl-2-phenylethylamine (Boc-phenylethylamine). This information is critical for its application in organic synthesis, particularly in the development of pharmaceuticals and other biologically active molecules. The Boc protecting group offers a robust strategy for masking the reactivity of the primary amine of phenylethylamine, allowing for selective chemical modifications at other positions of the molecule.
Core Chemical and Physical Properties
N-Boc-2-phenylethylamine is a white to off-white solid at room temperature. The introduction of the Boc group significantly alters the physical and chemical properties of the parent phenylethylamine molecule. A summary of its key properties is presented in Table 1.
| Property | Value | Source(s) |
| Molecular Formula | C₁₃H₁₉NO₂ | |
| Molecular Weight | 221.30 g/mol | |
| Appearance | White to off-white solid/powder | N/A |
| Melting Point | Not consistently reported; related compounds show a range. | N/A |
| Boiling Point | Not readily available; the parent compound, 2-phenylethylamine, boils at 197-200 °C. | N/A |
| Solubility | Soluble in organic solvents such as ethanol, ether, and chloroform. Moderately soluble in water. | |
| pKa | The pKa of the parent amine, 2-phenylethylamine, is approximately 9.83. The Boc-protected amine is not basic. |
Experimental Protocols
Synthesis of N-Boc-2-Phenylethylamine
A standard method for the synthesis of N-Boc-2-phenylethylamine involves the reaction of 2-phenylethylamine with di-tert-butyl dicarbonate (Boc₂O).
Materials:
-
2-Phenylethylamine
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Triethylamine (TEA) or Sodium bicarbonate (NaHCO₃) solution
-
Deionized water
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve 2-phenylethylamine (1.0 equivalent) in dichloromethane.
-
Add triethylamine (1.1 equivalents) to the solution.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of di-tert-butyl dicarbonate (1.1 equivalents) in dichloromethane to the cooled mixture with stirring.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, wash the reaction mixture with deionized water, followed by a wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product.
Purification of N-Boc-2-Phenylethylamine
The crude N-Boc-2-phenylethylamine can be purified by either recrystallization or column chromatography.
Protocol 1: Recrystallization
-
Dissolve the crude product in a minimal amount of a hot solvent, such as a mixture of ethyl acetate and hexanes.
-
Allow the solution to cool slowly to room temperature to induce crystallization.
-
Further cool the mixture in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration and wash with a small amount of cold solvent.
-
Dry the crystals under vacuum.
Protocol 2: Flash Column Chromatography
-
Prepare a slurry of silica gel in a non-polar solvent (e.g., hexanes).
-
Pour the slurry into a chromatography column.
-
Dissolve the crude product in a minimal amount of the mobile phase or a more polar solvent like dichloromethane.
-
Load the sample onto the top of the silica gel column.
-
Elute the column with a gradient of increasing polarity, for example, from 100% hexanes to a mixture of hexanes and ethyl acetate.
-
Collect fractions and monitor by TLC to identify the fractions containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure.
Analysis of N-Boc-2-Phenylethylamine
The purity and identity of N-Boc-2-phenylethylamine can be confirmed using High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS).
HPLC Analysis:
-
Column: C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile in water, often with an additive like 0.1% trifluoroacetic acid (TFA).
-
Detection: UV at 210 nm or 254 nm.
¹H NMR Spectroscopy: The ¹H NMR spectrum of N-Boc-2-phenylethylamine would be expected to show characteristic signals for the aromatic protons of the phenyl group, the methylene protons of the ethyl chain, and the protons of the tert-butyl group of the Boc protecting group. Expected chemical shifts are approximately:
-
δ 7.2-7.4 ppm: Multiplet, 5H (aromatic protons)
-
δ 4.5-5.0 ppm: Broad singlet, 1H (NH proton)
-
δ 3.3-3.5 ppm: Multiplet, 2H (-CH₂-NHBoc)
-
δ 2.7-2.9 ppm: Triplet, 2H (Ar-CH₂-)
-
δ 1.4 ppm: Singlet, 9H (tert-butyl protons)
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon framework of the molecule.
Mass Spectrometry: Mass spectrometry can be used to confirm the molecular weight of the compound. The expected molecular ion peak [M+H]⁺ would be at m/z 222.15.
Chemical Stability and Degradation
The stability of N-Boc-2-phenylethylamine is largely dictated by the reactivity of the Boc protecting group.
Stability:
-
General Stability: The Boc group is stable to a wide range of nucleophilic and basic conditions.
-
Storage: For long-term stability, N-Boc-2-phenylethylamine should be stored in a cool, dry, and dark place. As a solid, it is generally stable at room temperature.
Degradation Pathways:
The primary degradation pathway for N-Boc-2-phenylethylamine is the cleavage of the Boc group under acidic or thermal conditions.
-
Acid-Catalyzed Deprotection: The Boc group is readily removed under acidic conditions, such as with trifluoroacetic acid (TFA) in dichloromethane or hydrochloric acid (HCl) in an organic solvent. The mechanism involves protonation of the carbonyl oxygen of the Boc group, followed by the loss of a stable tert-butyl cation, which then forms isobutylene and carbon dioxide.
-
Thermal Deprotection: The Boc group can also be removed by heating, although this typically requires higher temperatures.
-
Oxidative Degradation: While the Boc group protects the amine from many reactions, the phenylethylamine core can still be susceptible to oxidation, particularly at the benzylic position, although this is less common under typical storage conditions. The parent compound, phenylethylamine, is known to be susceptible to oxidation, which can lead to the formation of phenylacetaldehyde and phenylacetic acid.
Visualizations
Experimental Workflow for Synthesis and Purification of N-Boc-2-Phenylethylamine
A Comprehensive Technical Guide to the Spectroscopic Characterization of (2-Amino-2-phenyl-ethyl)-carbamic acid tert-butyl ester
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the expected spectroscopic data for (2-Amino-2-phenyl-ethyl)-carbamic acid tert-butyl ester, a key intermediate in various synthetic applications. The document outlines the anticipated Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with detailed experimental protocols for their acquisition. This guide is intended to serve as a valuable resource for researchers in organic synthesis, medicinal chemistry, and drug development.
Chemical Structure
IUPAC Name: tert-butyl N-(2-amino-2-phenylethyl)carbamate Molecular Formula: C₁₃H₂₀N₂O₂ Molecular Weight: 236.31 g/mol CAS Number: 174885-99-5[1]
Spectroscopic Data
The following tables summarize the expected spectroscopic data for this compound based on characteristic values for analogous compounds.
Table 1: Predicted ¹H NMR Spectroscopic Data (CDCl₃, 400 MHz)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~7.20-7.40 | m | 5H | Aromatic protons (C₆H₅) |
| ~4.90 | br s | 1H | NH (carbamate) |
| ~4.10 | t | 1H | CH-Ph |
| ~3.20 | m | 2H | CH₂-NH₂ |
| ~1.60 | br s | 2H | NH₂ |
| 1.45 | s | 9H | C(CH₃)₃ |
Table 2: Predicted ¹³C NMR Spectroscopic Data (CDCl₃, 100 MHz)
| Chemical Shift (δ) ppm | Assignment |
| ~156.0 | C=O (carbamate) |
| ~142.0 | Quaternary Aromatic C |
| ~128.5 | Aromatic CH |
| ~127.5 | Aromatic CH |
| ~126.0 | Aromatic CH |
| ~80.0 | C(CH₃)₃ |
| ~55.0 | CH-Ph |
| ~45.0 | CH₂-NH₂ |
| ~28.5 | C(CH₃)₃ |
Table 3: Predicted IR Spectroscopic Data (ATR)
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3350 | Strong, Broad | N-H stretch (amine and carbamate) |
| ~3030 | Medium | Aromatic C-H stretch |
| ~2975, 2930 | Medium | Aliphatic C-H stretch |
| ~1690 | Strong | C=O stretch (carbamate) |
| ~1520 | Strong | N-H bend |
| ~1160 | Strong | C-O stretch |
| ~700, 750 | Strong | Aromatic C-H bend |
Table 4: Predicted Mass Spectrometry Data
| m/z | Ion |
| 237.16 | [M+H]⁺ |
| 259.14 | [M+Na]⁺ |
| 181.11 | [M-C₄H₈+H]⁺ |
| 163.12 | [M-Boc+H]⁺ |
Experimental Protocols
The following are detailed methodologies for the key spectroscopic experiments.
3.1 Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: 5-10 mg of the compound is dissolved in approximately 0.7 mL of deuterated chloroform (CDCl₃) in a clean, dry NMR tube.
-
Instrumentation: A 400 MHz NMR spectrometer is utilized for ¹H NMR and a 100 MHz spectrometer for ¹³C NMR.
-
¹H NMR Acquisition: The spectrum is acquired with 16 scans and a relaxation delay of 1 second.
-
¹³C NMR Acquisition: A proton-decoupled spectrum is obtained with 1024 scans and a relaxation delay of 2 seconds.
-
Data Processing: The spectra are processed using appropriate software, including Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak (CDCl₃: δ 7.26 ppm for ¹H and δ 77.16 ppm for ¹³C).
3.2 Infrared (IR) Spectroscopy
-
Sample Preparation: A small amount of the solid sample is placed directly on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used.
-
Data Acquisition: The spectrum is recorded in the range of 4000-650 cm⁻¹ with a resolution of 4 cm⁻¹.
-
Data Processing: The spectrum is baseline corrected and the peaks are labeled.
3.3 Mass Spectrometry (MS)
-
Sample Preparation: The sample is dissolved in a suitable solvent such as methanol or acetonitrile at a concentration of approximately 1 mg/mL.
-
Instrumentation: A high-resolution mass spectrometer (HRMS) with an electrospray ionization (ESI) source is employed.
-
Data Acquisition: The analysis is performed in positive ion mode. The sample solution is infused into the ESI source at a flow rate of 5 µL/min.
-
Data Processing: The resulting mass spectrum is analyzed to identify the molecular ion peak and other characteristic fragment ions.
Workflow Visualizations
The following diagrams illustrate the logical flow of the spectroscopic analysis and the general workflow for the characterization of a synthetic compound.
Caption: General workflow for spectroscopic analysis.
Caption: Overall workflow for compound characterization.
References
CAS number and molecular weight of Boc-protected 2-phenylethylamine
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of tert-butyl (2-phenylethyl)carbamate, a key building block in organic synthesis, particularly in the development of pharmaceuticals. This compound, commonly referred to as Boc-protected 2-phenylethylamine, incorporates the versatile tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom of 2-phenylethylamine. This protection strategy is fundamental in multi-step syntheses, allowing for the selective modification of other parts of the molecule without unintended reactions at the amine group.
Core Compound Data
The quantitative data for tert-butyl (2-phenylethyl)carbamate is summarized in the table below.
| Parameter | Value |
| Chemical Name | tert-butyl (2-phenylethyl)carbamate |
| Synonyms | N-Boc-2-phenylethylamine, Boc-phenethylamine |
| CAS Number | 59347-52-3 |
| Molecular Formula | C₁₃H₁₉NO₂ |
| Molecular Weight | 221.30 g/mol |
Synthesis of tert-butyl (2-phenylethyl)carbamate
The protection of 2-phenylethylamine with a Boc group is a standard procedure in organic chemistry. A common and effective method involves the reaction of 2-phenylethylamine with di-tert-butyl dicarbonate (Boc₂O) in the presence of a suitable base.
Experimental Protocol
Materials:
-
2-phenylethylamine
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Dichloromethane (DCM)
-
Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask, dissolve 2-phenylethylamine (1.0 equivalent) in dichloromethane (DCM).
-
Add a base, such as triethylamine or N,N-diisopropylethylamine (1.1 to 1.5 equivalents), to the solution.
-
Cool the reaction mixture to 0 °C using an ice bath.
-
Slowly add a solution of di-tert-butyl dicarbonate (1.1 equivalents) in DCM to the stirred reaction mixture.
-
Allow the reaction to warm to room temperature and continue stirring for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding water or saturated aqueous sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (typically 3 times).
-
Combine the organic layers and wash sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
-
If necessary, the crude product can be purified by column chromatography on silica gel.
Synthetic Utility and Workflow
Boc-protected 2-phenylethylamine is a versatile intermediate. The Boc group can be readily removed under acidic conditions (e.g., trifluoroacetic acid in DCM) to liberate the free amine, which can then participate in subsequent reactions such as amide bond formation or alkylation.
The following diagram illustrates a typical synthetic workflow involving the use of Boc-protected 2-phenylethylamine.
Caption: Synthetic workflow using Boc-protected 2-phenylethylamine.
The Indispensable Role of the Boc Protecting Group in Amine Synthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The tert-butyloxycarbonyl (Boc) protecting group is a cornerstone of modern organic synthesis, particularly in the fields of medicinal chemistry, peptide synthesis, and drug development.[1][2] Its widespread use is attributed to its unique combination of stability across a broad range of reaction conditions and its facile removal under mild acidic conditions.[2][3] This technical guide provides a comprehensive overview of the Boc protecting group, detailing its core principles, reaction mechanisms, experimental protocols, and applications in the synthesis of complex molecules.
Core Principles of the Boc Protecting Group
The primary function of the Boc group is to temporarily mask the nucleophilic and basic nature of primary and secondary amines. This protection prevents them from engaging in undesired side reactions during a synthetic sequence.[2] The Boc group is introduced by reacting an amine with di-tert-butyl dicarbonate ((Boc)₂O), converting the amine into a significantly less reactive carbamate.[2]
A key advantage of the Boc group is its orthogonality to other common amine protecting groups. It remains stable under basic conditions used to cleave the 9-fluorenylmethoxycarbonyl (Fmoc) group and is resistant to the catalytic hydrogenation conditions required for the removal of the benzyloxycarbonyl (Cbz) group.[2][4][5] This orthogonality is a critical feature that enables the selective deprotection of one amine in the presence of others, a crucial strategy in complex, multi-step syntheses.[4][6][7]
Mechanism of Boc Protection and Deprotection
Boc Protection
The protection of an amine with the Boc group typically proceeds through a nucleophilic acyl substitution reaction. The lone pair of electrons on the nitrogen atom of the amine attacks one of the electrophilic carbonyl carbons of di-tert-butyl dicarbonate (Boc₂O).[3] This forms a tetrahedral intermediate which then collapses, yielding the N-Boc protected amine, tert-butanol, and carbon dioxide.[3][8] The evolution of CO₂ gas provides a strong thermodynamic driving force for the reaction.[3][8] While the reaction can proceed without a base, bases like triethylamine or sodium hydroxide are sometimes used depending on the substrate.[5]
Boc Deprotection
The most common method for the removal of the Boc group is through acid-catalyzed hydrolysis.[9] The reaction is initiated by the protonation of the carbamate's carbonyl oxygen by a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl).[9][10][11] This is followed by the fragmentation of the protonated intermediate to form a stable tert-butyl cation, carbon dioxide, and the free amine.[9][10] The tert-butyl cation can be scavenged by nucleophiles or can eliminate a proton to form isobutylene.[9]
Experimental Protocols
Detailed methodologies for the protection and deprotection of amines using the Boc group are provided below.
Boc Protection of Amines
Method 1: Standard Conditions with Base [3]
-
Reagents and Materials:
-
Amine substrate (1.0 equiv)
-
Di-tert-butyl dicarbonate ((Boc)₂O) (1.0 - 1.2 equiv)
-
Base (e.g., Triethylamine (Et₃N), Sodium Hydroxide (NaOH), or 4-Dimethylaminopyridine (DMAP))
-
Solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile, or a water-acetone mixture)
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Ice bath (optional)
-
-
Procedure:
-
Dissolve the amine substrate in the chosen solvent in a round-bottom flask.
-
Add the base to the solution and stir. For temperature-sensitive reactions, cool the mixture in an ice bath.
-
Slowly add the di-tert-butyl dicarbonate to the stirring solution.
-
Allow the reaction to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC). Reaction times typically range from 1 to 12 hours.[3]
-
Upon completion, perform an aqueous workup to remove the base and other water-soluble byproducts.
-
Extract the product with an appropriate organic solvent.
-
Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate in vacuo.
-
If necessary, purify the crude product by column chromatography.
-
Method 2: Catalyst-Free in Water-Acetone [12]
-
Reagents and Materials:
-
Amine substrate (1.0 equiv)
-
Di-tert-butyl dicarbonate ((Boc)₂O) (1.0 - 1.2 equiv)
-
Water-acetone mixture
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
-
Procedure:
-
Suspend the amine substrate in a mixture of water and acetone in a round-bottom flask.[3]
-
Add the di-tert-butyl dicarbonate to the suspension.[3]
-
Stir the reaction mixture vigorously at room temperature.[3]
-
Monitor the reaction by TLC. These reactions are often complete within a short period.[3]
-
Upon completion, if the product precipitates, it can be collected by filtration, washed with cold water, and dried. If the product is soluble, extract the mixture with an organic solvent.[3]
-
Dry the organic layer over an anhydrous salt, filter, and concentrate in vacuo to obtain the N-Boc protected amine.[3]
-
Boc Deprotection of Amines
Method 1: Using Trifluoroacetic Acid (TFA) [9]
-
Reagents and Materials:
-
Boc-protected amine
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
-
Standard laboratory glassware
-
-
Procedure:
-
Dissolve the Boc-protected amine in DCM.
-
Add TFA to the solution (typically 25-50% v/v).
-
Stir the mixture at room temperature. The reaction time can vary from 15 minutes to several hours, depending on the substrate.[9]
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, remove the solvent and excess TFA under reduced pressure.
-
Dissolve the residue in an appropriate organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid.
-
Wash the organic layer with brine, dry over an anhydrous drying agent, filter, and concentrate in vacuo to obtain the deprotected amine.[9]
-
Method 2: Using Hydrochloric Acid (HCl) in Dioxane [9]
-
Reagents and Materials:
-
Boc-protected amine
-
4M HCl in 1,4-dioxane
-
Diethyl ether
-
Standard laboratory glassware
-
-
Procedure:
-
Dissolve the Boc-protected amine in a minimal amount of a suitable solvent, or suspend it directly in the HCl solution.
-
Add a 4M solution of HCl in 1,4-dioxane.
-
Stir the mixture at room temperature for 1 to 4 hours.[9]
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, the product often precipitates as the hydrochloride salt. The solid can be collected by filtration and washed with a solvent like diethyl ether.[9]
-
Method 3: Thermal Deprotection in Water [13]
-
Reagents and Materials:
-
Boc-protected amine
-
Water
-
Dichloromethane (for extraction)
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware suitable for heating
-
-
Procedure:
-
Suspend the Boc-protected amine in water.
-
Heat the mixture to reflux (90-100 °C) for a short period (typically under 15 minutes).[13]
-
Monitor the reaction by TLC.
-
Cool the reaction to room temperature.
-
Extract the product with dichloromethane.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the free amine.[13]
-
Quantitative Data
The efficiency of Boc protection and deprotection reactions is generally high, though it can vary depending on the substrate and reaction conditions.
| Reaction Type | Reagents | Solvent | Temperature | Time | Yield | Reference |
| Boc Protection | (Boc)₂O, Et₃N | DCM | Room Temp. | 1-12 h | High | [3] |
| Boc Protection | (Boc)₂O | Water-Acetone | Room Temp. | < 1 h | High | [3][12] |
| Boc Protection | (Boc)₂O, Amberlyst-15 | Solvent-free | Room Temp. | 1-3 min | 95-99% | [14] |
| Boc Deprotection | TFA | DCM | Room Temp. | 15 min - 4 h | High | [9] |
| Boc Deprotection | 4M HCl in Dioxane | Dioxane | Room Temp. | 1-4 h | High | [9] |
| Boc Deprotection | Water | Water | 90-100 °C | < 15 min | Excellent | [13] |
| Boc Deprotection | TMSI | Chloroform/DCM | Room Temp. | Varies | Good | [9] |
| Boc Deprotection | ZnBr₂ | DCM | Room Temp. | Overnight | Good | [15] |
Applications in Drug Development and Peptide Synthesis
The Boc protecting group is indispensable in the synthesis of active pharmaceutical ingredients (APIs) and peptides.[9][16]
-
Peptide Synthesis: In solid-phase peptide synthesis (SPPS), the Boc group is used to protect the α-amino group of amino acids.[5] Its acid lability allows for its selective removal without affecting other protecting groups on the amino acid side chains, which are often designed to be cleaved under different conditions.[5][17] While the Fmoc strategy has become more prevalent for some applications, the Boc strategy remains advantageous for the synthesis of certain hydrophobic peptides or those containing acid-stable modifications.[5][18][]
-
Drug Development: Boc-protected amines are crucial intermediates in the synthesis of complex pharmaceuticals.[16] They allow for precise chemical transformations on other parts of a molecule while the amine functionality is masked.[16] The Boc group's stability to a wide range of reagents, including nucleophiles and bases, makes it highly versatile in multi-step synthetic routes.[5][9] Furthermore, the introduction of a Boc group can influence the solubility and reactivity of a molecule, which can facilitate subsequent synthetic steps.[16]
Conclusion
The tert-butyloxycarbonyl (Boc) protecting group is a versatile and reliable tool in modern organic synthesis. Its predictable reactivity, well-defined stability profile, and the mild conditions required for its removal have solidified its importance in both academic research and industrial drug development.[2] A thorough understanding of its properties, mechanisms, and experimental protocols is essential for any researcher aiming to design and execute efficient and successful synthetic strategies for the creation of complex molecules.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. total-synthesis.com [total-synthesis.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Protecting group - Wikipedia [en.wikipedia.org]
- 8. Boc Protection Mechanism (Boc2O) [commonorganicchemistry.com]
- 9. benchchem.com [benchchem.com]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]
- 12. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 14. derpharmachemica.com [derpharmachemica.com]
- 15. jk-sci.com [jk-sci.com]
- 16. nbinno.com [nbinno.com]
- 17. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 18. researchgate.net [researchgate.net]
The Sentinel of Synthesis: An In-depth Technical Guide to Protecting Groups in Organic Chemistry
For Researchers, Scientists, and Drug Development Professionals
In the intricate art of organic synthesis, the ability to selectively modify a multifunctional molecule is paramount. This often necessitates the temporary masking of certain reactive functional groups to prevent their undesired participation in a chemical transformation. These temporary masks, known as protecting groups, are indispensable tools in the synthesis of complex molecules, including pharmaceuticals, natural products, and advanced materials. This technical guide provides a comprehensive overview of the theory and practice of protecting groups in organic synthesis, with a focus on quantitative data, detailed experimental protocols, and strategic application.
The Core Principles of Protection and Deprotection
The use of a protecting group (PG) introduces two additional steps into a synthetic sequence: the protection step, where the protecting group is installed, and the deprotection step, where it is removed to reveal the original functional group. An ideal protecting group should exhibit the following characteristics:
-
Ease of Introduction: It should be readily and selectively introduced in high yield under mild conditions.[1]
-
Stability: It must be robust and stable to the reaction conditions of subsequent synthetic steps.
-
Ease of Removal: It should be cleanly and selectively removed in high yield under specific, mild conditions that do not affect other functional groups.[1]
-
Minimal Interference: The protecting group should not introduce new stereocenters or interfere with the desired reactions.[2]
The strategic selection and deployment of protecting groups are crucial for the successful execution of a complex synthesis. A poorly conceived protection strategy can lead to low yields, undesired side reactions, and ultimately, the failure of a synthetic campaign.[3]
Protecting Groups for Alcohols
The hydroxyl group is one of the most common and versatile functional groups in organic molecules. Its acidic proton and nucleophilic oxygen can interfere with a wide range of reactions, making its protection a frequent necessity.[4] The most common strategies involve the conversion of the alcohol into an ether or an ester.[5]
Silyl Ethers
Silyl ethers are among the most widely used protecting groups for alcohols due to their ease of formation, tunable stability, and mild removal conditions.[6] Common silylating agents include silyl chlorides (e.g., TBS-Cl) and silyl triflates (e.g., TBS-OTf).[5]
Table 1: Comparison of Common Silyl Ether Protecting Groups for Alcohols
| Protecting Group | Abbreviation | Typical Protection Conditions | Typical Deprotection Conditions | Relative Stability (Acidic) | Relative Stability (Basic/Fluoride) |
| Trimethylsilyl | TMS | TMS-Cl, Pyridine, CH₂Cl₂ | K₂CO₃, MeOH; Mild Acid | Very Low | Very Low |
| Triethylsilyl | TES | TES-Cl, Imidazole, DMF | AcOH/H₂O; TBAF, THF | Low | Low |
| tert-Butyldimethylsilyl | TBDMS or TBS | TBDMS-Cl, Imidazole, DMF, 50°C[3] | TBAF, THF, rt[3]; AcOH/H₂O | Moderate | High |
| Triisopropylsilyl | TIPS | TIPS-Cl, Imidazole, DMF | TBAF, THF; HF-Pyridine | High | Moderate |
| tert-Butyldiphenylsilyl | TBDPS | TBDPS-Cl, Imidazole, DMF | TBAF, THF; HF-Pyridine | High | High |
Experimental Protocol: Protection of a Primary Alcohol with TBDMS-Cl [3]
-
Materials: Diol (1.0 eq.), tert-Butyldimethylsilyl chloride (TBDMS-Cl) (1.1-1.2 eq.), Imidazole (2.2-2.5 eq.), Anhydrous N,N-Dimethylformamide (DMF).
-
Procedure:
-
Dissolve the diol and imidazole in anhydrous DMF under an inert atmosphere.
-
Add TBDMS-Cl portion-wise to the solution at room temperature.
-
Stir the reaction mixture at 50°C for 17 hours.[3]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, add water and extract the mixture with diethyl ether.
-
Wash the organic layer with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Purify the product by flash column chromatography.
-
-
Yield: Quantitative yields are often achieved.[3]
Experimental Protocol: Deprotection of a TBDMS Ether with TBAF [3]
-
Materials: TBDMS-protected alcohol (1.0 eq.), Tetrabutylammonium fluoride (TBAF) (1.0 M solution in THF, 1.1 eq.).
-
Procedure:
-
Dissolve the TBDMS-protected alcohol in anhydrous THF.
-
Add the TBAF solution dropwise at room temperature.
-
Stir the reaction for 18 hours.[3]
-
Monitor the reaction by TLC.
-
Upon completion, concentrate the reaction mixture in vacuo.
-
Purify the residue by flash column chromatography.
-
-
Yield: Yields are typically high, often exceeding 95%.[3]
Alkyl and Benzyl Ethers
Methoxymethyl (MOM) and p-Methoxybenzyl (PMB) ethers are also common choices for alcohol protection.
Table 2: Comparison of MOM and PMB Protecting Groups for Alcohols
| Protecting Group | Abbreviation | Typical Protection Conditions | Typical Deprotection Conditions | Stability |
| Methoxymethyl | MOM | MOM-Cl, DIPEA, CH₂Cl₂, 0°C to rt[7] | Acidic conditions (e.g., HCl in MeOH, TFA in CH₂Cl₂)[7] | Stable to base, nucleophiles, many oxidizing/reducing agents.[8] |
| p-Methoxybenzyl | PMB | PMB-Cl, NaH, THF/DMF[5] | Oxidative cleavage (DDQ, CAN); Acidic conditions[5] | Less stable to acid than benzyl ethers.[5] |
Experimental Protocol: Protection of an Alcohol with MOM-Cl [7]
-
Materials: Alcohol (1.0 eq.), Methoxymethyl chloride (MOM-Cl) (3.0 eq.), N,N-Diisopropylethylamine (DIPEA) (4.0 eq.), Sodium iodide (NaI) (0.5 eq.), Dichloromethane (CH₂Cl₂).
-
Procedure:
-
Dissolve the alcohol and DIPEA in CH₂Cl₂ at 0°C under an inert atmosphere.
-
Add freshly distilled MOM-Cl dropwise.
-
Add NaI to the reaction solution.
-
Allow the mixture to warm to room temperature and stir for 16 hours.
-
Monitor the reaction by TLC.
-
Upon completion, perform a standard aqueous work-up and purify by chromatography.
-
Experimental Protocol: Deprotection of a MOM Ether with Acid [7]
-
Materials: MOM-protected alcohol (1.0 eq.), Trifluoroacetic acid (TFA), Dichloromethane (CH₂Cl₂).
-
Procedure:
-
Dissolve the MOM-protected compound in a 15:1 mixture of CH₂Cl₂/TFA at room temperature.
-
Stir the solution for 12 hours.
-
Monitor the reaction by TLC.
-
Upon completion, dilute with CH₂Cl₂ and neutralize with saturated aqueous NaHCO₃.
-
Separate the layers and extract the aqueous phase with CH₂Cl₂.
-
Wash the combined organic phases with brine, dry over anhydrous MgSO₄, and concentrate.
-
Purify the crude product by chromatography.
-
Protecting Groups for Amines
The nucleophilic and basic nature of amines often necessitates their protection during synthesis.[9] Carbamates are the most common class of protecting groups for amines.[10]
Carbamate Protecting Groups
The tert-butyloxycarbonyl (Boc), benzyloxycarbonyl (Cbz), and 9-fluorenylmethyloxycarbonyl (Fmoc) groups are the most frequently used carbamate protecting groups.
Table 3: Comparison of Common Carbamate Protecting Groups for Amines
| Protecting Group | Abbreviation | Typical Protection Conditions | Typical Deprotection Conditions | Key Features |
| tert-Butoxycarbonyl | Boc | (Boc)₂O, Base (e.g., NaHCO₃, TEA), aq. or organic solvent[11] | Strong acid (e.g., TFA, HCl)[12] | Stable to most nucleophiles and bases.[11] |
| Benzyloxycarbonyl | Cbz or Z | Cbz-Cl, Base (e.g., NaHCO₃), aq. THF, 0°C[13] | Catalytic hydrogenolysis (H₂, Pd/C)[13] | Stable to acidic and basic conditions.[14] |
| 9-Fluorenylmethyloxycarbonyl | Fmoc | Fmoc-OSu, NaHCO₃, aq. Dioxane[15] | Base (e.g., 20% Piperidine in DMF)[3] | Base-labile, allowing for orthogonal protection with acid-labile groups.[3] |
Experimental Protocol: Protection of an Amine with (Boc)₂O [11]
-
Materials: Amine (1.0 eq.), Di-tert-butyl dicarbonate ((Boc)₂O) (1.1 eq.), Triethylamine (TEA) (1.2 eq.), Dichloromethane (DCM).
-
Procedure:
-
Dissolve the amine in DCM.
-
Add TEA to the solution.
-
Add a solution of (Boc)₂O in DCM dropwise at 0°C.
-
Allow the reaction to warm to room temperature and stir for 2 hours.
-
Monitor the reaction by TLC.
-
Upon completion, wash the reaction with 1 M HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Experimental Protocol: Deprotection of a Boc Group with TFA [12]
-
Materials: Boc-protected amine, Trifluoroacetic acid (TFA), Dichloromethane (DCM).
-
Procedure:
-
Dissolve the Boc-protected amine in DCM.
-
Add TFA (typically 25-50% v/v).
-
Stir the reaction at room temperature for 1-2 hours.
-
Monitor the reaction by TLC.
-
Upon completion, remove the volatiles in vacuo. The resulting TFA salt can often be used without further purification.
-
Experimental Protocol: Protection of an Amine with Cbz-Cl [13]
-
Materials: Amine (1.0 eq.), Benzyl chloroformate (Cbz-Cl) (1.5 eq.), Sodium bicarbonate (NaHCO₃) (2.0 eq.), THF/H₂O (2:1).
-
Procedure:
-
Dissolve the amine in a 2:1 mixture of THF and water.
-
Add NaHCO₃ and cool the mixture to 0°C.
-
Add Cbz-Cl and stir the solution for 20 hours at 0°C.
-
Monitor the reaction by TLC.
-
Upon completion, dilute with water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.
-
Purify the residue by silica gel column chromatography.
-
Experimental Protocol: Deprotection of a Cbz Group by Hydrogenolysis [16]
-
Materials: Cbz-protected amine (1.0 eq.), 10% Palladium on carbon (Pd/C) (5-10 mol%), Methanol or Ethanol.
-
Procedure:
-
Dissolve the Cbz-protected compound in methanol or ethanol.
-
Carefully add 10% Pd/C to the solution.
-
Place the reaction mixture under an atmosphere of hydrogen (e.g., using a balloon).
-
Stir the reaction vigorously at room temperature.
-
Monitor the reaction by TLC.
-
Upon completion, filter the reaction mixture through Celite® to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to yield the deprotected amine.
-
Protecting Groups for Carbonyls and Carboxylic Acids
Carbonyl and carboxylic acid functionalities also frequently require protection to prevent unwanted reactions with nucleophiles or bases.
Carbonyl Protecting Groups
Aldehydes and ketones are most commonly protected as acetals or ketals, which are stable to basic and nucleophilic conditions.[17]
Table 4: Comparison of Common Carbonyl Protecting Groups
| Protecting Group | Structure | Typical Protection Conditions | Typical Deprotection Conditions |
| Acetal/Ketal (cyclic) | 1,3-Dioxolane or 1,3-Dioxane | Ethylene glycol or 1,3-propanediol, acid catalyst (e.g., TsOH), reflux with water removal[18] | Aqueous acid (e.g., HCl, H₂SO₄)[18] |
| Dithiane (cyclic) | 1,3-Dithiane | 1,3-Propanedithiol, Lewis acid (e.g., BF₃·OEt₂)[19] | Mercury(II) salts (e.g., Hg(NO₃)₂)[6], oxidative conditions |
Experimental Protocol: Protection of a Ketone as a 1,3-Dioxolane
-
Materials: Ketone (e.g., cyclohexanone), Ethylene glycol, p-Toluenesulfonic acid (catalytic amount), Toluene.
-
Procedure:
-
Combine the ketone, ethylene glycol, and a catalytic amount of p-toluenesulfonic acid in toluene.
-
Reflux the mixture using a Dean-Stark apparatus to remove water.
-
Monitor the reaction by TLC or GC.
-
Upon completion, cool the reaction, wash with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ and concentrate.
-
Purify by distillation or chromatography.
-
Experimental Protocol: Deprotection of a 1,3-Dioxolane
-
Materials: Acetal/Ketal, Aqueous acid (e.g., 1M HCl), Acetone or THF.
-
Procedure:
-
Dissolve the acetal/ketal in a mixture of acetone or THF and aqueous acid.
-
Stir the reaction at room temperature.
-
Monitor the reaction by TLC.
-
Upon completion, neutralize the acid with a base (e.g., NaHCO₃).
-
Extract the product with an organic solvent.
-
Wash the organic layer with brine, dry, and concentrate.
-
Carboxylic Acid Protecting Groups
Carboxylic acids are typically protected as esters to mask their acidic proton and prevent reaction with bases and nucleophiles.[9]
Table 5: Comparison of Common Carboxylic Acid Protecting Groups
| Protecting Group | Structure | Typical Protection Conditions | Typical Deprotection Conditions |
| Methyl Ester | -CO₂Me | MeOH, H₂SO₄ (Fischer esterification) | Saponification (aq. NaOH, then acid workup) |
| tert-Butyl Ester | -CO₂tBu | Isobutylene, H₂SO₄ | Acidic conditions (e.g., TFA) |
| Benzyl Ester | -CO₂Bn | Benzyl bromide, Base (e.g., NaHCO₃), DMF/Dioxane, 90°C[16] | Catalytic hydrogenolysis (H₂, Pd/C)[3] |
| Silyl Ester | -CO₂SiR₃ | R₃SiCl, Base | Mild acid or base, fluoride sources[13] |
Experimental Protocol: Protection of a Carboxylic Acid as a Benzyl Ester [16]
-
Materials: Carboxylic acid (10 mmol), Benzyl bromide (11 mmol), Sodium bicarbonate (10 mmol), DMF/1,4-Dioxane (1:1).
-
Procedure:
-
To a solution of the carboxylic acid and benzyl bromide in a 1:1 mixture of DMF and 1,4-dioxane, add sodium bicarbonate at room temperature.
-
Heat the reaction mixture at 90°C for 24 hours.
-
Cool to room temperature, and work up the reaction.
-
Experimental Protocol: Deprotection of a Benzyl Ester by Hydrogenolysis [3]
-
Materials: Benzyl ester (1 eq.), 10% Palladium on carbon (Pd/C) (10 mol%), Methanol.
-
Procedure:
-
Dissolve the benzyl ester in methanol.
-
Carefully add 10% Pd/C.
-
Place the reaction under a hydrogen atmosphere (balloon).
-
Stir vigorously at room temperature.
-
Monitor by TLC.
-
Upon completion, filter through Celite® and concentrate the filtrate.
-
Strategic Application of Protecting Groups
The true power of protecting groups lies in their strategic deployment in multi-step synthesis. This often involves the use of "orthogonal" protecting groups, which can be removed under distinct conditions without affecting each other.
Orthogonal Protection
A classic example of orthogonal protection is the use of Fmoc and Boc groups in peptide synthesis. The Fmoc group on the α-amino group is removed with a base (piperidine), while the Boc group on a side chain is stable to these conditions and is later removed with an acid (TFA).[19] This allows for the selective deprotection and modification of different parts of the molecule.
Orthogonal deprotection of Fmoc and Boc protecting groups.
Protecting Group Strategy in Total Synthesis
The total synthesis of complex natural products provides a rich context for understanding the strategic use of protecting groups. For instance, in the synthesis of the antiviral drug Oseltamivir (Tamiflu), a Boc group is used to protect an amine during several transformations, including an iodolactamization and an elimination reaction.[20] This protecting group is then removed in the final step of the synthesis.[20]
Simplified workflow of a protecting group strategy in Oseltamivir synthesis.
Limitations and Side Reactions
While indispensable, protecting groups are not without their drawbacks. They add steps to a synthesis, potentially lowering the overall yield and increasing waste.[21] Furthermore, both protection and deprotection steps can be accompanied by side reactions. For example, during the hydrogenolysis of Cbz groups, other reducible functional groups like alkenes or nitro groups may also be affected.[12] Similarly, the use of strong acids for Boc deprotection can lead to the degradation of other acid-sensitive groups in the molecule.[12] Careful consideration of the stability of all functional groups present in the molecule is crucial when planning a protecting group strategy.
Conclusion
Protecting groups are a cornerstone of modern organic synthesis, enabling the construction of complex molecules with a high degree of precision and control. A thorough understanding of the properties of different protecting groups, their methods of introduction and removal, and their strategic application is essential for researchers and scientists in the field of drug development and chemical synthesis. By carefully selecting and implementing protecting group strategies, chemists can navigate the challenges of multi-step synthesis and unlock new frontiers in molecular design and discovery.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. asianpubs.org [asianpubs.org]
- 6. Highly Efficient, and Fast Solid State Deprotection of 1,3-Dithianes and 1,3-Dithiolanes using Mercury(II) Nitrate Trihydrate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. adichemistry.com [adichemistry.com]
- 9. learninglink.oup.com [learninglink.oup.com]
- 10. keio.elsevierpure.com [keio.elsevierpure.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. benchchem.com [benchchem.com]
- 13. “Supersilyl” Group as Novel Carboxylic Acid Protecting Group: Application to Highly Stereoselective Aldol and Mannich Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Benzyl Protection in Organic Chemistry [commonorganicchemistry.com]
- 15. Hydrogenolysis - Wordpress [reagents.acsgcipr.org]
- 16. arkat-usa.org [arkat-usa.org]
- 17. Protection of Carbonyl Groups | Chem-Station Int. Ed. [en.chem-station.com]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. synarchive.com [synarchive.com]
- 20. scribd.com [scribd.com]
- 21. catalogimages.wiley.com [catalogimages.wiley.com]
Technical Guide: Physical Properties of (2-Amino-2-phenyl-ethyl)-carbamic acid tert-butyl ester
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known physical and chemical properties of (2-Amino-2-phenyl-ethyl)-carbamic acid tert-butyl ester. This compound, also known by synonyms such as tert-butyl N-(2-amino-2-phenylethyl)carbamate and N-Boc-1-phenyl-1,2-ethanediamine, is a valuable chiral building block in organic synthesis, particularly in the development of pharmaceutical agents.[1][2] Its structure incorporates a protective tert-butoxycarbonyl (Boc) group, which allows for selective reactions at the free amine, making it a key intermediate in the synthesis of more complex molecules.[1][2]
Core Physical and Chemical Properties
A summary of the key physical and chemical properties of this compound is presented below. It is important to note that some of the data, such as boiling point and density, are predicted values and should be considered as estimates.
| Property | Value | Source |
| Molecular Formula | C₁₃H₂₀N₂O₂ | [3][4] |
| Molecular Weight | 236.31 g/mol | [3][4] |
| Appearance | White to off-white solid | [5] |
| Melting Point | 85-90 °C | [4] |
| Boiling Point (Predicted) | 372.2 ± 35.0 °C at 760 mmHg | [4] |
| Density (Predicted) | 1.066 ± 0.06 g/cm³ | [4] |
| Solubility | Soluble in Trifluoroethanol (TFE), Methanol, Dichloromethane | [6] |
| CAS Number | 174885-99-5 | [3] |
Experimental Protocols
Detailed experimental protocols for the characterization of this compound are crucial for ensuring its identity and purity. The following sections provide standardized procedures for key analytical techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To confirm the chemical structure and assess the purity of the compound.
Instrumentation: 400 MHz NMR Spectrometer
Sample Preparation:
-
Dissolve 5-10 mg of the compound in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Transfer the solution to a clean, dry 5 mm NMR tube.
¹H NMR Spectroscopy Protocol:
-
Acquire a proton NMR spectrum using a standard pulse program.
-
Typical parameters include a spectral width of 0-12 ppm, a sufficient number of scans for a good signal-to-noise ratio (e.g., 16 scans), and a relaxation delay of 1-2 seconds.
-
Process the data by applying Fourier transformation, phase correction, and baseline correction.
-
Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).
-
Integrate the signals to determine the relative number of protons for each resonance.
¹³C NMR Spectroscopy Protocol:
-
Acquire a carbon-13 NMR spectrum using a proton-decoupled pulse program.
-
Typical parameters include a spectral width of 0-200 ppm, a larger number of scans due to the low natural abundance of ¹³C (e.g., 1024 scans), and a relaxation delay of 2-5 seconds.
-
Process the data similarly to the ¹H NMR spectrum.
-
Reference the spectrum to the solvent peak.
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Instrumentation: Fourier Transform Infrared (FTIR) Spectrometer
Sample Preparation (KBr Pellet Method):
-
Thoroughly grind 1-2 mg of the solid sample with approximately 100-200 mg of dry potassium bromide (KBr) in an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Place a portion of the powder into a pellet press and apply pressure to form a transparent or translucent pellet.
FTIR Spectroscopy Protocol:
-
Obtain a background spectrum of the empty sample compartment.
-
Place the KBr pellet in the sample holder and acquire the IR spectrum.
-
Typically, spectra are recorded from 4000 cm⁻¹ to 400 cm⁻¹.
-
Analyze the spectrum for characteristic absorption bands corresponding to the functional groups present, such as N-H stretches (amine and carbamate), C=O stretch (carbamate), and C-H stretches (aromatic and aliphatic).
Synthetic Workflow
This compound is a key intermediate in the synthesis of chiral amines and other complex organic molecules. The following diagram illustrates a general synthetic workflow where this compound can be utilized.
References
Methodological & Application
Application Notes and Protocols for the Use of (2-Amino-2-phenyl-ethyl)-carbamic acid tert-butyl ester in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
(2-Amino-2-phenyl-ethyl)-carbamic acid tert-butyl ester, also known as N-Boc-β-phenylalanine, is a valuable building block in peptide synthesis. As a β-amino acid, its incorporation into peptide chains can induce unique conformational constraints and secondary structures, such as helices and turns. This can lead to peptides with enhanced biological activity, increased stability against enzymatic degradation, and improved pharmacokinetic profiles. The tert-butyloxycarbonyl (Boc) protecting group on the amino function allows for its controlled and sequential addition to a growing peptide chain using Boc-based solid-phase peptide synthesis (SPPS).[1]
These application notes provide a comprehensive guide to the use of this compound in peptide synthesis, including detailed protocols for solid-phase synthesis, quantitative data summaries, and diagrammatic representations of the key workflows.
Data Presentation
Table 1: Reagents and Solvents for Boc-SPPS
| Reagent/Solvent | Function | Typical Concentration/Volume |
| Merrifield or PAM Resin | Solid support for peptide synthesis | Varies based on synthesis scale |
| This compound | Amino acid building block | 2-4 equivalents per coupling |
| Dicyclohexylcarbodiimide (DCC) or HBTU/HATU | Coupling/activating agent | 2-4 equivalents per coupling |
| N,N-Diisopropylethylamine (DIEA) | Base for neutralization and activation | 2-6 equivalents |
| Dichloromethane (DCM) | Solvent for swelling resin and reactions | As required |
| N,N-Dimethylformamide (DMF) | Solvent for coupling reactions | As required |
| Trifluoroacetic acid (TFA) | Reagent for Boc-deprotection | 50% in DCM (v/v) |
| Anhydrous Hydrogen Fluoride (HF) or TFMSA | Reagent for final cleavage from resin | As required |
| Scavengers (e.g., anisole, thioanisole) | To prevent side reactions during cleavage | 5-10% in cleavage cocktail |
Table 2: Typical Parameters for a Boc-SPPS Cycle
| Step | Reagent/Solvent | Time | Monitoring Method |
| Resin Swelling | DCM | 30-60 min | Visual inspection |
| Boc Deprotection | 50% TFA in DCM | 30 min | Not applicable |
| Neutralization | 10% DIEA in DCM | 2 x 5 min | Not applicable |
| Coupling | Boc-amino acid, DCC/HBTU, DIEA in DMF/DCM | 1-4 hours | Kaiser Test |
| Washing | DMF, DCM, Isopropanol | 5 x 1 min each | Not applicable |
Table 3: Quantitative Data for a Typical Coupling Reaction
| Parameter | Value | Notes |
| Resin Loading Capacity | 0.5 - 1.0 mmol/g | Varies by resin type. |
| Boc-Amino Acid Equivalents | 3 equivalents | Relative to resin loading. |
| Coupling Reagent Equivalents | 3 equivalents | For DCC or HBTU. |
| Base (DIEA) Equivalents | 6 equivalents | For HBTU activation. |
| Coupling Efficiency | >99% | Monitored by Kaiser Test.[2] |
| Crude Peptide Purity | >70% | Sequence-dependent; determined by RP-HPLC.[2] |
| Final Purified Peptide Yield | 5-20% | Dependent on length, sequence, and purification losses.[2] |
Experimental Protocols
Disclaimer: The following protocols are based on standard Boc-SPPS procedures for α-amino acids, such as Boc-L-phenylalanine.[2] Due to the potential for different reactivity and steric hindrance of the β-amino acid, this compound, optimization of coupling times and reagent equivalencies may be required.
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) Cycle
This protocol outlines a single cycle of amino acid addition using the Boc/Bzl strategy.[1]
1. Resin Preparation:
-
Swell the appropriate resin (e.g., Merrifield, PAM) in Dichloromethane (DCM) for 30-60 minutes in a reaction vessel.
-
Drain the DCM.
2. Boc Deprotection:
-
Add a solution of 50% Trifluoroacetic acid (TFA) in DCM to the resin.
-
Agitate the mixture for 30 minutes at room temperature.
-
Drain the TFA/DCM solution.
-
Wash the resin thoroughly with DCM (3x), Isopropanol (2x), and DCM (3x) to remove residual acid.[3]
3. Neutralization:
-
Add a solution of 10% N,N-Diisopropylethylamine (DIEA) in DCM to the resin.
-
Agitate for 5 minutes and drain. Repeat this step once.
-
Wash the resin with DCM (3x).
4. Amino Acid Coupling:
-
In a separate vessel, dissolve this compound (3 equivalents relative to resin loading) and a coupling reagent such as HBTU (3 equivalents) in N,N-Dimethylformamide (DMF).
-
Add DIEA (6 equivalents) to the solution to activate the amino acid.
-
Add the activated amino acid solution to the neutralized resin in the reaction vessel.
-
Agitate the mixture for 1-4 hours at room temperature.
-
Monitor the completion of the coupling reaction using a Kaiser test. A negative result (yellow beads) indicates successful coupling. If the test is positive (blue beads), the coupling step should be repeated.
5. Washing:
-
Drain the coupling solution.
-
Wash the resin with DMF (3x) and DCM (3x) to remove excess reagents and byproducts.
6. Chain Elongation:
-
Repeat steps 2-5 for each subsequent amino acid in the desired peptide sequence.
Protocol 2: Final Cleavage and Deprotection
This protocol describes the cleavage of the synthesized peptide from the resin and the removal of side-chain protecting groups using anhydrous Hydrogen Fluoride (HF). Caution: HF is extremely hazardous and requires specialized equipment and safety precautions.
1. Preparation:
-
After the final coupling and deprotection cycle, wash the peptide-resin thoroughly with DMF and DCM, and dry it under a high vacuum.
-
Add a scavenger cocktail (e.g., anisole or thioanisole) to the dried peptide-resin in a specialized HF-resistant apparatus.
2. HF Cleavage:
-
Cool the reaction vessel to -5 to 0 °C.
-
Carefully condense anhydrous HF into the reaction vessel.
-
Stir the mixture at 0 °C for 1-2 hours.
3. HF Removal:
-
Evaporate the HF under a vacuum.
4. Peptide Precipitation and Washing:
-
Wash the resulting peptide and resin mixture with cold diethyl ether to precipitate the crude peptide.
-
Filter to collect the crude peptide and wash it several times with cold diethyl ether.
-
Dry the crude peptide.
5. Purification:
-
Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Confirm the identity and purity of the final peptide by mass spectrometry (MS) and analytical HPLC.
Visualizations
Caption: General workflow for a single cycle of Boc Solid-Phase Peptide Synthesis (SPPS).
Caption: Mechanism of Boc group removal using a strong acid like TFA.[4]
References
Application Notes and Protocols: Trifluoroacetic Acid (TFA) Mediated Boc Deprotection of Phenylethylamine
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to the deprotection of tert-butyloxycarbonyl (Boc)-protected phenylethylamine using trifluoroacetic acid (TFA). The Boc protecting group is widely employed in organic synthesis due to its stability and ease of removal under acidic conditions. TFA is a common reagent for this transformation, offering efficient and clean deprotection. These notes include a summary of the reaction, quantitative data on the effects of TFA concentration, a detailed experimental protocol, and a visual representation of the workflow.
Reaction Overview and Mechanism
The deprotection of Boc-phenylethylamine with TFA proceeds via an acid-catalyzed cleavage of the carbamate group. The reaction is initiated by the protonation of the carbonyl oxygen of the Boc group by TFA. This protonation weakens the tert-butyl-oxygen bond, leading to the formation of a stable tert-butyl cation and a carbamic acid intermediate. The carbamic acid is unstable and readily undergoes decarboxylation to yield the free phenylethylamine and carbon dioxide gas. The resulting amine is typically obtained as its trifluoroacetate salt.
Quantitative Data Summary
The efficiency of the Boc deprotection reaction can be influenced by the concentration of TFA. The following table summarizes the impact of different TFA concentrations on reaction yield and product purity based on literature findings for similar substrates.
| TFA Concentration (v/v in DCM) | Typical Reaction Time | Reported Yield | Reported Purity | Reference |
| 20-25% | 1-4 hours | High | Good | General knowledge |
| 50% | 30 min - 2 hours | >90% | High | [1] |
| 55% | 30 minutes | Not specified | Higher purity than 100% TFA | [1][2] |
| 100% (neat) | 5-30 minutes | ~82% (for a similar substrate) | Lower purity than 55% TFA | [2][3] |
Experimental Protocol: Boc Deprotection of Phenylethylamine
This protocol outlines a general procedure for the deprotection of Boc-phenylethylamine using TFA in dichloromethane (DCM).
Materials:
-
Boc-phenylethylamine
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolution: In a clean, dry round-bottom flask, dissolve the Boc-phenylethylamine in anhydrous DCM (e.g., 0.1-0.5 M concentration).
-
Reaction Setup: Place the flask in an ice bath and begin stirring the solution.
-
TFA Addition: Slowly add trifluoroacetic acid to the stirred solution. A common starting point is a 1:1 volume ratio of TFA to DCM (50% v/v). For more sensitive substrates, a lower concentration (e.g., 20-25% TFA in DCM) can be used.
-
Reaction Monitoring: Allow the reaction mixture to warm to room temperature and continue stirring. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed (typically 1-4 hours).
-
Solvent Removal: Once the reaction is complete, concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the excess TFA and DCM. To aid in the removal of residual TFA, the residue can be co-evaporated with toluene.
-
Work-up:
-
Dissolve the residue in DCM.
-
Carefully add saturated aqueous NaHCO₃ solution to neutralize the remaining acid. Be cautious as CO₂ evolution will cause bubbling.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.
-
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to yield the deprotected phenylethylamine.
-
Purification (Optional): If necessary, the crude product can be further purified by column chromatography on silica gel.
Visualizing the Workflow
The following diagram illustrates the key steps in the experimental protocol for the Boc deprotection of phenylethylamine.
Caption: Experimental workflow for Boc deprotection.
References
Application of Boc-Phenylethylamine as a Chiral Auxiliary: A Guide for Researchers
For researchers, scientists, and drug development professionals, the use of chiral auxiliaries is a cornerstone of asymmetric synthesis, enabling the selective production of a single enantiomer of a chiral molecule. Among these, phenylethylamine and its derivatives have proven to be robust and versatile tools. This document provides a detailed overview of the application of N-Boc-α-phenylethylamine as a chiral auxiliary, including key experimental protocols and data for its use in diastereoselective reactions.
While the use of α-phenylethylamine as a chiral auxiliary is well-documented, the application of its N-Boc protected form is less commonly reported in the literature for directing stereoselective transformations. The Boc (tert-butyloxycarbonyl) protecting group is typically employed to temporarily mask the amine functionality during a synthetic sequence. In the context of a chiral auxiliary, its presence can influence the steric and electronic environment during the key stereodifferentiating step.
Principle of Asymmetric Induction
The stereodirecting influence of the phenylethylamine auxiliary originates from the steric bulk of the phenyl group. When attached to a prochiral substrate, the phenyl group effectively shields one face of the molecule. This steric hindrance forces an incoming reagent to approach from the less hindered face, leading to the preferential formation of one diastereomer. The N-Boc group can further augment this steric bias and modulate the reactivity of the system.
Diastereoselective Alkylation of N-Acyl-Boc-Phenylethylamides
A primary application of chiral auxiliaries is in the diastereoselective alkylation of enolates. While specific examples detailing the use of N-Boc-phenylethylamine in this context are not extensively reported, the general principles derived from the widely used N-acyl phenylethylamides can be extrapolated. The following protocol outlines a general procedure for the synthesis of an N-acyl-Boc-phenylethylamide and its subsequent diastereoselective alkylation.
Experimental Protocols
I. Synthesis of the Chiral N-Acyl-Boc-Phenylethylamide
This initial step involves the coupling of a carboxylic acid with N-Boc-α-phenylethylamine to form the chiral amide substrate.
-
Materials:
-
Carboxylic acid (e.g., propanoic acid)
-
(R)- or (S)-N-Boc-α-phenylethylamine
-
Coupling agent (e.g., DCC, EDC, HATU)
-
Activating agent (e.g., HOBt, DMAP)
-
Anhydrous aprotic solvent (e.g., Dichloromethane, THF)
-
-
Procedure:
-
Dissolve the carboxylic acid (1.0 eq.) in the anhydrous solvent under an inert atmosphere (e.g., Argon or Nitrogen).
-
Cool the solution to 0 °C in an ice bath.
-
Add the coupling agent (1.1 eq.) and activating agent (0.1 eq.).
-
Stir the mixture for 15-30 minutes at 0 °C.
-
Add N-Boc-α-phenylethylamine (1.0 eq.) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.
-
Upon completion, filter the reaction mixture to remove any precipitated by-products.
-
Wash the filtrate with an acidic solution (e.g., 1 M HCl), a basic solution (e.g., saturated NaHCO₃), and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
II. Diastereoselective Alkylation
This crucial step establishes the new stereocenter under the control of the chiral auxiliary.
-
Materials:
-
Chiral N-acyl-Boc-phenylethylamide
-
Strong base (e.g., LDA, n-BuLi, NaHMDS)
-
Alkylating agent (e.g., methyl iodide, benzyl bromide)
-
Anhydrous ethereal solvent (e.g., THF, diethyl ether)
-
-
Procedure:
-
Dissolve the chiral N-acyl-Boc-phenylethylamide (1.0 eq.) in the anhydrous solvent under an inert atmosphere.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add the strong base (1.1 eq.) to generate the enolate.
-
Stir the mixture at -78 °C for 30-60 minutes.
-
Add the alkylating agent (1.2 eq.) to the enolate solution.
-
Continue stirring at -78 °C for 2-4 hours, monitoring the reaction by TLC.
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Allow the mixture to warm to room temperature and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography to isolate the alkylated product. The diastereomeric ratio can be determined by ¹H NMR spectroscopy or chiral HPLC analysis.
-
III. Cleavage of the Chiral Auxiliary
The final step involves the removal of the chiral auxiliary to yield the desired enantiomerically enriched product. The Boc group is also cleaved under these conditions.
-
Materials:
-
Alkylated chiral N-acyl-Boc-phenylethylamide
-
Strong acid (e.g., 6 M HCl, 48% HBr)
-
Solvent (e.g., acetic acid, dioxane)
-
-
Procedure:
-
Dissolve the alkylated amide in a mixture of the solvent and aqueous acid.
-
Heat the reaction mixture at reflux for 12-24 hours, monitoring by TLC.
-
Cool the reaction mixture to room temperature.
-
The desired carboxylic acid can be extracted with an organic solvent. The protonated phenylethylamine auxiliary will remain in the aqueous layer and can be recovered by basification and extraction.
-
Wash, dry, and concentrate the organic layer to obtain the final product.
-
Quantitative Data Summary
Due to the limited specific examples of N-Boc-phenylethylamine as a chiral auxiliary in the searched literature, the following table presents representative data for the closely related and well-established diastereoselective alkylation of N-acyl-α-phenylethylamides to illustrate the expected efficiency of such transformations.
| Substrate (N-Acyl Group) | Alkylating Agent | Base | Solvent | Temperature (°C) | Diastereomeric Ratio (d.r.) | Yield (%) |
| Propionyl | Methyl Iodide | LDA | THF | -78 | >95:5 | ~85 |
| Propionyl | Benzyl Bromide | LDA | THF | -78 | >95:5 | ~90 |
| Acetyl | Allyl Bromide | NaHMDS | THF | -78 | 90:10 | ~80 |
Visualizing the Workflow
The general experimental workflow for the application of a chiral auxiliary in asymmetric synthesis can be visualized as a three-step process: attachment of the auxiliary, diastereoselective reaction, and cleavage of the auxiliary.
Caption: General workflow for asymmetric synthesis using a chiral auxiliary.
The logical relationship for achieving a desired enantiomer involves the careful selection of the chiral auxiliary's stereochemistry and the reaction conditions that favor the formation of one diastereomer.
Caption: Logic for controlling the stereochemical outcome.
Application Notes and Protocols: Synthesis of Pharmaceutical Intermediates from (2-Amino-2-phenyl-ethyl)-carbamic acid tert-butyl ester
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of various pharmaceutical intermediates starting from (2-Amino-2-phenyl-ethyl)-carbamic acid tert-butyl ester, also known as N-Boc-1-phenyl-1,2-diaminoethane. This versatile chiral building block is instrumental in the development of a wide range of therapeutic agents due to its strategically protected amino groups, which allow for selective functionalization.
Introduction
This compound is a valuable intermediate in medicinal chemistry. The tert-butoxycarbonyl (Boc) protecting group on one of the amino groups allows for the selective reaction of the free primary amine, enabling the synthesis of complex molecules with defined stereochemistry. This document outlines key synthetic transformations of this precursor, including N-acylation and urea formation, to generate key pharmaceutical intermediates.
General Synthetic Workflow
The overall synthetic strategy involves the selective functionalization of the free primary amine of this compound, followed by the optional deprotection of the Boc group to allow for further modification.
Caption: General workflow for the synthesis of pharmaceutical intermediates.
Key Synthetic Protocols
Protocol 1: Synthesis of N-Acyl Derivatives
N-acylation of the free primary amine of this compound is a common method to introduce a variety of functional groups.
Experimental Protocol:
-
Dissolve this compound (1.0 eq) in a suitable aprotic solvent such as dichloromethane (DCM) or N,N-dimethylformamide (DMF).
-
Add a base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.2 eq), to the solution.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add the desired acyl chloride or carboxylic acid anhydride (1.1 eq) to the cooled solution.
-
Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the desired N-acyl derivative.
Table 1: N-Acylation Reaction Data (Adapted for N-Boc-1-phenyl-1,2-diaminoethane)
| Acylating Agent | Solvent | Base | Reaction Time (h) | Typical Yield (%) |
| Benzoyl Chloride | DCM | TEA | 4 | 85-95 |
| Acetic Anhydride | DCM | TEA | 2 | 90-98 |
| 4-Fluorobenzoyl chloride | DMF | DIPEA | 6 | 80-90 |
Protocol 2: Synthesis of N-Urea Derivatives
The formation of urea derivatives is another important transformation for generating bioactive molecules. This can be achieved by reacting the free amine with an isocyanate or by using a carbamate precursor.
Experimental Protocol (via Isocyanate):
-
Dissolve this compound (1.0 eq) in an aprotic solvent like tetrahydrofuran (THF) or DCM.
-
Add the desired isocyanate (1.05 eq) to the solution at room temperature.
-
Stir the reaction mixture for 1-6 hours, monitoring by TLC.
-
If a precipitate forms, filter the product and wash with a cold solvent.
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by recrystallization or silica gel column chromatography.
Table 2: N-Urea Formation Data (Adapted for N-Boc-1-phenyl-1,2-diaminoethane)
| Isocyanate | Solvent | Reaction Time (h) | Typical Yield (%) |
| Phenyl isocyanate | THF | 2 | 90-97 |
| Methyl isocyanate | DCM | 1 | >95 |
| 4-Chlorophenyl isocyanate | THF | 3 | 88-95 |
Application in Chiral Ligand Synthesis
The chiral nature of this compound makes it an excellent precursor for the synthesis of chiral ligands used in asymmetric catalysis. The diamine backbone can be readily modified to create bidentate ligands.
Caption: Logical flow for the synthesis of chiral ligands.
Deprotection of the Boc Group
The tert-butoxycarbonyl (Boc) group can be easily removed under acidic conditions to liberate the second amino group for further functionalization.
Experimental Protocol:
-
Dissolve the Boc-protected compound in a suitable solvent such as dichloromethane (DCM) or 1,4-dioxane.
-
Add an excess of a strong acid, such as trifluoroacetic acid (TFA) or a solution of hydrochloric acid (HCl) in dioxane.
-
Stir the reaction mixture at room temperature for 1-4 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Remove the solvent and excess acid under reduced pressure.
-
The resulting amine salt can be used directly or neutralized with a base to obtain the free amine.
Application in the Synthesis of Biologically Active Molecules
Derivatives of this compound are key intermediates in the synthesis of various pharmaceuticals. For instance, related structures are used in the synthesis of monoamine oxidase B (MAO-B) inhibitors for the treatment of Parkinson's disease.
Caption: Simplified pathway of enzyme inhibition.
Quantitative Data Summary
The following table summarizes typical yields for the key transformations described in these application notes. Please note that yields are highly dependent on the specific substrate and reaction conditions.
Table 3: Summary of Typical Reaction Yields
| Transformation | Starting Material | Product Type | Typical Yield Range (%) |
| N-Acylation | N-Boc-1-phenyl-1,2-diaminoethane | N-Acyl derivative | 80-98 |
| Urea Formation | N-Boc-1-phenyl-1,2-diaminoethane | N-Urea derivative | 88-97 |
| Boc Deprotection | N-Boc protected amine | Amine salt | >95 (often quantitative) |
Disclaimer: The provided protocols and data are intended for guidance and should be adapted and optimized for specific applications by qualified personnel. Appropriate safety precautions should always be taken when handling chemicals.
Asymmetric Synthesis Using Chiral Phenylethylamine Organocatalysts: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chiral 1-phenylethylamine and its derivatives have emerged as privileged scaffolds in the field of asymmetric organocatalysis. These readily available and tunable primary amines serve as efficient catalysts for a variety of carbon-carbon bond-forming reactions, providing access to enantiomerically enriched molecules that are crucial intermediates in pharmaceutical and natural product synthesis. This document provides detailed application notes and protocols for the use of chiral phenylethylamine-derived organocatalysts in key asymmetric transformations, including Michael additions, Aldol reactions, and Mannich reactions. The methodologies presented herein leverage the formation of nucleophilic enamine or electrophilic iminium ion intermediates to achieve high levels of stereocontrol.
Core Concepts: Enamine and Iminium Ion Catalysis
The catalytic activity of chiral phenylethylamine derivatives generally operates through two primary activation modes:
-
Enamine Catalysis: The chiral primary amine catalyst reversibly reacts with a carbonyl compound (e.g., a ketone or aldehyde) to form a chiral enamine. This transformation raises the Highest Occupied Molecular Orbital (HOMO) of the carbonyl compound, rendering the α-carbon nucleophilic and facilitating its addition to various electrophiles.
-
Iminium Ion Catalysis: The chiral primary amine condenses with an α,β-unsaturated carbonyl compound to form a chiral iminium ion. This process lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the substrate, enhancing its electrophilicity and promoting conjugate addition of nucleophiles.
The steric environment created by the chiral phenylethylamine backbone dictates the facial selectivity of the subsequent bond-forming step, leading to the desired enantiomer of the product.
Application 1: Asymmetric Michael Addition
The asymmetric Michael addition is a powerful tool for the formation of chiral 1,5-dicarbonyl compounds and their analogues. Chiral phenylethylamine-derived bifunctional thiourea catalysts are particularly effective in this transformation, activating the nucleophile via enamine formation and the electrophile through hydrogen bonding with the thiourea moiety.
Data Presentation: Michael Addition of Ketones to Nitroalkenes
| Entry | Ketone | Nitroalkene | Catalyst Loading (mol%) | Solvent | Time (h) | Yield (%) | dr (syn:anti) | ee (%) (syn) |
| 1 | Cyclohexanone | trans-β-nitrostyrene | 10 | Toluene | 24 | 95 | >95:5 | 98 |
| 2 | Cyclopentanone | trans-β-nitrostyrene | 10 | Toluene | 36 | 92 | 90:10 | 96 |
| 3 | Acetone | trans-β-nitrostyrene | 20 | CH2Cl2 | 48 | 85 | - | 90 |
| 4 | Cyclohexanone | (E)-2-(2-nitrovinyl)furan | 10 | Toluene | 24 | 96 | >95:5 | 97 |
| 5 | Cyclohexanone | (E)-1-nitro-2-phenylethene | 10 | Water | 5 | 99 | 9:1 | 99 |
Experimental Protocol: Asymmetric Michael Addition of Cyclohexanone to trans-β-nitrostyrene
Materials:
-
(R,R)-N-(3,5-Bis(trifluoromethyl)phenyl)-N'-(2-amino-1,2-diphenylethyl)thiourea (Catalyst)
-
trans-β-nitrostyrene
-
Cyclohexanone
-
Toluene (anhydrous)
-
Ethyl acetate
-
Hexane
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried round-bottom flask under an argon atmosphere, add the chiral thiourea catalyst (0.02 mmol, 10 mol%).
-
Add trans-β-nitrostyrene (0.2 mmol, 1.0 equiv) to the flask.
-
Add anhydrous toluene (2.0 mL) and stir the mixture at room temperature until the catalyst and nitroalkene are fully dissolved.
-
Add cyclohexanone (2.0 mmol, 10.0 equiv) to the reaction mixture.
-
Stir the reaction at room temperature for 24 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with saturated aqueous NH₄Cl solution (5 mL).
-
Extract the mixture with ethyl acetate (3 x 10 mL).
-
Combine the organic layers, wash with brine (10 mL), dry over anhydrous MgSO₄, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate = 10:1) to afford the desired Michael adduct.
-
Determine the diastereomeric ratio by ¹H NMR spectroscopy and the enantiomeric excess by chiral HPLC analysis.[1]
Catalytic Cycle: Bifunctional Thiourea Catalysis in Michael Addition
Caption: Catalytic cycle and workflow for the asymmetric Michael addition.
Application 2: Asymmetric Aldol Reaction
The asymmetric aldol reaction is a fundamental C-C bond-forming reaction that provides access to chiral β-hydroxy carbonyl compounds. Chiral phenylethylamine derivatives can catalyze this reaction through an enamine-based mechanism, similar to natural Class I aldolase enzymes.
Data Presentation: Aldol Reaction of Ketones with Aromatic Aldehydes
| Entry | Ketone | Aldehyde | Catalyst Loading (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) | ee (%) |
| 1 | Acetone | 4-Nitrobenzaldehyde | 20 | Neat | 25 | 48 | 80 | 93 |
| 2 | Acetone | Benzaldehyde | 20 | DCM | 2 | 72 | 75 | 85 |
| 3 | Cyclohexanone | 4-Nitrobenzaldehyde | 20 | DMSO | 25 | 72 | 90 | 95 (anti) |
| 4 | Acetone | 4-Chlorobenzaldehyde | 20 | Neat | 25 | 48 | 82 | 91 |
Experimental Protocol: Asymmetric Aldol Reaction of Acetone with 4-Nitrobenzaldehyde
Materials:
-
(S)-N-((S)-1-phenylethyl)pyrrolidine-2-carboxamide (Catalyst)
-
4-Nitrobenzaldehyde
-
Acetone (anhydrous)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
To a vial, add the l-prolinamide catalyst derived from (S)-1-phenylethylamine (0.1 mmol, 20 mol%).
-
Add 4-nitrobenzaldehyde (0.5 mmol, 1.0 equiv).
-
Add anhydrous acetone (1.0 mL) to the vial.
-
Stir the reaction mixture at -25 °C for 48 hours (monitor by TLC).
-
Quench the reaction by adding saturated aqueous NH₄Cl solution (5 mL).
-
Separate the layers, and extract the aqueous layer with ethyl acetate (3 x 10 mL).
-
Combine the organic layers, wash with brine (10 mL), and dry over anhydrous MgSO₄.
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel (eluent: hexane/ethyl acetate = 3:1) to obtain the pure aldol adduct.[2]
-
Determine the enantiomeric excess by chiral HPLC analysis.
Catalytic Cycle: Enamine Catalysis in Aldol Reaction
Caption: Catalytic cycle and workflow for the asymmetric aldol reaction.
Application 3: Asymmetric Mannich Reaction
The asymmetric Mannich reaction provides a direct route to chiral β-amino carbonyl compounds, which are valuable precursors for the synthesis of amino acids and alkaloids. Chiral phenylethylamine-based catalysts can effectively promote this reaction, often with high diastereoselectivity and enantioselectivity.
Data Presentation: Mannich Reaction of Ketones with N-Boc-Imines
| Entry | Ketone | Imine | Catalyst Loading (mol%) | Solvent | Time (h) | Yield (%) | dr (anti:syn) | ee (%) (anti) |
| 1 | Acetophenone | N-Boc-benzaldimine | 10 | Toluene | 24 | 88 | 95:5 | 97 |
| 2 | Propiophenone | N-Boc-benzaldimine | 10 | Toluene | 36 | 85 | 96:4 | 98 |
| 3 | Acetophenone | N-Boc-(4-chlorobenzaldimine) | 10 | Toluene | 24 | 90 | 94:6 | 96 |
| 4 | Acetone | N-Boc-benzaldimine | 20 | DMSO | 48 | 75 | - | 88 |
Experimental Protocol: Asymmetric Mannich Reaction of Acetophenone with N-Boc-benzaldimine
Materials:
-
Chiral phenylethylamine-derived bifunctional catalyst
-
N-Boc-benzaldimine
-
Acetophenone
-
Toluene (anhydrous)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
In a dry vial under an inert atmosphere, dissolve the chiral phenylethylamine-derived catalyst (0.05 mmol, 10 mol%) in anhydrous toluene (1.0 mL).
-
Add N-Boc-benzaldimine (0.5 mmol, 1.0 equiv) to the solution.
-
Add acetophenone (1.0 mmol, 2.0 equiv) to the reaction mixture.
-
Stir the reaction at 0 °C for 24 hours, monitoring by TLC.
-
Quench the reaction with saturated aqueous NaHCO₃ solution (5 mL).
-
Extract the mixture with ethyl acetate (3 x 10 mL).
-
Combine the organic layers, wash with brine (10 mL), dry over anhydrous Na₂SO₄, and filter.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate = 8:1) to yield the β-amino ketone.
-
Determine the diastereomeric ratio by ¹H NMR and the enantiomeric excess by chiral HPLC analysis.
Logical Relationship: Iminium vs. Enamine Catalysis
Caption: Activation modes of chiral phenylethylamine organocatalysts.
Conclusion
Chiral phenylethylamine-based organocatalysts offer a versatile and efficient platform for a range of asymmetric transformations. The protocols and data presented herein demonstrate their utility in Michael additions, Aldol reactions, and Mannich reactions, consistently delivering products with high yields and stereoselectivities. The operational simplicity, mild reaction conditions, and metal-free nature of these catalytic systems make them highly attractive for applications in both academic research and industrial drug development. Further optimization of catalyst structure and reaction conditions can be explored to expand the substrate scope and enhance the efficiency of these powerful synthetic methods.
References
Application Notes and Protocols for Diastereoselective Alkylation Using Phenylethylamine Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the use of phenylethylamine derivatives as chiral auxiliaries in diastereoselective alkylation reactions. This method is a cornerstone in asymmetric synthesis, enabling the precise construction of stereogenic centers, a critical step in the development of enantiomerically pure pharmaceuticals and other fine chemicals.
Principle of Asymmetric Induction
The use of chiral 1-phenylethylamine as an auxiliary relies on its ability to create a chiral environment that directs the approach of an electrophile to a prochiral enolate. The bulky phenyl group of the auxiliary sterically hinders one face of the enolate. This forces the electrophile to attack from the less hindered face, leading to the preferential formation of one diastereomer. Subsequent cleavage of the chiral auxiliary yields the desired enantiomerically enriched product and allows for the recovery and recycling of the valuable auxiliary.[1][2][3]
Experimental Workflow
The overall experimental workflow for diastereoselective alkylation using a phenylethylamine-derived chiral auxiliary involves three main stages:
-
Synthesis of the Chiral N-Acyl Amide: The chiral auxiliary is coupled with a carboxylic acid to form the corresponding amide.
-
Diastereoselective Alkylation: The chiral amide is deprotonated to form an enolate, which then reacts with an electrophile (e.g., an alkyl halide) to introduce a new stereocenter with high diastereoselectivity.
-
Cleavage of the Chiral Auxiliary: The chiral auxiliary is removed from the alkylated product to yield the desired chiral carboxylic acid, alcohol, aldehyde, or ketone, and the auxiliary is recovered.
Detailed Experimental Protocols
Protocol 1: Synthesis of Chiral N-Acyl Amides from (S)-1-Phenylethylamine
Objective: To synthesize the starting chiral amide by coupling a carboxylic acid with (S)-1-phenylethylamine.[3]
Materials:
-
Carboxylic acid (1.0 eq.)
-
(S)-1-Phenylethylamine (1.0 eq.)
-
Coupling agent (e.g., DCC, EDC, or HATU) (1.1 eq.)
-
Activating agent (e.g., HOBt or DMAP) (0.1 eq.)
-
Anhydrous aprotic solvent (e.g., dichloromethane, THF)
Procedure:
-
Dissolve the carboxylic acid in the anhydrous aprotic solvent in a round-bottom flask under an inert atmosphere (e.g., argon or nitrogen).
-
Cool the solution to 0 °C in an ice bath.
-
Add the coupling agent and the activating agent to the solution.
-
Stir the mixture for 15-30 minutes at 0 °C.
-
Add (S)-1-phenylethylamine to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove any solid byproducts (e.g., DCU if DCC is used).
-
Wash the filtrate with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or crystallization to obtain the pure chiral N-acyl amide.
Protocol 2: Diastereoselective Alkylation of the Chiral Amide
Objective: To perform a diastereoselective alkylation of the chiral amide to introduce a new stereocenter.[3]
Materials:
-
Chiral N-acyl amide (1.0 eq.)
-
Anhydrous ethereal solvent (e.g., THF, diethyl ether)
-
Strong base (e.g., LDA, n-BuLi, or NaHMDS) (1.1 eq.)
-
Alkylating agent (e.g., alkyl halide) (1.2 eq.)
-
Saturated aqueous NH₄Cl solution
Procedure:
-
Dissolve the chiral N-acyl amide in the anhydrous ethereal solvent in a flame-dried, two-neck round-bottom flask under an inert atmosphere.
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add the strong base to the solution to generate the enolate.
-
Stir the mixture at -78 °C for 30-60 minutes.
-
Add the alkylating agent to the enolate solution.
-
Continue stirring at -78 °C for 2-4 hours or until the reaction is complete as monitored by TLC.
-
Quench the reaction by the slow addition of a saturated aqueous solution of NH₄Cl.
-
Allow the mixture to warm to room temperature.
-
Extract the product with an organic solvent (e.g., ethyl acetate, diethyl ether).
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Determine the diastereomeric ratio of the crude product by ¹H NMR spectroscopy or chiral HPLC analysis.
-
Purify the product by column chromatography.
Protocol 3: Cleavage of the Chiral Auxiliary
Objective: To remove the (S)-1-phenylethylamine auxiliary to yield the enantiomerically enriched carboxylic acid.
Method A: Acidic Hydrolysis [3]
Materials:
-
Alkylated chiral amide
-
Appropriate solvent (e.g., acetic acid, dioxane)
-
Aqueous acid (e.g., 6 M HCl, 48% HBr)
Procedure:
-
Dissolve the alkylated chiral amide in a mixture of the solvent and aqueous acid.
-
Heat the reaction mixture at reflux for 12-24 hours, monitoring by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and neutralize with a base (e.g., NaOH, NaHCO₃).
-
Extract the desired carboxylic acid with an organic solvent.
-
The aqueous layer, containing the protonated (S)-1-phenylethylamine, should be basified with NaOH and extracted with an organic solvent to recover the auxiliary.[3]
-
Wash, dry, and concentrate the organic layer containing the product.
-
Purify the product by crystallization or column chromatography.
Method B: Mild Cleavage with Methanesulfonic Acid [3]
Procedure:
-
Dissolve the N-(1-phenylethyl) carboxamide in toluene.
-
Add less than one equivalent of methanesulfonic acid (MsOH).
-
Reflux the mixture until the reaction is complete as monitored by TLC.
-
Work-up the reaction as described for the acidic hydrolysis to isolate the product and recover the chiral auxiliary.[3]
Quantitative Data
The diastereoselectivity of the alkylation is highly dependent on the substrate, electrophile, and reaction conditions. The following table summarizes representative data for the diastereoselective alkylation of amides derived from pseudoephedrine, a closely related and highly effective phenylethylamine-based chiral auxiliary.
| Entry | Electrophile (R-X) | Product (R) | Yield (%) | Diastereomeric Ratio (d.r.) |
| 1 | MeI | Me | 95 | >99:1 |
| 2 | EtI | Et | 96 | >99:1 |
| 3 | n-PrI | n-Pr | 99 | >99:1 |
| 4 | CH₂=CHCH₂Br | Allyl | 94 | >99:1 |
| 5 | PhCH₂Br | Benzyl | 99 | >99:1 |
| 6 | c-HexCH₂I | Cyclohexylmethyl | 97 | >99:1 |
Data adapted from Myers, A. G.; et al. J. Am. Chem. Soc. 1997, 119, 6496-6511.
Mechanism of Stereocontrol
The high diastereoselectivity observed in these alkylation reactions is attributed to a well-defined transition state. The lithium enolate is believed to form a chelated intermediate. The bulky phenyl group of the phenylethylamine auxiliary effectively shields one face of the planar enolate, directing the incoming electrophile to the opposite, less sterically hindered face.
Note: The DOT script above is a template. A proper chemical drawing tool would be needed to generate the images for the enolate and product structures to be embedded in the final diagram. The logic illustrates the shielding effect of the phenyl group.
Conclusion
The use of phenylethylamine derivatives as chiral auxiliaries provides a robust and reliable method for the diastereoselective alkylation of prochiral enolates. The protocols outlined in these application notes, supported by the provided quantitative data, offer a strong foundation for researchers in the fields of organic synthesis and drug development to successfully implement this powerful tool for the construction of complex chiral molecules. The ready availability of both enantiomers of 1-phenylethylamine, coupled with the high diastereoselectivities achievable and the potential for auxiliary recovery, makes this a highly attractive and practical approach for asymmetric synthesis.[2]
References
Application Notes and Protocols for the Large-Scale Synthesis of Mono-Boc-Protected Diamines
For Researchers, Scientists, and Drug Development Professionals
Introduction
The selective mono-protection of diamines with the tert-butoxycarbonyl (Boc) group is a critical transformation in organic synthesis, particularly in the pharmaceutical industry. Mono-Boc-protected diamines are versatile building blocks, enabling the selective functionalization of one amino group while the other remains masked. This allows for the construction of complex molecules, including active pharmaceutical ingredients (APIs), ligands for catalysis, and various chemical probes. This document provides detailed application notes and scalable protocols for the synthesis of mono-Boc-protected diamines, focusing on methods amenable to large-scale production.
Core Concepts and Methodologies
The primary challenge in synthesizing mono-Boc-protected diamines lies in achieving high selectivity for the mono-adduct over the di-protected byproduct and unreacted starting material. Several strategies have been developed to address this, with the most common and scalable methods revolving around three core principles:
-
Reaction with Excess Diamine: This straightforward approach utilizes a large excess of the diamine relative to the Boc-anhydride ((Boc)₂O). The statistical probability of a (Boc)₂O molecule reacting with an already mono-protected diamine is significantly reduced due to the high concentration of the unreacted diamine. While simple, this method requires an efficient separation of the product from the excess diamine, often achievable through acid-base extraction.
-
Mono-Protonation of the Diamine: By treating the diamine with one equivalent of a strong acid (e.g., HCl), a mono-ammonium salt is formed.[1][2][3] The protonated amino group is rendered unreactive towards electrophilic attack by (Boc)₂O, thus directing the protection to the free amino group.[1][4] This method offers excellent selectivity and is often high-yielding. The HCl can be introduced as a gas, a solution in an organic solvent, or generated in situ from reagents like chlorotrimethylsilane (Me₃SiCl) or thionyl chloride (SOCl₂).[1][4][5]
-
Flow Chemistry: Continuous flow reactors provide precise control over stoichiometry, reaction time, and temperature, which can significantly enhance the selectivity for mono-protection.[6] This technique is particularly advantageous for large-scale manufacturing, offering improved safety and consistency.
Data Summary: Comparison of Synthetic Protocols
The following tables summarize quantitative data for the synthesis of various mono-Boc-protected diamines using different methodologies.
| Diamine | Product | Method | Yield (%) | Purity (%) | Reference |
| Ethylenediamine | N-Boc-ethylenediamine | HCl gas, (Boc)₂O in MeOH/H₂O | 87 | >97 | [3] |
| 1,3-Propanediamine | N-Boc-1,3-propanediamine | HCl gas, (Boc)₂O in MeOH/H₂O | 75 | - | [4] |
| 1,4-Butanediamine | N-Boc-1,4-butanediamine | HCl gas, (Boc)₂O in MeOH/H₂O | 65 | - | [4] |
| 1,5-Pentanediamine | N-Boc-1,5-pentanediamine | HCl gas, (Boc)₂O in MeOH/H₂O | 74 | - | [4] |
| 1,6-Hexanediamine | N-Boc-1,6-hexanediamine | Excess diamine (3 eq.), (Boc)₂O in CH₂Cl₂ | - | - | [7] |
| 1,6-Hexanediamine | N-Boc-1,6-hexanediamine | Excess diamine (5 eq.), (Boc)₂O, triethylamine in CH₂Cl₂ | 73 | - | [8] |
| (1R,2R)-1,2-Diaminocyclohexane | tert-Butyl ((1R,2R)-2-aminocyclohexyl)carbamate | Me₃SiCl, (Boc)₂O in MeOH | 66 | >99 | [1] |
| (1R,2R)-1,2-Diaminocyclohexane | tert-Butyl ((1R,2R)-2-aminocyclohexyl)carbamate | HCl gas, (Boc)₂O in MeOH/H₂O | 80 | - | [4] |
Table 1: Yields for Mono-Boc-Protection of Various Diamines.
| Diamine | HCl Source | Yield (%) | Purity (%) | Reference |
| (1R,2R)-1,2-Diaminocyclohexane | Me₃SiCl | 66 | >99 | [1] |
| (1R,2R)-1,2-Diaminocyclohexane | SOCl₂ | 41 | - | [9][10] |
| (1R,2R)-1,2-Diphenylethyl-1,2-diamine | Me₃SiCl | 58 | 98 | [9] |
| 1,2-Diaminopropane | Me₃SiCl | 55 | 93 | [9] |
| 1,3-Diaminopropane | Me₃SiCl | 62 | >99 | [9] |
| 1,4-Diaminobutane | Me₃SiCl | 60 | >99 | [9] |
| 1,5-Diaminopentane | Me₃SiCl | 51 | 97 | [9] |
| 1,6-Diaminohexane | Me₃SiCl | 48 | 98 | [9] |
| 1,7-Diaminoheptane | Me₃SiCl | 45 | 98 | [9] |
| 1,8-Diaminooctane | Me₃SiCl | 41 | 97 | [9] |
Table 2: Comparison of in situ HCl Sources for Mono-Boc Protection.
Experimental Protocols
Protocol 1: Mono-Boc Protection using in situ HCl Generation from Me₃SiCl
This protocol describes a general and efficient one-pot procedure for the selective mono-Boc protection of diamines.[1][5]
Materials:
-
Diamine (1.0 eq)
-
Anhydrous Methanol (MeOH)
-
Chlorotrimethylsilane (Me₃SiCl, 1.0 eq), freshly distilled
-
Di-tert-butyl dicarbonate ((Boc)₂O, 1.0 eq)
-
Water
-
Diethyl ether (Et₂O)
-
2N Sodium Hydroxide (NaOH)
-
Dichloromethane (CH₂Cl₂)
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
Procedure:
-
Reaction Setup: In a flask equipped with a magnetic stirrer and under an inert atmosphere, dissolve the diamine (1.0 eq) in anhydrous methanol at 0 °C.
-
In-situ HCl Generation: Add freshly distilled chlorotrimethylsilane (1.0 eq) dropwise to the cooled solution. A white precipitate of the diamine monohydrochloride may form.
-
Equilibration: Allow the mixture to warm to room temperature.
-
Boc Protection: Add a small amount of water (e.g., 1 mL per gram of diamine) followed by a solution of (Boc)₂O (1.0 eq) in methanol. Stir the mixture at room temperature for 1 hour.[1][4]
-
Work-up:
-
Dilute the reaction mixture with water.
-
Wash the aqueous layer with diethyl ether to remove the di-Boc byproduct.
-
Adjust the pH of the aqueous layer to >12 with a 2N NaOH solution.[1]
-
Extract the product into dichloromethane (3 x volumes).
-
Combine the organic layers, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate in vacuo to yield the mono-Boc-protected diamine.
-
Protocol 2: Large-Scale Mono-Boc Protection using HCl Gas
This protocol is adapted for multi-gram to kilogram scale synthesis and offers high yields.[3][11][12]
Materials:
-
Anhydrous Methanol (MeOH)
-
HCl gas
-
Diamine (1.0 eq)
-
Di-tert-butyl dicarbonate ((Boc)₂O, 1.0 eq)
-
Water
-
Diethyl ether (Et₂O)
-
2N Sodium Hydroxide (NaOH)
-
Dichloromethane (CH₂Cl₂)
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Preparation of HCl in Methanol: In a fume hood, cool a suitable reaction vessel containing anhydrous methanol to 0 °C. Bubble a slight excess of HCl gas through the methanol with stirring.
-
Formation of Diamine Monohydrochloride: To the cooled HCl/methanol solution, carefully add the diamine (1.0 eq) at 0 °C. Stir the mixture for 15 minutes at room temperature.
-
Boc Protection: Add water to the mixture, followed by a solution of (Boc)₂O (1.0 eq) in methanol at room temperature. Stir the resulting solution for 1 hour.[3]
-
Work-up:
-
Concentrate the reaction mixture in vacuo to remove methanol.
-
Add diethyl ether to the residue to precipitate and remove unreacted diamine hydrochloride.
-
Treat the residue with 2N NaOH solution to basify the mixture.
-
Extract the product with CH₂Cl₂.
-
Wash the combined organic extracts with brine, dry over anhydrous MgSO₄, and concentrate in vacuo to yield the pure mono-Boc product.[3][11]
-
Visualized Workflows
Caption: Workflow for mono-Boc protection using in situ HCl from Me₃SiCl.
Caption: Workflow for large-scale mono-Boc protection using HCl gas.
Troubleshooting
| Problem | Possible Cause | Solution | Reference |
| Low Yield | Di-Boc Formation: Stoichiometry of (Boc)₂O is too high or addition is too fast. | Carefully control the molar ratio of (Boc)₂O to the diamine. Slow, dropwise addition of the (Boc)₂O solution is recommended. | [4] |
| Incomplete Reaction: Insufficient reaction time or temperature. | Ensure the reaction is stirred for the specified time at the appropriate temperature. For some substrates, overnight stirring may be necessary. | [4] | |
| Purification Difficulty | Similar Polarity of Products: Mono-Boc, di-Boc, and unreacted diamine have similar polarities. | Utilize acid-base extraction as described in the protocols. The basic mono-Boc product and unreacted diamine can be separated from the neutral di-Boc byproduct. | [4][6] |
| Product Loss During Work-up: The mono-Boc-protected diamine has some water solubility. | When basifying the aqueous layer, ensure the pH is sufficiently high (>12) to deprotonate the product fully. Perform multiple extractions with an organic solvent. | [1] |
Conclusion
The selective mono-Boc protection of diamines is a well-established and scalable process crucial for the synthesis of many valuable compounds. The choice of method depends on the specific diamine, the required scale, and available equipment. The mono-protonation strategy, either by using HCl gas or generating it in situ, generally provides high selectivity and yields. For industrial-scale production, these methods, potentially integrated into a continuous flow setup, offer efficient and reliable access to these important synthetic intermediates. Careful control of stoichiometry and optimized work-up procedures are key to achieving high purity and yield.
References
- 1. General Method for Selective Mono-Boc Protection of Diamines and Thereof [scielo.org.mx]
- 2. tandfonline.com [tandfonline.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. General Method for Selective Mono-Boc Protection of Diamines and Thereof | Journal of the Mexican Chemical Society [jmcs.org.mx]
- 6. sciforum.net [sciforum.net]
- 7. N-BOC-1,6-diaminohexane | 51857-17-1 [chemicalbook.com]
- 8. CN105294502A - Synthetic method of N-Boc-1,6-hexamethylene diamine - Google Patents [patents.google.com]
- 9. redalyc.org [redalyc.org]
- 10. researchgate.net [researchgate.net]
- 11. tandfonline.com [tandfonline.com]
- 12. bioorg.org [bioorg.org]
Application Notes: Green Chemistry Approaches to Boc Protection and Deprotection
The tert-butyloxycarbonyl (Boc) group is a cornerstone of amine protection in organic synthesis, particularly in pharmaceutical and peptide chemistry.[1][2][3][4][5] Traditional methods for its introduction and removal, however, often rely on harsh reagents and environmentally persistent solvents.[6][7][8] The principles of green chemistry encourage the development of more sustainable alternatives that minimize waste, reduce energy consumption, and utilize less hazardous substances. This document outlines several green chemistry approaches for both Boc protection and deprotection, providing researchers and drug development professionals with practical and environmentally benign alternatives.
Green Boc Protection
Conventional Boc protection often involves the use of di-tert-butyl dicarbonate (Boc)₂O with bases like 4-(dimethylamino)pyridine (DMAP) or in solvents such as dichloromethane (DCM).[1][4] Greener alternatives focus on solvent-free conditions, the use of recyclable catalysts, and benign solvent systems.
One effective approach is the use of heterogeneous catalysts, such as Amberlite-IR 120 resin, under solvent-free conditions.[9] This method offers high yields, rapid reaction times, and easy catalyst separation through simple filtration.[9] Additionally, performing the reaction in water, a benign and abundant solvent, has been shown to be highly effective for the chemoselective N-tert-butyloxycarbonylation of amines without the need for a catalyst.[10] Other green solvents like glycerol and ionic liquids are also emerging as viable media for Boc protection.[11][12][13] Solvent-free approaches, reacting the amine directly with (Boc)₂O, represent a highly atom-economical and environmentally friendly option.[11]
Green Boc Deprotection
The deprotection of the Boc group traditionally employs strong acids like trifluoroacetic acid (TFA) in chlorinated solvents or hydrogen chloride (HCl) in dioxane.[7][8][14] These reagents pose significant health, safety, and environmental concerns.[6][8] Green deprotection strategies aim to replace these harsh acids and solvents with more sustainable alternatives.
Solid Acid Catalysts: The use of solid acid catalysts, such as H-BEA zeolite, in continuous flow reactors presents a highly efficient and sustainable method for N-Boc deprotection.[15][16] This approach allows for easy product separation, catalyst recycling, and can be operated at lower temperatures compared to thermolytic deprotection.[15][16]
Mechanochemistry: Mechanochemical deprotection, using techniques like ball milling, offers a solvent-free and operationally simple alternative.[17][18][19][20] This method can be performed with reagents like basic alumina or p-toluenesulfonic acid, avoiding the need for bulk solvents and simplifying work-up procedures.[17][18][20]
Water-Mediated Deprotection: Water can serve as a green solvent for Boc deprotection at reflux temperatures, providing excellent yields without the need for any additional reagents.[2][21] This method is a simple and environmentally friendly alternative to traditional acidic conditions.[2][21]
Deep Eutectic Solvents (DES): A choline chloride/p-toluenesulfonic acid deep eutectic solvent can act as both the reaction medium and the catalyst for N-Boc deprotection.[22][23] This approach offers simplicity, short reaction times, and is a greener alternative to conventional methods.[22][23]
Catalytic Deprotection: Iron(III) salts have been demonstrated as sustainable and inexpensive catalysts for the selective deprotection of the N-Boc group.[24] This method is clean, often not requiring a purification step, and aligns well with the principles of green chemistry.[24]
Enzymatic Deprotection: For certain substrates, enzymatic methods offer a mild and highly selective means of Boc deprotection.[25] Lipases and esterases have been identified that can hydrolyze tert-butyl esters while leaving other protecting groups intact.[25]
Quantitative Data Summary
The following tables summarize quantitative data from the cited green chemistry approaches for Boc protection and deprotection, allowing for easy comparison of different methodologies.
Table 1: Green Boc Protection of Amines
| Method | Catalyst/Reagent | Solvent | Temp. (°C) | Time | Yield (%) | Reference |
| Heterogeneous Catalysis | Amberlite-IR 120 | Solvent-free | RT | 1-3 min | 95-99 | [9] |
| Catalyst-Free | (Boc)₂O | Water | RT | 0.5-2 h | 90-98 | [10] |
| Solvent and Catalyst-Free | (Boc)₂O | None | RT | 5-30 min | 95-99 | [11] |
| Ionic Liquid Catalysis | [emim][OH] | None | RT | 15 min | 92-98 | [26] |
| Green Solvent | (Boc)₂O | Glycerol | RT | 1-2 h | 90-96 | [11] |
Table 2: Green Boc Deprotection of N-Boc Amines
| Method | Catalyst/Reagent | Solvent | Temp. (°C) | Time | Yield (%) | Reference |
| Solid Acid Catalysis (Flow) | H-BEA zeolite | THF | 140 | < 1 min | >95 | [15] |
| Mechanochemistry | Basic Alumina | Solvent-free | RT | 10-60 min | 85-98 | [17][18] |
| Mechanochemistry | p-Toluenesulfonic acid | Solvent-free | RT | 10 min | ~100 | [20] |
| Water-Mediated | Water | Water | 100 | 10-60 min | 90-98 | [2][21] |
| Deep Eutectic Solvent | Choline chloride/p-TSA | DES | RT | 5-30 min | 92-98 | [23] |
| Catalytic Deprotection | FeCl₃ | CH₂Cl₂ | RT | 0.5-2 h | 90-99 | [24] |
| Enzymatic Deprotection (tert-butyl esters) | Candida antarctica lipase A (CAL-A) | Phosphate Buffer | 30 | 24-72 h | 80-95 | [25] |
Experimental Protocols
Protocol 1: Green Boc Protection using Amberlite-IR 120 under Solvent-Free Conditions
Materials:
-
Amine (1 mmol)
-
Di-tert-butyl dicarbonate ((Boc)₂O) (1 mmol)
-
Amberlite-IR 120 resin (15% w/w)
Procedure:
-
To a round-bottom flask, add the amine (1 mmol) and di-tert-butyl dicarbonate (1 mmol).
-
Add Amberlite-IR 120 resin (15% w/w relative to the amine).
-
Stir the mixture at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-3 minutes.
-
Upon completion, add a suitable organic solvent (e.g., ethyl acetate) to dissolve the product.
-
Filter the mixture to remove the Amberlite-IR 120 resin. The resin can be washed with the solvent, dried, and reused.
-
Evaporate the solvent from the filtrate under reduced pressure to obtain the N-Boc protected amine.[9]
Protocol 2: Green Boc Deprotection using a Solid Acid Catalyst in a Continuous Flow Reactor
Materials:
-
Boc-protected amine solution in THF (e.g., 0.1 M)
-
H-BEA zeolite catalyst packed in a flow reactor column
-
Tetrahydrofuran (THF) as the solvent
Procedure:
-
Pack a continuous flow reactor column with H-BEA zeolite catalyst.
-
Heat the reactor to the desired temperature (e.g., 140 °C).
-
Pump the solution of the Boc-protected amine in THF through the heated catalyst bed at a defined flow rate to achieve the desired residence time (e.g., less than 1 minute).
-
Collect the eluent from the reactor outlet.
-
The collected solution contains the deprotected amine product.
-
The solvent can be removed under reduced pressure to isolate the product. The catalyst remains in the reactor for continuous use.[15]
Protocol 3: Mechanochemical Boc Deprotection using Basic Alumina
Materials:
-
N-Boc protected amine (1 mmol)
-
Basic alumina
Procedure:
-
Place the N-Boc protected amine and basic alumina in a planetary ball mill vessel.
-
Mill the mixture at a specified frequency (e.g., 30 Hz) for a designated time (e.g., 10-60 minutes).
-
Monitor the reaction progress by taking small aliquots and analyzing by TLC or NMR.
-
After completion, extract the product from the solid mixture using a suitable organic solvent.
-
Filter the mixture to remove the basic alumina.
-
Evaporate the solvent from the filtrate to obtain the deprotected amine. This protocol often avoids the need for column chromatography.[17][18]
Visualizations
Caption: Workflow for Green Boc Protection of Amines.
Caption: Workflow for Green Boc Deprotection of Amines.
Caption: Green Chemistry Cycle for Boc Protection and Deprotection.
References
- 1. Amine Protection / Deprotection [fishersci.co.uk]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. total-synthesis.com [total-synthesis.com]
- 4. mcours.net [mcours.net]
- 5. scispace.com [scispace.com]
- 6. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 7. Specific solvent issues - Wordpress [reagents.acsgcipr.org]
- 8. Acids - Wordpress [reagents.acsgcipr.org]
- 9. derpharmachemica.com [derpharmachemica.com]
- 10. Boc-Protected Amino Groups [organic-chemistry.org]
- 11. researchgate.net [researchgate.net]
- 12. iris.unina.it [iris.unina.it]
- 13. researchgate.net [researchgate.net]
- 14. genscript.com [genscript.com]
- 15. Efficient, continuous N-Boc deprotection of amines using solid acid catalysts - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Mechanochemical deprotection of t-butoxycarbonyl (Boc) group using basic alumina - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 18. Mechanochemical deprotection of t-butoxycarbonyl (Boc) group using basic alumina - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. [PDF] Solvent-Free Mechanochemical Deprotection of N -Boc Group | Semantic Scholar [semanticscholar.org]
- 20. fulir.irb.hr [fulir.irb.hr]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. mdpi.com [mdpi.com]
- 24. A practical, catalytic and selective deprotection of a Boc group in N,N′-diprotected amines using iron(iii)-catalysis - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 25. Enzymatic removal of carboxyl protecting groups. 1. Cleavage of the tert-butyl moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. tert-Butyloxycarbonyl-protected amino acid ionic liquids and their application to dipeptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Enzymatic Resolution of Racemic Phenylethylamines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Enantiomerically pure phenylethylamines are crucial building blocks in the synthesis of a wide array of pharmaceuticals and agrochemicals.[1] The stereochemistry of these amines often dictates their biological activity, making the separation of racemic mixtures a critical step in drug development and manufacturing.[2][3] Enzymatic kinetic resolution has emerged as a powerful and environmentally friendly method for obtaining these chiral amines in high enantiomeric purity.[4] This technique leverages the stereoselectivity of enzymes, most notably lipases, to preferentially acylate one enantiomer of a racemic amine, allowing for the subsequent separation of the acylated product from the unreacted enantiomer.[5][6]
This document provides detailed application notes and experimental protocols for the enzymatic resolution of racemic phenylethylamines, with a focus on the widely used Candida antarctica lipase B (CALB).
Key Enzymes and Principles
Lipases (EC 3.1.1.3) are the most commonly employed enzymes for the kinetic resolution of amines.[7][8] Among these, Candida antarctica lipase B (CALB), often used in its immobilized form (e.g., Novozym 435), is highly favored due to its broad substrate specificity, high enantioselectivity, and stability in organic solvents.[9][10] The principle of kinetic resolution relies on the different reaction rates of the two enantiomers with the enzyme. In a typical acylation reaction, the enzyme selectively catalyzes the transfer of an acyl group from an acyl donor to one of the amine enantiomers, resulting in an enantioenriched mixture of the acylated amine and the unreacted amine.[4]
Experimental Data Summary
The following tables summarize quantitative data from various studies on the enzymatic resolution of (±)-1-phenylethylamine using different lipases and reaction conditions.
Table 1: Performance of Various Lipases in the Resolution of (±)-1-Phenylethylamine
| Lipase Source | Acyl Donor | Solvent | Conversion (%) | Enantiomeric Excess of Product (ee_p, %) | Enantioselectivity (E-value) | Reference |
| Candida antarctica lipase B (CALB) | Isopropyl acetate | Toluene | >49 | >99 | >200 | [11][12] |
| Candida antarctica lipase B (CALB) | Ethyl methoxyacetate | Not Specified | High | >99 | Not Specified | [13][14] |
| Aspergillus niger lipase | Ethyl acetate | n-Heptane | >99 | >99 | >200 | [7][15] |
| Pseudomonas cepacia lipase (PS-C) | Ethoxy ethyl acetate | Ethyl acetate | Not Specified | 99.9 | Not Specified | [5] |
| Pseudomonas cepacia lipase (PS-D) | Ethoxy ethyl acetate | Ethyl acetate | Not Specified | 99.9 | Not Specified | [5] |
| Rhizopus oligosporus lipase | Ethyl acetate | Heptane/Hexane | Low | Not Specified | Low | [15] |
Table 2: Influence of Acyl Donor on the Resolution of (±)-1-Phenylethylamine using CALB
| Acyl Donor | Solvent | Temperature (°C) | Reaction Time (h) | Conversion (%) | Enantiomeric Excess of (S)-amine (ee_s, %) | Enantiomeric Excess of (R)-amide (ee_p, %) | Reference |
| Diisopropyl malonate | MTBE | 40 | 4 | ~50 | >99 | >99 | [16] |
| Isopropyl acetate | Not Specified | Not Specified | Not Specified | >49 | >99 | High | [11] |
| Alkyl methoxyacetates | Not Specified | Not Specified | Not Specified | Good Yield | High | High | [17] |
| Capric acid | Not Specified | Not Specified | <24 | 99 (for R-amine) | Not Specified | Not Specified | [9] |
| Ethyl acetate | Not Specified | Not Specified | 40 min (continuous flow) | High | High | High | [1] |
Experimental Protocols
Protocol 1: General Kinetic Resolution of (±)-1-Phenylethylamine using Immobilized Candida antarctica Lipase B (Novozym 435)
This protocol provides a general guideline for the kinetic resolution of a racemic amine using the commercially available immobilized Candida antarctica lipase B (Novozym 435).[16]
Materials:
-
(±)-1-Phenylethylamine
-
Immobilized Candida antarctica lipase B (Novozym 435)
-
Acyl donor (e.g., diisopropyl malonate, isopropyl acetate, or ethyl methoxyacetate)
-
Anhydrous organic solvent (e.g., methyl tert-butyl ether (MTBE), toluene, or n-heptane)
-
4 mL screw-cap vials or round-bottom flask
-
Shaker incubator or magnetic stirrer
-
Filtration setup
-
Analytical equipment for chiral analysis (e.g., Chiral GC or HPLC)
Procedure:
-
To a 4 mL screw-cap vial, add 20 mg of immobilized Novozym 435.
-
Add 200 µL of the chosen anhydrous organic solvent (e.g., MTBE) to the vial.
-
Add 0.5 mmol of (±)-1-phenylethylamine to the reaction mixture.
-
Add 0.5 mmol of the selected acyl donor (e.g., diisopropyl malonate).
-
Seal the vial tightly and place it in a shaker incubator set at 40°C with shaking at 200 rpm.
-
Monitor the reaction progress by taking small aliquots at regular intervals (e.g., 1, 2, 4, 8, and 24 hours).
-
Analyze the samples by chiral GC or HPLC to determine the conversion and the enantiomeric excess of the remaining (S)-amine and the formed (R)-amide.
-
Once the desired conversion (ideally close to 50%) is achieved, stop the reaction by filtering off the enzyme.
-
The remaining (S)-amine and the formed (R)-amide can be separated using standard techniques such as column chromatography or acid-base extraction.
Protocol 2: Analytical Monitoring by Chiral Gas Chromatography (GC)
Instrumentation:
-
Gas chromatograph equipped with a flame ionization detector (FID)
-
Chiral capillary column (e.g., CycloSil-B or equivalent)
GC Conditions (Example):
-
Injector Temperature: 250°C
-
Detector Temperature: 250°C
-
Oven Program: 100°C for 2 min, then ramp to 200°C at 10°C/min, hold for 5 min.
-
Carrier Gas: Helium
-
Flow Rate: 1 mL/min
-
Injection Volume: 1 µL
Sample Preparation:
-
Dilute the reaction aliquot with a suitable solvent (e.g., ethyl acetate).
-
If necessary, derivatize the amine and amide to improve volatility and separation. A common derivatizing agent is trifluoroacetic anhydride.
Visualizations
The following diagrams illustrate the key processes involved in the enzymatic resolution of racemic phenylethylamines.
References
- 1. New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2-Phenethylamines in Medicinal Chemistry: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. β-phenylethylamine, a small molecule with a large impact - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Kinetic resolution - Wikipedia [en.wikipedia.org]
- 5. scialert.net [scialert.net]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Significantly increased catalytic activity of Candida antarctica lipase B for the resolution of cis-(±)-dimethyl 1-acetylpiperidine-2,3-dicarboxylate - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 11. Continuous separation and purification of lipase-catalysed rac-1-phenylethylamine resolution mixtures using pH-based extraction, back-extraction and crystallisation - American Chemical Society [acs.digitellinc.com]
- 12. Intensification of Double Kinetic Resolution of Chiral Amines and Alcohols via Chemoselective Formation of a Carbonate–Enzyme Intermediate [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. Enzymatic enantiomeric resolution of phenylethylamines structurally related to amphetamine - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 15. researchgate.net [researchgate.net]
- 16. benchchem.com [benchchem.com]
- 17. Development of dynamic kinetic resolution on large scale for (±)-1-phenylethylamine - PubMed [pubmed.ncbi.nlm.nih.gov]
Synthesis of Chiral Ligands from (2-Amino-2-phenyl-ethyl)-carbamic acid tert-butyl ester: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of various classes of chiral ligands derived from the versatile starting material, (2-Amino-2-phenyl-ethyl)-carbamic acid tert-butyl ester. This Boc-protected chiral diamine serves as a critical building block for creating ligands essential in asymmetric catalysis, a cornerstone of modern drug development and fine chemical synthesis.
Introduction
Chiral ligands are indispensable tools in asymmetric synthesis, enabling the stereoselective formation of enantiomerically pure compounds. The starting material, this compound, available in both (R) and (S) configurations, offers a robust platform for accessing a diverse range of C₂-symmetric and non-symmetric ligands. The synthetic pathway typically involves an initial deprotection of the tert-butyloxycarbonyl (Boc) group to yield the free diamine, 1-phenyl-1,2-ethanediamine, which is then further functionalized.
This guide details the synthesis of four major classes of chiral ligands: Salen-type ligands, Bis(oxazoline) (BOX) ligands, Phosphine-containing ligands, and N-Heterocyclic Carbene (NHC) precursors.
Core Synthetic Pathway Overview
The general workflow for the synthesis of chiral ligands from this compound involves a key deprotection step followed by functionalization to introduce the desired coordinating moieties.
Troubleshooting & Optimization
Technical Support Center: Synthesis of (2-Amino-2-phenyl-ethyl)-carbamic acid tert-butyl ester
This technical support center provides troubleshooting guidance, frequently asked questions (FAQs), and detailed protocols for the synthesis of (2-Amino-2-phenyl-ethyl)-carbamic acid tert-butyl ester, a key intermediate for researchers, scientists, and drug development professionals.
Troubleshooting Guide
This section addresses common issues encountered during the synthesis and purification of mono-Boc-protected 1,2-diphenylethane-1,2-diamine.
| Problem | Possible Cause | Suggested Solution |
| 1. Low Yield of Mono-Boc-Protected Product | A. Formation of Di-Boc-Protected Byproduct: The primary challenge is often the reaction of the Boc-anhydride with both amino groups.[1] | - Control Stoichiometry: Carefully manage the molar ratio of di-tert-butyl dicarbonate ((Boc)₂O) to the diamine. Using a slight excess of the diamine can favor mono-protection.[1]- Slow Addition of (Boc)₂O: A slow, dropwise addition of the (Boc)₂O solution over an extended period can minimize the formation of the di-Boc product.[1]- Use of an Acid: A highly effective strategy is to add one equivalent of an acid, such as hydrochloric acid, to form the mono-hydrochloride salt of the diamine. This protonates one amine group, rendering it unreactive towards (Boc)₂O.[1][2] |
| B. Incomplete Reaction: The reaction may not have gone to completion. | - Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) to monitor the disappearance of the starting material.- Increase Reaction Time/Temperature: If the reaction is sluggish, consider extending the reaction time or moderately increasing the temperature, but be cautious as the Boc group can be thermally unstable at high temperatures.[3] | |
| 2. Difficulty in Product Purification | A. Similar Polarity of Products: The mono-Boc-protected product, di-Boc-protected byproduct, and unreacted diamine can have similar polarities, making chromatographic separation difficult.[1] | - Column Chromatography: Silica gel column chromatography is a viable purification method.[1] Use an appropriate solvent system (e.g., dichloromethane/methanol). Basic alumina can also be used as the stationary phase.[1]- Acid/Base Extraction: Utilize the basicity of the free amine on the desired product. An acidic wash can protonate the unreacted diamine and the mono-protected product, separating them from the di-protected byproduct. Subsequent basification of the aqueous layer and extraction will then isolate the mono-protected product and unreacted diamine. |
| B. Product is a Difficult-to-Handle Oil: The purified product may be an oil, complicating handling and storage. | - Salt Formation: Convert the oily product into a solid salt (e.g., hydrochloride or tartrate) for easier handling, purification, and storage.[1] | |
| 3. Inconsistent NMR Spectra of Purified Product | A. Residual Solvent: Solvents from the reaction or purification may be present. | - High-Vacuum Drying: Dry the product under high vacuum for an extended period to remove residual solvents.- Lyophilization: If the product is soluble in water or other suitable solvents, lyophilization can be an effective drying method. |
| B. Presence of Impurities: Small amounts of starting material or byproducts may still be present. | - Re-purification: If impurities are significant, repeat the column chromatography or perform a recrystallization/salt formation. |
Frequently Asked Questions (FAQs)
Q1: What is the main challenge in synthesizing mono-Boc-protected diamines like this compound?
A1: The primary challenge is achieving selective mono-protection while minimizing the formation of the di-Boc-protected byproduct, as both amino groups of the diamine can react with the Boc-protection reagent.[1]
Q2: Why is using one equivalent of acid a good strategy for mono-protection?
A2: Adding one equivalent of a strong acid protonates one of the two amino groups on the diamine, forming a mono-salt. This protonated amino group is no longer nucleophilic and will not react with the Boc-anhydride, thus directing the protection to the remaining free amino group.[1][2][4]
Q3: Can I use column chromatography to purify the Boc-protected product even though the Boc group is acid-sensitive?
A3: Yes, column chromatography on silica gel is a common and effective method for purification.[1] While the Boc group is sensitive to strong acids, it is generally stable under the conditions of standard silica gel chromatography.[1] It is advisable to avoid highly acidic eluents.
Q4: My reaction yield is consistently low. What are the most critical parameters to optimize?
A4: The most critical parameters to optimize are:
-
Stoichiometry: The molar ratio of diamine to (Boc)₂O.
-
Rate of Addition: The speed at which (Boc)₂O is added to the reaction mixture.
-
Temperature: Maintaining an appropriate reaction temperature.
-
Solvent: The choice of solvent can influence the reaction's selectivity and rate.
Q5: Are there alternatives to using HCl gas for the mono-protonation step?
A5: Yes, HCl can be generated in situ. A common method is the reaction of trimethylsilyl chloride (Me₃SiCl) or thionyl chloride (SOCl₂) with an alcohol solvent like anhydrous methanol.[2][5] This approach is often more convenient and easier to control than using compressed HCl gas.[2]
Experimental Protocols
Protocol 1: Mono-Boc Protection via In Situ HCl Generation
This protocol is adapted from a general method for the selective mono-Boc protection of diamines and is suitable for 1,2-diphenylethane-1,2-diamine.[2]
Materials:
-
1,2-diphenylethane-1,2-diamine
-
Anhydrous Methanol (MeOH)
-
Trimethylsilyl chloride (Me₃SiCl)
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Deionized Water
-
Diethyl ether
-
Dichloromethane (DCM)
-
2N Sodium Hydroxide (NaOH)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Dissolve 1 equivalent of 1,2-diphenylethane-1,2-diamine in anhydrous methanol in a round-bottom flask under an inert atmosphere.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add 1 equivalent of freshly distilled Me₃SiCl dropwise while stirring. A white precipitate may form.
-
Allow the reaction mixture to warm to room temperature and stir for 30 minutes.
-
Add a small amount of water (e.g., 1 mL per gram of diamine), followed by a solution of 1 equivalent of (Boc)₂O in methanol.
-
Stir the mixture at room temperature for 1-2 hours, monitoring the reaction by TLC.
-
Upon completion, dilute the reaction mixture with water and wash the aqueous layer with diethyl ether to remove any di-Boc byproduct.
-
Adjust the pH of the aqueous layer to >12 with 2N NaOH.
-
Extract the product into dichloromethane (3x volumes).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the product.
Protocol 2: Mono-Boc Protection using tert-Butyl Phenyl Carbonate
This method provides an alternative to using (Boc)₂O and is effective for mono-carbamate protection of diamines.[3][6]
Materials:
-
1,2-diphenylethane-1,2-diamine
-
tert-Butyl phenyl carbonate
-
Absolute Ethanol (EtOH)
-
Deionized Water
-
2M Hydrochloric Acid (HCl)
-
2M Sodium Hydroxide (NaOH)
-
Dichloromethane (DCM)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask, dissolve 1 equivalent of 1,2-diphenylethane-1,2-diamine in absolute ethanol.
-
Add 1 equivalent of tert-butyl phenyl carbonate to the solution.
-
Heat the reaction mixture to a gentle reflux (max oil bath temperature of 80°C) and maintain for 18 hours.[3]
-
Cool the mixture to room temperature and concentrate it under reduced pressure.
-
Add water and carefully adjust the pH to approximately 3 by adding 2M HCl.[3][6]
-
Extract the aqueous solution with DCM to remove unreacted tert-butyl phenyl carbonate and the di-Boc byproduct.[3]
-
Adjust the pH of the aqueous phase to 12 by adding 2M NaOH.[3][6]
-
Extract the product with DCM (multiple extractions are recommended).[3]
-
Combine the organic extracts, dry over Na₂SO₄, filter, and concentrate under reduced pressure to afford the product.
Visualizations
Chemical Reaction Pathway
Caption: Reaction pathway for mono-Boc protection of 1,2-diphenylethane-1,2-diamine.
Experimental Workflow for Synthesis and Optimization
Caption: General workflow for the synthesis and optimization of the target compound.
Troubleshooting Decision Tree
Caption: Decision tree for troubleshooting low yield in the mono-Boc synthesis.
References
Common side reactions in Boc protection of primary amines and how to avoid them
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for common issues encountered during the tert-butoxycarbonyl (Boc) protection of primary amines. It is designed for researchers, scientists, and professionals in drug development.
Troubleshooting Guide
This guide addresses specific problems you may encounter during the Boc protection of primary amines.
Issue 1: Incomplete or No Reaction
Symptom: TLC or LC-MS analysis shows a significant amount of unreacted starting amine after the expected reaction time.
Possible Causes and Solutions:
| Possible Cause | Recommended Action |
| Low Nucleophilicity of the Amine | For electron-deficient anilines or sterically hindered amines, consider using a more forcing condition, such as a catalytic amount of 4-(dimethylamino)pyridine (DMAP) or switching to a different solvent system like refluxing THF.[1] For anilines, alcoholic solvents like methanol can significantly increase the reaction rate without the need for a base.[2] An alternative for very difficult aryl amines is a two-step process: exhaustive di-Boc protection followed by selective basic hydrolysis of one Boc group.[1] |
| Poor Solubility of Starting Material | For zwitterionic compounds like amino acids, using a mixed solvent system such as water/THF, water/dioxane, or water/acetone can improve solubility and facilitate the reaction.[3][4] Using a base like NaOH or NaHCO3 in an aqueous medium can also help dissolve the amino acid by forming the corresponding salt.[3][5] |
| Hydrolysis of Boc Anhydride | In aqueous reaction conditions, (Boc)₂O can hydrolyze. While the aminolysis reaction is generally faster, it is recommended to use a slight excess of (Boc)₂O (1.1-1.5 equivalents) to compensate for any hydrolysis.[3] |
| Inappropriate Base | While not always necessary, a base can drive the reaction to completion. For sensitive substrates, a mild inorganic base like sodium bicarbonate is a good choice. For more robust systems, triethylamine (TEA) or diisopropylethylamine (DIPEA) can be used.[3][6] |
Troubleshooting Workflow for Incomplete Boc Protection
References
Technical Support Center: Purification of (2-Amino-2-phenyl-ethyl)-carbamic acid tert-butyl ester by Chromatography
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the chromatographic purification of (2-Amino-2-phenyl-ethyl)-carbamic acid tert-butyl ester.
Frequently Asked Questions (FAQs)
Q1: What is the most common type of chromatography used for the purification of this compound?
A1: Flash column chromatography on silica gel is a widely used and effective method for the purification of this compound. It allows for the separation of the desired product from starting materials, byproducts, and other impurities.
Q2: I am observing co-elution of my product with a major impurity. What are my options?
A2: Co-elution can often be resolved by optimizing the mobile phase. You can try adjusting the solvent polarity. For instance, if you are using a hexane/ethyl acetate system, systematically decreasing the proportion of the more polar solvent (ethyl acetate) can improve separation. Alternatively, introducing a third solvent with different selectivity, such as dichloromethane or a small amount of methanol, may resolve the overlapping peaks.[1]
Q3: My product is streaking or tailing on the TLC plate and during column chromatography. What could be the cause?
A3: Tailing is often an indication of interactions between the basic amine groups of your compound and the acidic silica gel. To mitigate this, you can add a small amount of a basic modifier, such as triethylamine (typically 0.1-1%) or ammonia in methanol, to your eluent system. This will neutralize the acidic sites on the silica and improve the peak shape.
Q4: I am concerned about the stability of the Boc protecting group on the silica gel column. Is this a valid concern?
A4: The tert-butyloxycarbonyl (Boc) group is known to be labile to acidic conditions.[2][3] While silica gel is generally considered a mild stationary phase, prolonged exposure or the presence of acidic impurities can potentially lead to partial deprotection of the Boc group. To minimize this risk, it is advisable to run the chromatography as quickly as possible and to use the aforementioned basic modifiers in the eluent, which will help maintain a non-acidic environment.
Q5: How can I monitor the progress of my column chromatography?
A5: Thin-Layer Chromatography (TLC) is an indispensable tool for monitoring the progress of your column chromatography. By collecting fractions and spotting them on a TLC plate alongside your crude mixture and a pure standard (if available), you can identify the fractions containing your desired product and determine when the product has fully eluted from the column.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Poor Separation of Product and a Key Impurity | - Inappropriate mobile phase polarity. - Stationary phase is not providing enough selectivity. | - Optimize Mobile Phase: Perform a gradient elution or systematically test different solvent ratios (e.g., varying hexane/ethyl acetate mixtures).[1] - Change Solvent System: Introduce a solvent with different properties (e.g., dichloromethane/methanol). - Consider a Different Stationary Phase: If silica gel is ineffective, consider using alumina (basic or neutral) or a C18 reversed-phase column. |
| Product Tailing or Broad Peaks | - Interaction of the free amine with acidic silica gel. - Column overloading. | - Add a Basic Modifier: Incorporate 0.1-1% triethylamine or a few drops of ammonia in methanol into your eluent. - Reduce Sample Load: Ensure you are not loading too much crude material onto the column relative to the amount of stationary phase. |
| Low Product Recovery | - Product is too polar and sticking to the silica gel. - Partial decomposition of the product on the column. | - Increase Eluent Polarity: After eluting less polar impurities, gradually increase the polarity of the mobile phase (e.g., by increasing the percentage of ethyl acetate or adding methanol) to elute your product. - Use a Basic Modifier: As mentioned, a basic modifier can prevent irreversible adsorption to the silica. - Work Quickly: Minimize the time the compound spends on the column. |
| Presence of a Lower Rf Spot (More Polar) Corresponding to the Deprotected Amine | - The Boc group is being cleaved by the acidic nature of the silica gel. | - Neutralize the Silica: Pre-treat the silica gel with a solution of your eluent containing a basic modifier before loading your sample. - Switch to a Less Acidic Stationary Phase: Consider using neutral alumina. |
Experimental Protocols
General Protocol for Flash Column Chromatography
-
Preparation of the Column:
-
Select an appropriately sized column based on the amount of crude material to be purified.
-
Prepare a slurry of silica gel in the initial, least polar eluent.
-
Carefully pack the column with the slurry, ensuring there are no air bubbles or cracks in the stationary phase.
-
Equilibrate the column by running several column volumes of the initial eluent through it.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of the appropriate solvent (e.g., dichloromethane or the eluent).
-
Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude material onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.
-
-
Elution:
-
Begin eluting with the initial, low-polarity mobile phase.
-
Gradually increase the polarity of the mobile phase as the chromatography progresses (gradient elution). A common starting point could be a mixture of hexane and ethyl acetate, with the proportion of ethyl acetate being increased over time.
-
Collect fractions of a consistent volume.
-
-
Monitoring and Collection:
-
Monitor the collected fractions by TLC.
-
Combine the fractions that contain the pure product.
-
-
Solvent Removal:
-
Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified this compound.
-
Visualizations
Caption: Workflow for the purification of this compound.
Caption: Troubleshooting decision tree for common chromatography issues.
References
Technical Support Center: Troubleshooting Incomplete Boc Deprotection of Phenylethylamine
This technical support center is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the tert-butyloxycarbonyl (Boc) deprotection of phenylethylamine.
Frequently Asked Questions (FAQs)
Q1: What are the primary reasons for an incomplete Boc deprotection of phenylethylamine?
Incomplete Boc deprotection can arise from several factors:
-
Insufficient Acid Strength or Concentration: The most common cause is an inadequate concentration of the acid (e.g., trifluoroacetic acid - TFA) or a reagent of poor quality. The cleavage of the Boc group is acid-catalyzed, and its rate can be highly dependent on the acid's strength.[1][2]
-
Short Reaction Time: The deprotection may not have been allowed to proceed for a sufficient duration to reach completion.[3][4]
-
Low Temperature: While many Boc deprotections proceed readily at room temperature, sterically hindered substrates or less reactive systems might require gentle heating.
-
Steric Hindrance: Although less of a concern for the primary amine of phenylethylamine, bulky neighboring groups on a more complex molecule could hinder the approach of the acid to the Boc group, slowing down the reaction.[1]
-
Poor Reagent Quality: TFA is hygroscopic, and the presence of water can decrease its effective acidity, leading to a slower or incomplete reaction. Always use fresh, high-quality reagents.[1]
-
Substrate Solubility: Poor solubility of the N-Boc-phenylethylamine in the chosen solvent can lead to a heterogeneous reaction mixture and incomplete conversion.
Q2: How can I effectively monitor the progress of my Boc deprotection reaction?
Regular monitoring is crucial to determine the reaction's endpoint and to avoid potential side reactions from prolonged exposure to acid.
-
Thin-Layer Chromatography (TLC): TLC is a quick and straightforward method to follow the reaction. The deprotected phenylethylamine is significantly more polar than the Boc-protected starting material and will have a much lower Retention Factor (Rf) value. For example, in a typical silica gel TLC system with an eluent like ethyl acetate/hexanes, the N-Boc-phenylethylamine will travel further up the plate (higher Rf) than the phenylethylamine product, which may remain close to the baseline. A co-spot of the starting material and the reaction mixture on the TLC plate will clearly show the consumption of the starting material and the appearance of the product.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This technique is ideal for quantitatively tracking the disappearance of the starting material and the appearance of the product. It can also help in identifying any side products that may have formed.
-
¹H NMR Spectroscopy: The disappearance of the characteristic singlet peak of the nine equivalent protons of the tert-butyl group, typically found around 1.4 ppm, is a definitive indicator of Boc group removal.[5] The aromatic and ethyl protons of phenylethylamine will also experience a shift in their chemical environment upon deprotection.
Q3: I see a significant amount of starting material remaining. How can I troubleshoot this?
If you observe incomplete deprotection, consider the following steps:
-
Extend the Reaction Time: Continue to stir the reaction at room temperature and monitor its progress by TLC or LC-MS every 30-60 minutes.[4]
-
Increase Acid Concentration: If the reaction is sluggish, cautiously increase the concentration of the acid. For instance, if you started with 20% TFA in dichloromethane (DCM), you could increase it to 50%.[6]
-
Gentle Heating: For stubborn reactions, gentle heating to 30-40°C can increase the reaction rate. However, be aware that this may also promote side reactions.
-
Switch to a Stronger Acid System: If TFA/DCM is not effective, consider using a 4M solution of HCl in dioxane, which is a more potent reagent for Boc deprotection.[2][7]
Q4: My reaction has gone to completion, but I am having trouble with the work-up. What are the recommended procedures?
The work-up procedure aims to remove the excess acid and isolate the deprotected amine.
-
For TFA Deprotection:
-
Concentrate the reaction mixture under reduced pressure to remove the bulk of the DCM and TFA.
-
The resulting residue is the phenylethylamine trifluoroacetate salt. If the free amine is desired, dissolve the residue in an organic solvent like ethyl acetate or DCM.
-
Carefully wash the organic solution with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) to neutralize the remaining acid. Caution: This will generate CO₂ gas, so perform this step slowly and with adequate venting to avoid pressure buildup.
-
Wash the organic layer with brine, dry it over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate to obtain the free phenylethylamine.
-
-
For HCl in Dioxane Deprotection:
-
Concentrate the reaction mixture under reduced pressure to remove the dioxane and excess HCl.
-
The product is the phenylethylamine hydrochloride salt, which is often a solid. It can be isolated by trituration with a solvent like diethyl ether, followed by filtration.
-
If the free amine is required, the hydrochloride salt can be neutralized by partitioning between an organic solvent and an aqueous base, as described for the TFA work-up.
-
Q5: I am concerned about side reactions. What are the common side reactions and how can I minimize them?
A primary side reaction during Boc deprotection is the alkylation of nucleophiles by the tert-butyl cation that is generated.
-
t-Butylation: The electrophilic tert-butyl cation can alkylate electron-rich aromatic rings or other nucleophilic functional groups present in the molecule. For phenylethylamine itself, this is less of a concern, but for more complex substrates, it can be a significant issue.
-
Minimization: The addition of "scavengers" to the reaction mixture can trap the tert-butyl cation. Common scavengers include triisopropylsilane (TIS) or anisole.
Data Presentation
Table 1: Comparison of Acidic Boc Deprotection Conditions for Phenylethylamine and Analogs
| Reagent(s) | Solvent | Concentration | Temperature (°C) | Time | Yield (%) | Notes |
| TFA | DCM | 20-50% (v/v) | Room Temp | 1-4 h | Generally >90% | A common and effective method.[6] |
| 4M HCl | Dioxane | 4 M | Room Temp | 0.5-2 h | High | A stronger alternative to TFA/DCM.[2][7] |
| TFA | Chloroform | ~33% (v/v) | Room Temp | Overnight | ~82% | For a dipeptide, indicating conditions for less reactive substrates.[8] |
Table 2: Thermal Boc Deprotection of N-Boc-phenylethylamine
| Solvent | Temperature (°C) | Residence Time | Yield (%) |
| TFE | 240 | 30 min | 44 |
| TFE | 240 | 90 min | 94 |
| MeOH | 240 | 90 min | 81 |
| THF | 240 | 90 min | 72 |
| Toluene | 240 | 90 min | 59 |
| Data adapted from a study on thermal deprotection in a continuous flow system. TFE = Trifluoroethanol.[3] |
Table 3: Analytical Data for Monitoring Boc Deprotection of Phenylethylamine
| Compound | Analytical Technique | Solvent System | Expected Observation |
| N-Boc-phenylethylamine | TLC (Silica Gel) | 30:70 EtOAc:Hexanes | Higher Rf value (less polar) |
| Phenylethylamine | TLC (Silica Gel) | 30:70 EtOAc:Hexanes | Lower Rf value (more polar, may be near baseline) |
| N-Boc-phenylethylamine | ¹H NMR (CDCl₃) | - | Singlet at ~1.4 ppm (9H, t-butyl group) |
| Phenylethylamine | ¹H NMR (CDCl₃) | - | Absence of the singlet at ~1.4 ppm. Aromatic protons ~7.2-7.3 ppm, ethyl protons ~2.7-3.0 ppm.[9][10] |
Experimental Protocols
Protocol 1: Boc Deprotection of Phenylethylamine using TFA in DCM
-
Setup: Dissolve N-Boc-phenylethylamine (1.0 eq) in anhydrous dichloromethane (DCM) to a concentration of 0.1-0.5 M in a round-bottom flask with a magnetic stir bar.
-
Reagent Addition: Cool the solution to 0°C in an ice bath. Slowly add trifluoroacetic acid (TFA) (typically 20-50% of the total volume).
-
Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 1-4 hours.
-
Monitoring: Monitor the reaction's progress by TLC (e.g., 30% ethyl acetate in hexanes) or LC-MS until the starting material is consumed.
-
Work-up:
-
Concentrate the reaction mixture under reduced pressure.
-
Dissolve the residue in ethyl acetate.
-
Wash the organic layer carefully with saturated aqueous NaHCO₃ solution until gas evolution ceases.
-
Wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield phenylethylamine.
-
Protocol 2: Boc Deprotection of Phenylethylamine using HCl in Dioxane
-
Setup: Dissolve N-Boc-phenylethylamine (1.0 eq) in a minimal amount of a co-solvent like methanol or dioxane if necessary, in a round-bottom flask with a magnetic stir bar.
-
Reagent Addition: Add a 4M solution of HCl in dioxane (typically 4-10 equivalents).
-
Reaction: Stir the mixture at room temperature for 30 minutes to 2 hours.
-
Monitoring: Monitor the reaction's progress by TLC or LC-MS.
-
Work-up:
-
Concentrate the reaction mixture under reduced pressure.
-
Triturate the resulting residue with cold diethyl ether to precipitate the phenylethylamine hydrochloride salt.
-
Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum.
-
For the free amine, perform a basic work-up as described in Protocol 1.
-
Visualizations
Caption: Mechanism of acid-catalyzed Boc deprotection.
Caption: Troubleshooting workflow for incomplete Boc deprotection.
References
- 1. Synthesis and Structure–Activity Relationships of N-Benzyl Phenethylamines as 5-HT2A/2C Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Boc Deprotection - HCl [commonorganicchemistry.com]
- 3. Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. derpharmachemica.com [derpharmachemica.com]
- 6. Boc Deprotection - TFA [commonorganicchemistry.com]
- 7. Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. cssp.chemspider.com [cssp.chemspider.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Preventing t-butylation side products during Boc removal
Troubleshooting Guides and FAQs for Preventing t-Butylation Side Products
This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting and preventing the formation of t-butylation side products during the acid-catalyzed deprotection of the tert-butoxycarbonyl (Boc) group.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of side product formation during Boc deprotection?
A1: The primary cause of side product formation is the generation of a reactive tert-butyl cation intermediate when the Boc group is cleaved with a strong acid, such as trifluoroacetic acid (TFA).[1][2][3] This carbocation is a powerful electrophile and can alkylate nucleophilic residues within the substrate, leading to undesired modifications.[1][2][3] The most common side product is the addition of a t-butyl group, resulting in a mass increase of +56 Da in the final product.[4]
Q2: Which amino acid residues are most susceptible to t-butylation?
A2: Amino acid residues with nucleophilic side chains are particularly vulnerable to alkylation by the tert-butyl cation.[1][3] These include:
-
Tryptophan (Trp): The electron-rich indole ring is highly susceptible to t-butylation.[1][2][3][4]
-
Methionine (Met): The thioether side chain can be alkylated to form a sulfonium salt.[1][2][3][4]
-
Cysteine (Cys): The free thiol group is a prime target for alkylation.[1][2][3][4]
-
Tyrosine (Tyr): The activated phenolic ring can also be alkylated.[1][2][3][4]
Q3: What are scavengers and how do they prevent side reactions?
A3: Scavengers are reagents added to the deprotection reaction mixture to trap the reactive tert-butyl cation.[2][3] By reacting with the carbocation more rapidly than the sensitive residues of the substrate, they prevent it from causing unwanted side reactions.[2][3] Scavengers are typically nucleophilic compounds.[2]
Q4: Can Boc deprotection be incomplete, and what are the signs?
A4: Yes, Boc deprotection can be incomplete. Signs of incomplete deprotection include the presence of the starting material in your analytical data (e.g., TLC, LC-MS) and a low yield of the desired product.[3][5] This can be caused by insufficient acid strength or concentration, short reaction times, low temperatures, or steric hindrance around the Boc-protected amine.[1][3]
Troubleshooting Guide
Issue 1: My LC-MS analysis shows an unexpected peak with a mass increase of +56 Da.
-
Question: What is causing this +56 Da mass addition, and how can I prevent it?
-
Answer: This mass increase is a definitive sign of t-butylation, a common side reaction during Boc deprotection.[4] The cause is the reaction of the generated tert-butyl cation with nucleophilic sites on your molecule.[4]
-
Solution: The most effective way to prevent t-butylation is to use scavengers in your deprotection reaction.[4] Scavengers are nucleophilic compounds that are more reactive towards the tert-butyl cation than your substrate, effectively trapping it before it can cause side reactions.[2][4] Common scavengers include triisopropylsilane (TIS), triethylsilane (TES), anisole, and thioanisole.[1][6]
-
Issue 2: My product yield is low, and I see multiple unidentified peaks in the chromatogram.
-
Question: What are the likely causes of low yield and multiple side products?
-
Answer: This could be due to a combination of incomplete deprotection and side reactions.
-
Solution:
-
Ensure Complete Deprotection: You can try increasing the reaction time, using a higher concentration of acid, or switching to a stronger acid system like 4M HCl in dioxane.[1][7]
-
Add a Scavenger Cocktail: To address the multiple side products, which are likely due to t-butylation and potentially oxidation of sensitive residues (like Met and Trp), incorporate a scavenger cocktail into your deprotection reagent.[1][4] The choice of scavengers will depend on the specific residues present in your compound.[1]
-
-
Issue 3: I am working with a peptide containing Tryptophan, and I am consistently observing side products.
-
Question: Are there specific scavengers that are best for protecting Tryptophan?
-
Answer: Yes, Tryptophan is highly susceptible to t-butylation.
-
Solution: Trialkylsilanes like triisopropylsilane (TIS) and triethylsilane (TES) are highly effective carbocation scavengers and are excellent choices for protecting Tryptophan.[1] 1,2-Ethanedithiol (EDT) can also be used to prevent both t-butylation and acid-catalyzed oxidation of the indole ring.[1][4]
-
Data Presentation: Scavenger Cocktails for Boc Deprotection
The following table summarizes common scavenger cocktails used to prevent t-butylation and other side reactions during TFA-mediated Boc deprotection.
| Scavenger Cocktail | Composition (v/v/v or v/v/w) | Target Residues & Purpose | Notes |
| Standard Cocktail | 95% TFA / 2.5% Water / 2.5% TIS | General purpose, suitable for most peptides without highly sensitive residues. TIS is an effective carbocation scavenger.[4] | A good starting point for routine deprotections. |
| Reagent K | 82.5% TFA / 5% Phenol / 5% Water / 5% Thioanisole / 2.5% EDT | A robust, general-purpose cocktail for peptides with a variety of sensitive residues.[4] | The presence of multiple scavengers addresses a wide range of potential side reactions. |
| Reagent B | 88% TFA / 5% Phenol / 5% Water / 2% TIS | An "odorless" alternative for scavenging trityl groups.[4] | |
| TFA/EDT/TIS/H₂O | 94% TFA / 2.5% H₂O / 1% TIS / 2.5% EDT | Recommended for peptides containing Trp, Cys, or Met to minimize side reactions.[4] | EDT is particularly effective at preventing oxidation.[1] |
Mandatory Visualization
Caption: Troubleshooting workflow for identifying and resolving t-butylation issues during Boc deprotection.
Experimental Protocols
Protocol 1: Standard Boc Deprotection with a Scavenger (Solution-Phase)
This protocol is a general guideline for the deprotection of a Boc-protected compound in solution containing a nucleophilic residue such as Tryptophan.
-
Preparation: Dissolve the Boc-protected compound in a suitable solvent such as dichloromethane (DCM).[4]
-
Reagent Addition: Add 10-20 equivalents of a scavenger, for example, triethylsilane (TES), to the solution.[3][4]
-
Deprotection: Add an equal volume of trifluoroacetic acid (TFA) to the reaction mixture.[3][4]
-
Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by an appropriate analytical method (e.g., TLC or LC-MS).[3] Reactions are typically complete within 30 minutes to 2 hours.
-
Work-up: Once the reaction is complete, remove the solvent and excess TFA under reduced pressure. A common work-up procedure involves co-evaporation with a solvent like toluene to remove residual TFA, followed by purification (e.g., chromatography or precipitation).[5]
Protocol 2: Boc Deprotection and Cleavage from Resin (Solid-Phase Peptide Synthesis)
This protocol is for cleaving a peptide from the resin and removing the Boc and other acid-labile side-chain protecting groups simultaneously.
-
Resin Preparation: Wash the peptidyl-resin with DCM and allow it to dry.
-
Cleavage Cocktail Preparation: In a well-ventilated fume hood, prepare the cleavage cocktail fresh. For a standard cleavage, use a mixture of TFA/TIS/H₂O (95:2.5:2.5, v/v/v).[1][5] For peptides with multiple sensitive residues, a more complex cocktail like Reagent K (TFA/water/phenol/thioanisole/EDT; 82.5:5:5:5:2.5) may be necessary.[4][5]
-
Cleavage Reaction: Add the cleavage cocktail to the resin (typically 10 mL per gram of resin) and allow the reaction to proceed at room temperature for 2-4 hours with occasional swirling.
-
Peptide Precipitation and Isolation: Filter the resin and collect the filtrate. Add the filtrate dropwise to a large volume of cold diethyl ether to precipitate the crude peptide.
-
Washing and Drying: Collect the precipitated peptide by centrifugation, wash it with cold diethyl ether, and dry the final product under vacuum.
References
Technical Support Center: Improving Selectivity in the Mono-Protection of Diamines
Welcome to the technical support center for the selective mono-protection of diamines. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during experimental work.
Troubleshooting Guide
This section addresses specific issues that may arise during the mono-protection of diamines, offering potential causes and solutions in a question-and-answer format.
Q1: My reaction is producing a significant amount of di-protected diamine. How can I improve the selectivity for the mono-protected product?
Possible Causes & Solutions:
-
Stoichiometry: The molar ratio of the protecting group reagent to the diamine is critical. Using an excess of the diamine can statistically favor mono-protection, but this is not always practical for valuable diamines.[1] For reagents like di-tert-butyl dicarbonate ((Boc)₂O), a 1:1 or even slightly less than 1 equivalent (e.g., 0.8 equivalents) of the Boc anhydride can maximize the yield of the mono-protected product.[2]
-
Reaction Rate: A high reaction rate can lead to over-protection. Slow addition of the protecting group reagent can help improve selectivity.[3]
-
Amine Reactivity: In a symmetrical diamine, both amino groups have equal reactivity. To achieve selectivity, one amine group can be selectively deactivated. A highly effective method is the mono-protonation of the diamine by adding one equivalent of an acid (like HCl or TFA).[1][4] This forms a mono-ammonium salt, rendering one amine non-nucleophilic and allowing the other to react selectively.[3][4]
-
Flow Chemistry: For precise control over stoichiometry and temperature, consider using a microreactor setup. This has been shown to improve the yield of mono-protected products significantly.[2]
Q2: The yield of my mono-protected diamine is very low, and I have a lot of unreacted starting material. What should I do?
Possible Causes & Solutions:
-
Incomplete Reaction:
-
Reaction Time and Temperature: Ensure the reaction is allowed to proceed for a sufficient amount of time. Monitoring the reaction by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) is recommended.[1] Some reactions may require stirring overnight.[5] Gently heating the reaction mixture (e.g., to 40°C) can sometimes drive it to completion.[6]
-
Catalyst: For Boc protections, the addition of a catalyst like iodine (e.g., 10 mol%) can enhance the reaction rate and yield.[1]
-
-
Poor Solubility: If the diamine, especially as a salt, is not fully dissolved in the reaction solvent, the reaction can be slow or incomplete.[7] Ensure adequate solvent volume and choose a solvent system (e.g., methanol, THF/water) that solubilizes the starting materials.[6][7]
-
Inappropriate Base: If a base is used, its choice and amount are crucial. The base neutralizes acidic byproducts, which can drive the reaction forward. Common bases include triethylamine (TEA), sodium hydroxide (NaOH), and 4-dimethylaminopyridine (DMAP).[7]
Q3: I'm having difficulty purifying the mono-protected diamine from the di-protected byproduct and the unreacted starting material. What is the best purification strategy?
Possible Causes & Solutions:
-
Similar Polarity: The mono-protected product, di-protected byproduct, and unreacted diamine can have similar polarities, making chromatographic separation challenging.[5]
-
Recommended Purification Method: Acid-Base Extraction:
-
After the reaction, the mixture will contain the mono-protected product (basic), unreacted diamine (basic), and the di-protected product (neutral).
-
Extract the crude mixture with a solvent like diethyl ether to remove the neutral di-Boc product.[1]
-
Adjust the pH of the aqueous phase to be acidic (e.g., pH ~3 with HCl).[8] This will protonate the mono-protected product and the unreacted diamine, making them water-soluble. Wash with an organic solvent (e.g., diethyl ether or CH₂Cl₂) to remove any remaining neutral impurities.
-
Next, basify the aqueous layer to a high pH (e.g., pH >12 with NaOH).[8][9] This deprotonates the mono-protected product and the unreacted diamine.
-
The desired mono-protected product can then be extracted into an organic solvent like dichloromethane (DCM) or ethyl acetate.[8][9]
-
-
Column Chromatography: While the Boc group can be sensitive to acid, column chromatography on silica gel or basic alumina is a viable purification method.[1][5]
Frequently Asked Questions (FAQs)
Q1: What is the most reliable method for selective mono-Boc protection of a symmetrical diamine?
The "one-pot" mono-protonation method is highly effective and widely used.[3][4] This involves adding one equivalent of an acid to the diamine to form the mono-hydrochloride salt in situ.[4][9] This deactivates one amino group, allowing the other to be selectively protected with (Boc)₂O.[4] Sources of acid can be HCl gas, or more conveniently, reagents that generate HCl in situ, such as chlorotrimethylsilane (Me₃SiCl) or thionyl chloride (SOCl₂) in methanol.[3][9]
Q2: How do I choose the right protecting group for my diamine?
The choice of protecting group depends on the overall synthetic strategy, particularly the conditions required for subsequent reaction steps and the final deprotection. The tert-butoxycarbonyl (Boc) group is very common due to its stability in many reaction conditions and its relatively easy removal under acidic conditions (e.g., with TFA or HCl).[4][10] Other common carbamate protecting groups include Carboxybenzyl (Cbz) and Alloc (allyloxycarbonyl).[8]
Q3: Can I use this mono-protonation strategy for unsymmetrical diamines?
Yes, this strategy can also be applied to unsymmetrical diamines.[4][11] The protonation will preferentially occur on the more basic amino group, allowing for selective protection of the less basic amine.[9]
Q4: What are some common analytical techniques to monitor the progress of the reaction?
Thin-Layer Chromatography (TLC) is a quick and effective way to monitor the consumption of the starting material and the formation of products.[1] Stains like ninhydrin can be used to visualize primary and secondary amines. For more quantitative analysis and to confirm the identity of the products, Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are used.[9]
Data Presentation
Table 1: Comparison of Yields for Mono-Boc Protection of Various Diamines using the Mono-protonation Method.
| Diamine | Acid Source (1 eq.) | Yield of Mono-Boc Product | Reference |
| Ethylenediamine | HCl | 87% | [1][4] |
| (1R,2R)-Cyclohexane-1,2-diamine | Me₃SiCl | 66% | [9] |
| Piperazine | HCl | 70-80% | [1] |
| Bispidine | TFA | 55% | [1] |
| 1,3-Diaminopropane | HCl | 65% | [4] |
| 1,4-Diaminobutane | HCl | 80% | [4] |
Experimental Protocols
Key Experiment: Selective Mono-Boc Protection of a Symmetrical Diamine via In Situ HCl Generation
This protocol is a general procedure adapted from literature methods.[3][9]
Materials:
-
Diamine (1.0 equiv)
-
Anhydrous Methanol (MeOH)
-
Chlorotrimethylsilane (Me₃SiCl) (1.0 equiv)
-
Di-tert-butyl dicarbonate ((Boc)₂O) (1.0 equiv)
-
Water (H₂O)
-
Sodium hydroxide (NaOH) solution (e.g., 2 M or 4 M)
-
Dichloromethane (DCM)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Diethyl ether
Procedure:
-
Dissolution: In a round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve the diamine (1.0 equiv) in anhydrous methanol.
-
Mono-protonation: Cool the solution to 0 °C in an ice bath. Add chlorotrimethylsilane (1.0 equiv) dropwise. Stir the mixture for 15-30 minutes at 0 °C.
-
Equilibration: Allow the reaction mixture to warm to room temperature and stir for an additional 30 minutes.
-
Boc Protection: Add a small amount of water (e.g., 1 mL per mmol of diamine), followed by a solution of (Boc)₂O (1.0 equiv) in methanol. Stir the mixture at room temperature for 1-3 hours, monitoring by TLC.
-
Work-up & Purification: a. Dilute the reaction mixture with water. b. Wash the aqueous solution with diethyl ether to remove the di-Boc protected byproduct. c. Adjust the pH of the aqueous layer to >12 with a NaOH solution. d. Extract the aqueous layer with dichloromethane (3 x volume of aqueous layer). e. Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the mono-Boc-protected diamine.
Visualizations
Caption: Workflow for the "one-pot" mono-Boc protection of a diamine.
Caption: Decision tree for troubleshooting poor mono-protection selectivity.
Caption: Reaction pathway illustrating selective mono-protection.
References
- 1. sciforum.net [sciforum.net]
- 2. MRT - Mono-Boc-Protection of Diamines [sigmaaldrich.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Amine Protection / Deprotection [fishersci.co.uk]
- 7. benchchem.com [benchchem.com]
- 8. pittelkow.kiku.dk [pittelkow.kiku.dk]
- 9. General Method for Selective Mono-Boc Protection of Diamines and Thereof [scielo.org.mx]
- 10. Boc-Protected Amino Groups [organic-chemistry.org]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Managing Poor Solubility in Boc Protection Reactions
Welcome to the technical support center for tert-butoxycarbonyl (Boc) protection reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve challenges related to the poor solubility of starting materials.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments, providing potential causes and actionable solutions.
Q1: My starting amine has poor solubility in standard organic solvents like THF or acetonitrile, leading to a slow or incomplete Boc protection reaction. What should I do?
A1: Poor solubility of the starting material is a common hurdle that limits the reaction rate.[1] Here are several strategies to address this issue:
-
Solvent System Modification: A different solvent system can significantly improve solubility. Consider using a mixture of solvents. For instance, THF/water or dioxane/water mixtures can be effective for some substrates. For zwitterionic compounds like amino acids, using aqueous basic conditions (e.g., NaOH in a water/dioxane mixture) can enhance solubility and facilitate the reaction.[1]
-
Employ Co-solvents: The addition of a co-solvent can aid in the dissolution of your starting material. For particularly stubborn cases, a minimal amount of a strong solvent like DMSO can be used to create a stock solution, which is then diluted with the primary reaction solvent.[2]
-
Utilize Alcoholic Solvents: Using an alcohol, such as methanol, as the solvent can dramatically increase the reaction rate for aromatic amines, sometimes even without the need for a base.[1][3] The reaction of p-toluidine with Boc anhydride is reportedly 70 times faster in methanol (CD3OD) than in chloroform (CDCl3).[1]
-
Aqueous Basic Conditions: Running the reaction in an aqueous solution with a base like sodium hydroxide or sodium bicarbonate can be highly effective, especially for polar starting materials.[1]
Q2: I am working with a zwitterionic starting material (e.g., an amino acid) that is insoluble in most organic solvents. What is the recommended approach for Boc protection?
A2: Zwitterionic compounds present a significant solubility challenge in many common organic solvents.[4][5] The recommended strategy is to perform the reaction in an aqueous basic medium. The base deprotonates the ammonium group, disrupting the zwitterionic form and increasing solubility in the aqueous phase.
A typical procedure involves dissolving the amino acid in an aqueous solution of a base like sodium hydroxide or sodium bicarbonate, followed by the addition of Boc anhydride (Boc₂O), often dissolved in a miscible organic solvent like dioxane or THF to create a biphasic or homogeneous mixture.[6][7]
Q3: Can I use heat to improve the solubility of my starting material?
A3: Gentle heating can be a viable option to increase the solubility of your starting material and accelerate the reaction.[2] Temperatures around 40-55°C are often effective.[1] However, exercise caution as excessive heat can lead to the degradation of sensitive substrates or the Boc anhydride itself.[2] It is always advisable to first assess the thermal stability of your compounds on a small scale.[2] For some substrates, thermal deprotection of the Boc group can occur at higher temperatures (around 100°C or more), so careful temperature control is crucial.[8]
Q4: My starting material is only soluble in basic aqueous solutions, but I am concerned about the hydrolysis of Boc anhydride. How can I mitigate this?
A4: While Boc anhydride can hydrolyze in aqueous conditions, the rate of reaction with an amine is generally much faster.[4] To minimize hydrolysis and favor the desired N-protection, you can:
-
Use a sufficient excess of Boc anhydride: Employing a slight excess (e.g., 1.1-1.5 equivalents) of Boc₂O can help compensate for any loss due to hydrolysis.
-
Control the pH: Maintaining a basic pH (using bases like NaOH, NaHCO₃, or triethylamine) is crucial for the solubility of many amines and also helps to neutralize the acidic byproducts of the reaction, driving it to completion.[4][7]
-
Optimize reaction time: Monitor the reaction progress closely using techniques like TLC or LC-MS to avoid unnecessarily long reaction times, which could increase the extent of hydrolysis.[1]
Q5: Are there any alternative methods to handle extremely insoluble starting materials in Boc protection?
A5: Yes, for particularly challenging cases of insolubility, you can explore the following advanced techniques:
-
Phase Transfer Catalysis (PTC): This method is excellent for reactions where the reactants are in different, immiscible phases (e.g., an aqueous phase containing the deprotonated amine and an organic phase containing the Boc anhydride).[9] A phase-transfer catalyst, such as a quaternary ammonium salt, facilitates the transfer of the amine anion from the aqueous phase to the organic phase, where it can react with the Boc anhydride.[9][10] This technique can lead to high yields and is applicable to a range of substrates, including phenols, alcohols, and thiols.[9]
-
Solvent-Free Conditions: In some instances, Boc protection can be carried out effectively under solvent-free conditions, which can be an environmentally friendly alternative.[11][12]
Data Presentation
The choice of solvent and base can significantly impact the outcome of a Boc protection reaction, especially when dealing with poorly soluble starting materials. The following tables summarize various conditions that have been successfully employed.
Table 1: Solvent Systems for Boc Protection of Poorly Soluble Amines
| Solvent System | Substrate Type | Base (if applicable) | Temperature | Notes |
| Dioxane/Water (1:1) | Primary Amines, Amino Acids | NaOH, NaHCO₃ | 0 °C to RT | Effective for zwitterionic compounds. |
| THF/Water | General Amines | NaOH, TEA | RT | Good general-purpose mixed solvent system.[4] |
| Methanol | Aromatic Amines | None or TEA | RT | Can significantly accelerate the reaction rate.[1][3] |
| Acetonitrile/Water | General Amines | NaHCO₃, TEA | RT | Another common mixed solvent system.[4] |
| Water/Acetone | Various Amines | None | RT | An environmentally friendly option.[13] |
| Chloroform/Water (biphasic) | General Amines | NaHCO₃ | Reflux | A classic biphasic system.[7] |
| Dichloromethane | General Amines | TEA | RT | A common choice for soluble amines. |
| Water/Methanol/Triethylamine | Aminoglycosides | Triethylamine | 55 °C | Shown to be effective for complex, polar molecules.[14] |
Table 2: Common Bases Used in Boc Protection Reactions
| Base | Abbreviation | pKa of Conjugate Acid | Typical Solvents | Notes |
| Sodium Hydroxide | NaOH | ~15.7 | Water, Dioxane/Water | Strong base, effective for deprotonating amino acids.[4][7] |
| Sodium Bicarbonate | NaHCO₃ | 10.3 | Water, Dioxane/Water, CHCl₃/Water | Mild base, commonly used in aqueous and biphasic systems.[7][15] |
| Triethylamine | TEA, Et₃N | 10.75 | THF, DCM, Acetonitrile | Common organic base to neutralize acidic byproducts.[4] |
| 4-Dimethylaminopyridine | DMAP | 9.7 | THF, DCM, Acetonitrile | Used as a nucleophilic catalyst, especially for weakly nucleophilic amines.[4] |
Experimental Protocols
Protocol 1: Boc Protection of an Amino Acid in a Dioxane/Water System
-
Dissolution: Dissolve the amino acid (1.0 eq) in a 1:1 mixture of dioxane and water.
-
Base Addition: Add sodium bicarbonate (2.0 eq) to the solution and stir until it is fully dissolved.[15]
-
Cooling: Cool the reaction mixture to 0 °C in an ice bath.
-
Boc Anhydride Addition: Add di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) portion-wise to the cooled solution.[15]
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the progress of the reaction by Thin-Layer Chromatography (TLC).[15]
-
Workup: Upon completion, add water and extract the product with a suitable organic solvent (e.g., ethyl acetate).[15]
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography if necessary.
Protocol 2: Accelerated Boc Protection of an Aromatic Amine in Methanol
-
Dissolution: Dissolve the aromatic amine (1.0 eq) in methanol.
-
Boc Anhydride Addition: Add di-tert-butyl dicarbonate (Boc₂O, 1.1-1.2 eq) to the solution.
-
Reaction: Stir the mixture at room temperature. The reaction is often significantly faster in methanol compared to other organic solvents.[1] Monitor the reaction progress by TLC or LC-MS.
-
Workup and Purification: Once the reaction is complete, remove the methanol under reduced pressure. The residue can then be taken up in an organic solvent and washed with water and brine, dried, and concentrated. Purify by column chromatography if needed.[1]
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. wuxibiology.com [wuxibiology.com]
- 4. benchchem.com [benchchem.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. benchchem.com [benchchem.com]
- 7. Amine Protection / Deprotection [fishersci.co.uk]
- 8. Thermal Methods - Wordpress [reagents.acsgcipr.org]
- 9. cdnsciencepub.com [cdnsciencepub.com]
- 10. Phase-transfer catalyst - Wikipedia [en.wikipedia.org]
- 11. Boc-Protected Amino Groups [organic-chemistry.org]
- 12. jk-sci.com [jk-sci.com]
- 13. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 14. chemtips.wordpress.com [chemtips.wordpress.com]
- 15. benchchem.com [benchchem.com]
Technical Support Center: Purification Strategies for Boc-Protected Amines
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the removal of residual di-tert-butyl dicarbonate (Boc anhydride) from reaction mixtures following amine protection.
Frequently Asked Questions (FAQs)
Q1: Why is it crucial to remove unreacted Boc anhydride from my reaction mixture?
A1: Residual Boc anhydride can interfere with subsequent synthetic steps. For instance, in a following deprotection step, the unreacted Boc anhydride can react with the newly liberated amine, diminishing the yield of your target molecule. Its presence can also complicate the purification of the desired product and interfere with analytical characterization, such as Nuclear Magnetic Resonance (NMR) spectroscopy, making an accurate assessment of product purity difficult.
Q2: What are the typical byproducts of a Boc-protection reaction?
A2: The primary byproducts generated during a Boc-protection reaction are tert-butanol and carbon dioxide, which result from the decomposition of the t-butyl carbonate leaving group. If the reaction is worked up using water or an aqueous base, tert-butanol will be present. Under elevated temperatures, isobutene can also be formed from the decomposition of Boc anhydride.
Q3: How can I detect the presence of residual Boc anhydride in my product?
A3: The presence of unreacted Boc anhydride can be identified using several analytical techniques. In ¹H NMR spectroscopy, the tert-butyl group of Boc anhydride typically shows a distinct sharp singlet peak around 1.4-1.5 ppm in CDCl₃. In ¹³C NMR, the carbonyl carbon of the anhydride can be observed at approximately 150 ppm. While Thin Layer Chromatography (TLC) can also be utilized, Boc anhydride is not UV active and may necessitate visualization with a specific stain, such as potassium permanganate. It is important to note that Boc anhydride will not stain with ninhydrin.
Q4: Is it possible to remove Boc anhydride through simple evaporation?
A4: Yes, Boc anhydride is relatively volatile, with a boiling point of 56-57 °C at 0.5 mmHg, and can be removed by evaporation under a high vacuum in a process known as sublimation. This method is most effective when the desired product is non-volatile.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solutions |
| Low yield after purification. | - The product may be unstable under the workup conditions. - The product might have co-eluted with byproducts during chromatography. | - Employ milder workup conditions. For instance, avoid acidic washes for acid-sensitive products and use neutral washes for base-sensitive products. - Re-evaluate chromatography fractions to potentially recover any co-eluted product. |
| Product is lost during extractive workup. | The Boc-protected product exhibits some water solubility. | - Use a less polar extraction solvent, such as dichloromethane (DCM) instead of ethyl acetate. - To recover any dissolved product, back-extract the aqueous layers with the organic solvent. |
| Difficulty in separating the product from Boc anhydride by column chromatography. | The product and Boc anhydride have similar polarities. | - Optimize the solvent system for flash chromatography by using a less polar eluent. A gradient elution, starting with a non-polar solvent like hexanes and gradually increasing polarity, can enhance separation. - If chromatography remains ineffective, consider alternative purification methods like sublimation or the use of a scavenger resin. |
| The reaction mixture becomes cloudy or forms a precipitate after adding a quenching agent. | The byproduct formed after quenching (e.g., Boc-imidazole) may have limited solubility in the reaction solvent. | - Introduce a co-solvent in which the byproduct is more soluble to help redissolve the precipitate. - Often, the precipitate can be removed during the subsequent aqueous extraction step, so you may proceed with the workup. |
Comparison of Boc Anhydride Removal Methods
| Method | Typical Duration | Scale | Advantages | Disadvantages |
| Quenching | 15-30 minutes (plus workup) | Lab scale | - Fast and efficient. - Quenching agents are readily available. | - Requires an additional reagent. - The quenching agent or its byproduct may need to be removed. |
| Extractive Workup | 30-60 minutes | Lab to pilot scale | - Simple and utilizes common laboratory reagents. - Avoids the use of additional organic reagents. | - May necessitate multiple washes for complete removal. - Can result in product loss if the product is water-soluble. |
| Scavenger Resins | 2-4 hours | Lab scale | - Simplifies purification to a simple filtration. - High selectivity for excess reagents. | - Resins can be costly. - May require longer reaction times for complete scavenging. |
| Sublimation | 24-72 hours | Lab scale | - Effective for non-volatile products. - Avoids the use of additional reagents and solvents. | - Time-consuming. - Requires high vacuum equipment. |
Experimental Protocols & Workflows
Method 1: Quenching with a Nucleophilic Amine
This method involves the addition of a nucleophile, such as imidazole or ammonium hydroxide, to the reaction mixture to react with the excess Boc anhydride. This reaction forms a more polar adduct that can be easily removed through an aqueous wash.
Protocol using Imidazole:
-
Upon completion of the Boc-protection reaction (monitored by TLC or LC-MS), add imidazole (0.5 to 1.0 equivalent relative to the excess Boc anhydride) to the reaction mixture.
-
Stir the mixture at room temperature for 15-30 minutes.
-
Proceed with an aqueous workup. Wash the organic layer with a dilute acid solution (e.g., 0.5 M HCl) to remove the Boc-imidazole adduct, followed by a wash with saturated aqueous sodium bicarbonate solution and then brine.
Method 2: Extractive Workup with Aqueous Base
This is a straightforward method that relies on the hydrolysis of Boc anhydride under basic conditions.
Protocol:
-
After the reaction is complete, dilute the reaction mixture with a suitable organic solvent like ethyl acetate or dichloromethane.
-
Transfer the mixture to a separatory funnel and wash vigorously with a saturated aqueous solution of sodium bicarbonate (2-3 times).
-
Wash the organic layer with brine, dry it over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo.
Method 3: Use of Scavenger Resins
Scavenger resins are solid-supported reagents that react with and sequester excess reagents, enabling purification by simple filtration.
Protocol:
-
To the completed reaction mixture, add a polymer-supported scavenger resin (e.g., tris(2-aminoethyl)amine polystyrene resin).
-
Agitate the resulting slurry at room temperature for 2-4 hours.
-
Filter the mixture to remove the resin.
-
Wash the resin with the reaction solvent.
-
Combine the filtrates and concentrate under reduced pressure to obtain the purified product.
Method 4: Sublimation
This physical method is suitable for removing volatile impurities like Boc anhydride from a non-volatile product.
Protocol:
-
Concentrate the crude reaction mixture to a solid or oil.
-
Place the flask on a high vacuum line (pressure < 1 mmHg).
-
Maintain the flask under high vacuum at room temperature for 24-72 hours. The Boc anhydride will sublimate and be collected in a cold trap.
Logical Troubleshooting Flowchart
Technical Support Center: Impact of Steric Hindrance on Boc Deprotection Rates
Welcome to our technical support center for researchers, scientists, and drug development professionals. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to address challenges related to the impact of steric hindrance on the efficiency of tert-butyloxycarbonyl (Boc) deprotection.
Troubleshooting Guide
This section addresses specific issues you may encounter during the Boc deprotection of sterically hindered substrates.
Issue 1: Incomplete or Slow Boc Deprotection
Question: My Boc deprotection reaction on a sterically crowded amine is sluggish or stalls, with significant starting material remaining even after extended reaction times under standard conditions (e.g., TFA in DCM). What are the potential causes and how can I drive the reaction to completion?
Potential Causes:
-
Steric Hindrance: Bulky substituents near the Boc-protected amine can physically block the approach of the acidic reagent, slowing down the rate of cleavage.[1][2][3] Substrates with significant steric bulk around the Boc-protected amine may necessitate longer reaction times or more forceful conditions for complete removal.[1][3]
-
Insufficient Acid Strength or Concentration: The chosen acidic reagent may not be potent enough or may be too dilute to efficiently deprotect a sterically hindered amine.[2][3] The rate of Boc cleavage often exhibits a second-order dependence on the acid concentration.[1]
-
Low Reaction Temperature: Conducting the reaction at low temperatures, such as 0°C, can significantly reduce the deprotection rate.[2][3]
Recommended Solutions:
-
Increase Reaction Time and Temperature: For sterically hindered substrates, extending the reaction time is often necessary.[1] Monitor the reaction's progress using Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1] If extending the time is insufficient, gently increasing the reaction temperature (e.g., to 40°C) can be effective, but be aware that this may also promote side reactions.[1][4]
-
Use a Stronger Acidic System: If milder conditions fail, switch to a more potent deprotection reagent.[2] Options include using neat trifluoroacetic acid (TFA) for a short duration or employing a 4M solution of hydrogen chloride (HCl) in dioxane.[1][2]
-
Optimize Solvent: Ensure that your substrate is fully dissolved in the reaction solvent. In some cases, using anhydrous solvents might improve the outcome.[2]
Issue 2: Side Reactions and Byproduct Formation
Question: After successfully deprotecting a sterically hindered Boc-amine using harsher conditions, I am observing significant byproduct formation. How can I minimize these side reactions?
Potential Causes:
-
Alkylation by t-Butyl Cation: The acid-catalyzed deprotection of the Boc group generates a tert-butyl cation intermediate.[5][6] This reactive carbocation can alkylate nucleophilic sites on your substrate or product, such as thiols, guanidines, and electron-rich aromatic rings, leading to undesirable byproducts.[5]
-
Trifluoroacetylation: When using TFA, the newly deprotected, nucleophilic amine can be acylated by the trifluoroacetate counter-ion, resulting in a byproduct with a mass increase of +96 Da.[4]
Recommended Solutions:
-
Use Scavengers: To prevent t-butylation, add scavengers to the reaction mixture that can trap the tert-butyl cation.[4][7] Common scavengers include triisopropylsilane (TIS) and water.[4]
-
Complete Removal of TFA: To avoid trifluoroacetylation, ensure all residual TFA is removed after the reaction is complete. This can be achieved by co-evaporation with a solvent like toluene multiple times.[4]
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for incomplete Boc deprotection?
A1: The most frequent causes include insufficient acid concentration or reaction time, significant steric hindrance around the Boc-protected amine, and poor resin swelling in solid-phase peptide synthesis.[1]
Q2: How can I monitor the progress of my Boc deprotection reaction?
A2: Thin-Layer Chromatography (TLC) is a quick and effective method for monitoring the reaction. The deprotected amine is typically more polar than the Boc-protected starting material, which results in a lower Rf value.[3] For more quantitative analysis, LC-MS can be used to track the disappearance of the starting material and the appearance of the product.[1][4]
Q3: Are there milder alternatives to strong acids like TFA and HCl for deprotecting sterically hindered substrates with other acid-sensitive functional groups?
A3: Yes, for highly sensitive substrates, several milder deprotection methods can be employed.[3][4] These include:
-
Lewis Acids: Reagents like zinc bromide (ZnBr₂) can be effective under non-protic conditions.[3]
-
Aqueous Phosphoric Acid: This can be a milder protic acid alternative.[3]
-
Oxalyl Chloride in Methanol: This is a very mild method that is tolerant of acid-labile esters.[4][8]
-
Thermal Deprotection: In some cases, heating the Boc-protected compound in a suitable solvent like boiling water can achieve deprotection without any acid.[3][8]
Q4: Can steric hindrance affect the choice of deprotection strategy for substrates with multiple protecting groups?
A4: Absolutely. The increased stability of a sterically hindered Boc group can sometimes be used to achieve selective deprotection of other, more labile protecting groups. Conversely, if the Boc group needs to be removed while leaving other acid-sensitive groups intact, the harsher conditions required for the hindered Boc group may necessitate switching to a non-acidic deprotection method.[3]
Data on Steric Hindrance and Deprotection Rates
While precise kinetic data is highly substrate-dependent, the following table summarizes the qualitative impact of steric hindrance on Boc deprotection conditions and outcomes based on literature observations.
| Substrate Type | Steric Hindrance Level | Typical Observation | Required Condition Modification | Reference(s) |
| N-Boc on primary amine | Low | Rapid deprotection | Standard conditions (e.g., 20-50% TFA in DCM, 1-2h at RT) | [1][2] |
| N-Boc on secondary amine | Moderate | Slower deprotection than primary amines | May require longer reaction times or slightly elevated temperatures | [6] |
| N-Boc adjacent to methyl or isopropyl groups | Moderate to High | Slower reaction rates observed | Extended reaction times or stronger acid may be needed | [9][10] |
| N-Boc on branched-chain amino acids (e.g., Valine, Leucine) | High | Longer deprotection times and lower yields | More forcing conditions (e.g., stronger acid, longer time) | [11] |
| N-Boc adjacent to a tert-butyl group | Very High | Poor reaction outcome (e.g., low enantioselectivity in a separate reaction context) | May require alternative deprotection methods | [12] |
Experimental Protocols
Protocol 1: Standard Boc Deprotection with TFA in DCM
This protocol is suitable for many substrates but may require optimization for highly hindered amines.
-
Dissolution: Dissolve the Boc-protected substrate in dichloromethane (DCM) to a concentration of 0.1–0.2 M.[2]
-
Cooling: Cool the solution to 0°C in an ice bath.[4]
-
Addition of Reagents: Add trifluoroacetic acid (TFA) to the desired concentration (typically 20-50% v/v).[4][7] If required, add scavengers such as triisopropylsilane (TIS) (2.5-5% v/v).[4]
-
Reaction: Stir the reaction mixture, allowing it to warm to room temperature.[2][4]
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 1-2 hours, but may be longer for hindered substrates).[1][2][4]
-
Work-up: Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the solvent and excess TFA.[1][4]
-
TFA Removal: To ensure complete removal of residual TFA, co-evaporate the residue with a solvent like toluene (3 times).[4] The resulting amine TFA salt can often be used directly or neutralized with a base (e.g., saturated aqueous sodium bicarbonate) and extracted to yield the free amine.[1]
Protocol 2: Boc Deprotection with HCl in Dioxane for Hindered Substrates
This protocol uses a stronger acidic system and is often effective for more resistant Boc groups.
-
Preparation: Suspend or dissolve the Boc-protected amine in a 4M solution of HCl in 1,4-dioxane.[1]
-
Reaction: Stir the mixture at room temperature.
-
Monitoring: Monitor the reaction by TLC or LC-MS until completion (typically 1-4 hours).[1]
-
Work-up: Evaporate the solvent under vacuum to obtain the hydrochloride salt of the deprotected amine.[1] If the free amine is required, a basic work-up can be performed by dissolving the salt in an organic solvent and washing with a mild aqueous base.[1]
Protocol 3: Mild Deprotection with Oxalyl Chloride in Methanol
This method is suitable for substrates containing other acid-labile functional groups.[8][9]
-
Preparation: Dissolve the N-Boc substrate in methanol at room temperature.[9]
-
Reagent Addition: Add oxalyl chloride (typically 3 equivalents) to the solution.[9]
-
Reaction: Stir the mixture at room temperature for 1-4 hours.[10][13]
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, the reaction mixture can be concentrated and purified by standard methods. The work-up is often simpler as it avoids strong, non-volatile acids.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 6. jk-sci.com [jk-sci.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.rsc.org [pubs.rsc.org]
- 11. mdpi.com [mdpi.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to HPLC Analysis for Enantiomeric Excess of Chiral Phenylethylamines
For Researchers, Scientists, and Drug Development Professionals
The accurate determination of enantiomeric excess (% ee) is a critical aspect of pharmaceutical development and forensic toxicology, given that enantiomers of a chiral drug can exhibit significantly different pharmacological and toxicological profiles. High-Performance Liquid Chromatography (HPLC) stands as a primary analytical technique for the chiral separation of phenylethylamines and their derivatives, such as amphetamine and methamphetamine. This guide provides a comparative overview of common HPLC methods, detailing experimental protocols and presenting performance data to aid in method selection and implementation.
Direct vs. Indirect Chiral HPLC Separation
Two main strategies are employed for the chiral separation of phenylethylamines by HPLC:
-
Direct Methods: These methods utilize a chiral stationary phase (CSP) that selectively interacts with the enantiomers, leading to different retention times. This is the most common and straightforward approach.
-
Indirect Methods: In this approach, the enantiomers are first derivatized with a chiral derivatizing reagent (CDR) to form diastereomers. These diastereomers can then be separated on a standard achiral HPLC column, such as a C18 column. This method is often chosen when direct methods are not available or to enhance detectability.
Comparison of Chiral Stationary Phases (CSPs) for Direct Analysis
The choice of the chiral stationary phase is the most critical factor in developing a successful direct chiral separation method. Polysaccharide-based, macrocyclic glycopeptide (e.g., vancomycin), and Pirkle-type CSPs are widely used for the resolution of phenylethylamine enantiomers.
| Chiral Stationary Phase (CSP) | Analyte(s) | Mobile Phase | Key Performance Data | Reference |
| Astec® CHIROBIOTIC® V2 (Vancomycin-based) | Amphetamine & Methamphetamine | Methanol:Water:Acetic Acid:Ammonium Hydroxide (95:5:0.1:0.02) | Baseline resolution of all four enantiomers. The D- or S(+) enantiomer elutes before the L- or R(-) enantiomer. | |
| Astec® CHIROBIOTIC® V2 | Methamphetamine | Methanol:Water with 0.05% Ammonium Trifluoroacetate | Baseline resolution, but less retention and resolution compared to the acetic acid/ammonium hydroxide mobile phase. | |
| Agilent InfinityLab Poroshell 120 Chiral-V | Amphetamine & Methamphetamine | Methanol with 0.1% Acetic Acid and 0.02% Ammonium Hydroxide | Analysis time of 5 minutes with a resolution (Rs) of 1.9 or better. | |
| Whelk-O1 (Pirkle-type) | Phenylethylamine derivatives | Hexane-alcohol system | Showed the best resolution for phenylethylamine derivatives compared to other Pirkle-type columns under the same conditions. | |
| Crown Ether Derivative Coated Silica Gel | Phenylethylamine | Perchloric acid aqueous solution (pH=1.0)/Acetonitrile (50:50 v/v) | Resolution between the S-(-)- and R-(+)-phenylethylamine peaks was greater than or equal to 1.5. |
Indirect Analysis Using Chiral Derivatizing Reagents
Pre-column derivatization with a chiral reagent is a viable alternative to using expensive chiral columns. Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide) is a commonly used CDR for primary and secondary amines.
| Derivatizing Reagent | Analyte(s) | Stationary Phase | Mobile Phase | Detection | Key Performance Data | Reference |
| Marfey's Reagent | Amphetamine & Methamphetamine | C18 reversed-phase | Water/Methanol | UV (340 nm) | Linear standard curves from 0.16-1.00 mg/L. Detection limit of 0.16 mg/L and quantitation limit of 0.40 mg/L for each enantiomer in urine. | |
| (-)-1-(9-Fluorenyl)ethyl Chloroformate (FLEC) | Amphetamine & Methamphetamine | Not specified (comparison method) | Not specified | Fluorescence | Results were comparable to the Marfey's reagent method for d-amphetamine and d-methamphetamine. |
Experimental Protocols
Below are detailed methodologies for some of the key experiments cited in this guide.
Protocol 1: Direct Separation of Amphetamine and Methamphetamine using a Vancomycin-based CSP
-
Column: Astec® CHIROBIOTIC® V2, 25 cm x 4.6 mm I.D., 5 µm particle size
-
Mobile Phase: Methanol:Water:Acetic Acid:Ammonium Hydroxide (95:5:0.1:0.02, v/v/v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 40 °C
-
Detection: UV at 205 nm
-
Injection Volume: 5 µL
-
Sample Preparation: Dissolve the sample in methanol to a concentration of 100 µg/mL for each enantiomer.
Protocol 2: Rapid Direct Separation using a Superficially Porous CSP
-
Column: Agilent InfinityLab Poroshell 120 Chiral-V, 2.1 × 150 mm, 2.7 μm particle size
-
Mobile Phase: Methanol with 0.1% Acetic Acid and 0.02% Ammonium Hydroxide
-
Flow Rate: 0.25 mL/min
-
Column Temperature: 20 °C (varied to optimize resolution)
-
Detection: LC/MS
-
Injection Volume: 0.2 µL
-
Sample Preparation: Prepare samples at a concentration of 5 µg/mL for each enantiomer.
Protocol 3: Indirect Separation via Derivatization with Marfey's Reagent
-
Sample Preparation (from Urine):
-
Perform solid-phase extraction (SPE) to isolate the analytes from the urine matrix.
-
Derivatize the extracted enantiomers with Marfey's reagent to form diastereomers.
-
After derivatization, evaporate the sample to dryness and reconstitute the residue in 500 µL of the mobile phase (Methanol/Water 60:40).
-
-
HPLC Conditions:
-
Column: C18 reversed-phase achiral column
-
Mobile Phase: Water/Methanol mixture
-
Detection: UV absorbance at 340 nm
-
Visualizing the Workflow
The following diagram illustrates the general experimental workflow for determining the enantiomeric excess of chiral phenylethylamines using HPLC.
Caption: General workflow for HPLC analysis of enantiomeric excess.
This guide provides a starting point for researchers developing methods for the chiral analysis of phenylethylamines. The optimal method will depend on the specific analyte, the sample matrix, and the available instrumentation. It is recommended to screen several CSPs and mobile phases to achieve the best separation.
A Comparative Guide to Alternative Protecting Groups for 2-Phenylethylamine in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
The strategic selection of an appropriate amine protecting group is a critical decision in the multi-step synthesis of complex molecules, particularly in the fields of medicinal chemistry and drug development where 2-phenylethylamine serves as a common scaffold. While the tert-butoxycarbonyl (Boc) group is a workhorse in organic synthesis, its removal under acidic conditions can be detrimental to sensitive substrates. This guide provides an objective comparison of common alternative amine protecting groups, their performance, and supporting experimental data to inform synthetic strategies.
Orthogonal Protection: A Key Strategy
In the synthesis of polyfunctional molecules, the ability to deprotect one functional group while others remain intact is paramount. This is achieved through an "orthogonal protection" strategy, which utilizes protecting groups that can be removed under distinct and non-interfering conditions.[1] For example, an acid-labile group can be selectively removed in the presence of a base-labile or hydrogenation-labile group.[2] This approach is fundamental to complex synthetic endeavors, enabling chemists to navigate intricate synthetic pathways with precision.[1]
Performance Comparison of Amine Protecting Groups
The choice of a protecting group hinges on its stability under various reaction conditions and the mildness and selectivity of its removal. The following tables summarize the performance of common amine protecting groups for 2-phenylethylamine and other primary amines.
Table 1: Comparison of Protection and Deprotection Conditions and Yields
| Protecting Group | Protection Reagent | Typical Conditions | Typical Yield (%) | Deprotection Reagent(s) | Typical Conditions | Typical Yield (%) |
| Boc | (Boc)₂O | NaHCO₃, Dioxane/H₂O, rt, 1-4 h | >90[3] | TFA, DCM | rt, 0.5-2 h | >95[4][5] |
| Cbz | Cbz-Cl | NaHCO₃, THF/H₂O, 0 °C to rt, 2-4 h | >90[6][7] | H₂, Pd/C | MeOH, rt, <1-4 h | >95[6][8] |
| Fmoc | Fmoc-OSu | NaHCO₃, Dioxane/H₂O, rt, 16 h | ~88-98[9] | 20% Piperidine/DMF | rt, 10-20 min | >99[10] |
| Alloc | Alloc-Cl | Pyridine, THF, rt | High | Pd(PPh₃)₄, PhSiH₃ | DCM, 0 °C to rt, 30-60 min | High[11][12] |
| Teoc | Teoc-OSu | Et₃N, DMF, rt | 95[13] | TBAF | THF, rt | 85[14] |
Table 2: Stability of Common Amine Protecting Groups
| Protecting Group | Strong Acid (e.g., TFA) | Strong Base (e.g., NaOH) | Hydrogenolysis (H₂, Pd/C) | Nucleophiles (e.g., Hydrazine) | Fluoride Ions (e.g., TBAF) |
| Boc | Labile | Stable | Stable | Stable | Stable |
| Cbz | Stable | Stable | Labile | Stable | Stable |
| Fmoc | Stable | Labile | Stable | Labile | Stable |
| Alloc | Stable | Stable | Stable | Stable | Stable |
| Teoc | Stable | Stable | Stable | Stable | Labile |
Experimental Protocols
Detailed methodologies are crucial for the successful application of these protecting groups. The following are representative experimental protocols for the protection and deprotection of 2-phenylethylamine.
tert-Butoxycarbonyl (Boc) Group
Protection of 2-Phenylethylamine: To a solution of 2-phenylethylamine (1.0 mmol) in a 1:1 mixture of dioxane and water (10 mL) is added sodium bicarbonate (2.0 mmol). Di-tert-butyl dicarbonate ((Boc)₂O) (1.1 mmol) is then added, and the mixture is stirred at room temperature for 1-4 hours.[3] The reaction is monitored by TLC. Upon completion, the mixture is diluted with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to afford the N-Boc-2-phenylethylamine, typically in high yield (>90%).[3]
Deprotection of N-Boc-2-phenylethylamine: The N-Boc-protected 2-phenylethylamine (1.0 mmol) is dissolved in dichloromethane (DCM, 5 mL). Trifluoroacetic acid (TFA, 2.5 mL) is added, and the solution is stirred at room temperature for 0.5-2 hours.[4][15] The solvent and excess TFA are removed under reduced pressure. The residue is dissolved in a minimal amount of DCM and triturated with diethyl ether to precipitate the amine trifluoroacetate salt, which can be isolated by filtration to yield the deprotected amine in high yield (>95%).[4][5]
Carboxybenzyl (Cbz) Group
Protection of 2-Phenylethylamine: 2-Phenylethylamine (1.0 mmol) is dissolved in a 2:1 mixture of THF and water (15 mL). Sodium bicarbonate (2.0 mmol) is added, and the mixture is cooled to 0 °C. Benzyl chloroformate (Cbz-Cl) (1.1 mmol) is added dropwise, and the reaction is stirred at room temperature for 2-4 hours.[6][7] After completion, the mixture is diluted with water and extracted with ethyl acetate. The organic layers are washed with brine, dried, and concentrated. The crude product can be purified by column chromatography to give N-Cbz-2-phenylethylamine in high yield (>90%).[6][16]
Deprotection of N-Cbz-2-phenylethylamine: The N-Cbz-protected 2-phenylethylamine (1.0 mmol) is dissolved in methanol (10 mL). 10% Palladium on carbon (Pd/C) (10 mol%) is added. The flask is evacuated and backfilled with hydrogen gas (H₂) from a balloon. The mixture is stirred vigorously at room temperature for 1-4 hours.[6][8] The reaction is monitored by TLC. Upon completion, the catalyst is removed by filtration through Celite, and the filtrate is concentrated to give the deprotected 2-phenylethylamine in excellent yield (>95%).[6][8]
9-Fluorenylmethoxycarbonyl (Fmoc) Group
Protection of 2-Phenylethylamine: To a solution of 2-phenylethylamine (1.0 mmol) in a 1:1 mixture of dioxane and water (10 mL) is added sodium bicarbonate (2.0 mmol). N-(9-Fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu) (1.05 mmol) is added, and the mixture is stirred at room temperature overnight.[9] The product is then extracted with an organic solvent, washed, dried, and concentrated to yield N-Fmoc-2-phenylethylamine.
Deprotection of N-Fmoc-2-phenylethylamine: The N-Fmoc-protected 2-phenylethylamine (1.0 mmol) is dissolved in N,N-dimethylformamide (DMF, 5 mL). Piperidine (1 mL, 20% v/v) is added, and the mixture is stirred at room temperature. The deprotection is typically complete within 10-20 minutes and proceeds in high yield (>99%).[10][17] The progress can be monitored by the disappearance of the starting material on TLC. The reaction mixture can be diluted with water and the product extracted with an organic solvent.
Allyloxycarbonyl (Alloc) Group
Protection of 2-Phenylethylamine: 2-Phenylethylamine (1.0 mmol) is dissolved in THF (5 mL). Pyridine (1.2 mmol) is added, followed by the dropwise addition of allyl chloroformate (Alloc-Cl) (1.1 mmol) at 0 °C. The reaction is stirred at room temperature until completion. The reaction mixture is then worked up by extraction to yield the N-Alloc-2-phenylethylamine.
Deprotection of N-Alloc-2-phenylethylamine: The N-Alloc-protected 2-phenylethylamine (1.0 mmol) is dissolved in anhydrous DCM (10 mL) under an inert atmosphere. Phenylsilane (PhSiH₃) (4.0 mmol) is added, followed by tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.05 mmol). The mixture is stirred at room temperature for 30-60 minutes.[11][12] Upon completion, the solvent is removed, and the crude product can be purified by chromatography.
2-(Trimethylsilyl)ethoxycarbonyl (Teoc) Group
Protection of 2-Phenylethylamine: To a solution of 2-phenylethylamine (1.0 mmol) in DMF (5 mL) is added triethylamine (1.2 mmol). 2-(Trimethylsilyl)ethoxycarbonyloxysuccinimide (Teoc-OSu) (1.1 mmol) is added, and the mixture is stirred at room temperature until the reaction is complete.[13] An extractive workup provides the N-Teoc-2-phenylethylamine.
Deprotection of N-Teoc-2-phenylethylamine: The N-Teoc-protected 2-phenylethylamine (1.0 mmol) is dissolved in THF (5 mL). Tetrabutylammonium fluoride (TBAF) (1.0 M in THF, 1.2 mL, 1.2 mmol) is added, and the solution is stirred at room temperature.[14] The reaction progress is monitored by TLC. After completion, the reaction is quenched with water and the product is extracted with an organic solvent.
Visualizing the Workflow and Orthogonality
Caption: General workflow for amine protection and deprotection.
Caption: Orthogonality of common amine protecting groups.
Conclusion
While the Boc group remains a valuable tool, a variety of alternative amine protecting groups offer significant advantages, particularly in the synthesis of complex molecules with sensitive functionalities. The Cbz, Fmoc, Alloc, and Teoc groups provide a powerful and versatile toolkit for orthogonal protection strategies, allowing for selective deprotection under mild and specific conditions. The choice of protecting group should be carefully considered based on the stability of the substrate and the overall synthetic plan. This guide provides the necessary data and protocols to make an informed decision for the protection of 2-phenylethylamine and other primary amines in your research and development endeavors.
References
- 1. rsc.org [rsc.org]
- 2. Fluorenylmethyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. total-synthesis.com [total-synthesis.com]
- 13. The 2-(Triphenylsilyl)ethoxycarbonyl-(“Tpseoc”-) Group: A New Silicon-Based, Fluoride Cleavable Oxycarbonyl Protecting Group Highly Orthogonal to the Boc-, Fmoc- and Cbz-Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Application of Teoc Protecting Group [en.highfine.com]
- 15. Boc Deprotection - TFA [commonorganicchemistry.com]
- 16. ijacskros.com [ijacskros.com]
- 17. benchchem.com [benchchem.com]
A Comparative Guide to Spectroscopic Techniques for Chiral Amine Analysis
For Researchers, Scientists, and Drug Development Professionals
The accurate determination of enantiomeric purity and absolute configuration of chiral amines is a critical aspect of pharmaceutical development, asymmetric synthesis, and materials science. Spectroscopic techniques offer powerful tools for this purpose, each with distinct advantages and limitations. This guide provides an objective comparison of four prominent spectroscopic methods: Nuclear Magnetic Resonance (NMR) Spectroscopy, Electronic Circular Dichroism (ECD) Spectroscopy, Vibrational Circular Dichroism (VCD) Spectroscopy, and Mass Spectrometry (MS). The comparison is supported by quantitative data, detailed experimental protocols, and workflow diagrams to aid researchers in selecting the most appropriate technique for their analytical needs.
At a Glance: Comparison of Spectroscopic Techniques for Chiral Amine Analysis
| Parameter | NMR Spectroscopy | Electronic Circular Dichroism (ECD) | Vibrational Circular Dichroism (VCD) | Mass Spectrometry (MS) |
| Primary Application | Enantiomeric excess (ee) determination, structural elucidation | ee determination, absolute configuration | Absolute configuration determination, conformational analysis | ee determination, high-throughput screening |
| Principle | Diastereomeric differentiation by chemical shift non-equivalence | Differential absorption of left and right circularly polarized UV-Vis light | Differential absorption of left and right circularly polarized infrared light | Separation/differentiation of diastereomeric ions based on mass-to-charge ratio |
| Sample Requirement | Typically 1-10 mg | 0.1 - 1 mg/mL concentration[1][2] | Typically 5-10 mg; concentration of ~0.1 M[3] | Low fmol to pmol level[4] |
| Analysis Time | < 90 minutes for derivatization and measurement[5][6] | Minutes per sample[7] | 1 to several hours per sample[3] | Minutes per sample, high-throughput possible[4] |
| Sensitivity (LOD/LOQ) | LOQ can be below 1% of the minor enantiomer[8] | LOD can be in the mM range | Generally lower sensitivity than ECD | LOD can be as low as 0.1 to 20 nM with LC-MS/MS[9] |
| Key Advantage | High precision and accuracy for ee determination | High sensitivity for chromophoric molecules | Unambiguous determination of absolute configuration | High sensitivity and compatibility with chromatography |
| Key Limitation | Requires chiral auxiliary; potential for signal overlap | Requires a chromophore near the stereocenter | Lower sensitivity; can be time-consuming | Often requires derivatization or a chiral selector |
Signaling Pathways and Experimental Workflows
Nuclear Magnetic Resonance (NMR) Spectroscopy Workflow
NMR spectroscopy is a robust method for determining the enantiomeric excess of chiral amines. The most common approach involves the use of a chiral derivatizing agent (CDA) or a chiral solvating agent (CSA) to convert the enantiomers into diastereomers, which exhibit distinct signals in the NMR spectrum.
Electronic Circular Dichroism (ECD) Spectroscopy Workflow
ECD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. For amines that lack a strong chromophore, derivatization or complexation with a chromophoric host is often necessary to induce a measurable CD signal.
Vibrational Circular Dichroism (VCD) Spectroscopy Workflow
VCD spectroscopy provides detailed structural information and is a powerful tool for the unambiguous determination of the absolute configuration of chiral molecules by comparing experimental spectra with quantum chemical calculations.
Mass Spectrometry (MS) Workflow
Mass spectrometry offers high sensitivity and is well-suited for high-throughput analysis of chiral amines, often in conjunction with liquid chromatography (LC-MS). Chiral recognition is typically achieved by forming diastereomeric complexes with a chiral selector.
Experimental Protocols
NMR Spectroscopy: Enantiomeric Excess Determination using a Chiral Derivatizing Agent
This protocol is adapted from a method utilizing 2-formylphenylboronic acid and (R)-BINOL as a three-component chiral derivatizing system.[5][6]
Materials:
-
Chiral primary amine (e.g., α-methylbenzylamine)
-
2-Formylphenylboronic acid
-
(R)-1,1'-Bi-2-naphthol ((R)-BINOL)
-
Deuterated chloroform (CDCl₃)
-
4 Å Molecular sieves
-
NMR tubes
Procedure:
-
Preparation of Host Solution: In a volumetric flask, dissolve 2-formylphenylboronic acid (50 mM) and (R)-BINOL (50 mM) in CDCl₃. Add 4 Å molecular sieves and allow the solution to dry for at least 10 minutes.[10]
-
Preparation of Amine Solution: In a separate volumetric flask, prepare a 60 mM solution of the chiral amine in CDCl₃. Add 4 Å molecular sieves and let it stand for 10 minutes.[10]
-
Sample Preparation for NMR: In an NMR tube, combine 0.3 mL of the host solution and 0.3 mL of the amine solution.[10] The amine should be in slight excess.
-
Data Acquisition: Acquire a ¹H NMR spectrum of the sample.
-
Data Analysis: Identify the well-resolved signals corresponding to the two diastereomeric iminoboronate esters. Integrate the areas of these peaks to determine the ratio of the enantiomers and calculate the enantiomeric excess (% ee).[5]
Electronic Circular Dichroism: Enantiomeric Excess Determination via Metal Complexation
This protocol is based on the formation of a CD-active iron(II) complex with an imine derived from the chiral amine.[5][11]
Materials:
-
Chiral primary amine
-
2-Formyl-3-hydroxypyridine
-
Iron(II) trifluoromethanesulfonate (Fe(OTf)₂)
-
Acetonitrile (spectroscopic grade)
-
CD spectrometer cuvettes (e.g., 1 cm path length)
Procedure:
-
In Situ Imine Formation: In a vial, mix the chiral amine with 2-formyl-3-hydroxypyridine in acetonitrile to form the corresponding chiral imine. The reaction is typically rapid.[5]
-
Complex Formation: To the solution containing the chiral imine, add a solution of Fe(OTf)₂ in acetonitrile. This will form a series of diastereomeric octahedral complexes that are CD-active.[5]
-
Calibration Curve: Prepare a series of samples with known enantiomeric excesses of the chiral amine (e.g., from -100% to +100% ee) at a constant total amine concentration. Measure the CD spectrum for each sample and plot the ellipticity at a specific wavelength (e.g., in the visible region corresponding to a metal-to-ligand charge-transfer band) against the % ee.[11]
-
Sample Analysis: Prepare the unknown sample in the same manner as the calibration standards. Measure its CD spectrum and determine the ellipticity at the chosen wavelength.
-
Calculation: Use the calibration curve to determine the enantiomeric excess of the unknown sample. The average absolute error for this method can be around ±5%.[5]
Vibrational Circular Dichroism: Absolute Configuration Determination
This protocol outlines the general steps for determining the absolute configuration of a chiral amine using VCD.
Materials:
-
Enantiomerically enriched chiral amine sample (~5-10 mg)[3]
-
An appropriate deuterated solvent with good infrared transparency (e.g., CDCl₃, DMSO-d₆)[3]
-
VCD spectrometer
-
Software for quantum chemical calculations (e.g., Gaussian)
Procedure:
-
Sample Preparation: Dissolve the chiral amine in the chosen deuterated solvent to a concentration of approximately 0.1 M.[3]
-
Experimental VCD Spectrum Acquisition: Record the VCD and IR spectra of the sample. The measurement time can range from one to several hours depending on the sample concentration.[3]
-
Computational Modeling:
-
Perform a conformational search for the chiral amine to identify the low-energy conformers.
-
For each significant conformer of one enantiomer (e.g., the R-enantiomer), perform geometry optimization and frequency calculations using Density Functional Theory (DFT).
-
Calculate the VCD and IR spectra for each conformer.
-
Generate a Boltzmann-averaged calculated VCD spectrum.
-
-
Spectral Comparison: Compare the experimental VCD spectrum with the calculated spectrum for the R-enantiomer and its mirror image (which represents the S-enantiomer).[12]
-
Absolute Configuration Assignment: The absolute configuration of the sample corresponds to the enantiomer whose calculated spectrum best matches the experimental spectrum in terms of the signs and relative intensities of the VCD bands.[12]
Mass Spectrometry: Chiral Analysis by LC-MS/MS
This protocol describes a general workflow for the enantioselective analysis of chiral amines using liquid chromatography-tandem mass spectrometry.
Materials:
-
Chiral amine sample
-
Chiral derivatizing agent (optional, if not using a chiral column)
-
Solvents for mobile phase (e.g., acetonitrile, water, formic acid)
-
Chiral or achiral HPLC column
-
LC-MS/MS system
Procedure:
-
Sample Preparation:
-
Direct Method: Dissolve the chiral amine sample in a suitable solvent for injection onto a chiral HPLC column.
-
Indirect Method: Derivatize the chiral amine with a chiral derivatizing agent to form diastereomers. These can then be separated on a standard achiral HPLC column.[13]
-
-
Chromatographic Separation: Inject the prepared sample into the LC system. Develop a gradient or isocratic elution method to achieve baseline separation of the enantiomers or diastereomers.
-
Mass Spectrometric Detection: The eluent from the HPLC is introduced into the mass spectrometer's ion source (e.g., electrospray ionization - ESI). Set the mass spectrometer to monitor for the specific mass-to-charge ratio (m/z) of the protonated or derivatized amine. For quantitative analysis, use multiple reaction monitoring (MRM) for enhanced sensitivity and selectivity.
-
Data Analysis: Integrate the peak areas of the two separated enantiomers or diastereomers in the resulting chromatogram.
-
Quantification: Calculate the enantiomeric excess based on the integrated peak areas. For accurate quantification, a calibration curve using standards of known enantiomeric composition is recommended. This method can achieve very low limits of detection, often in the nanomolar range.[9]
References
- 1. jascoinc.com [jascoinc.com]
- 2. Sample Loading Requirements for Circular Dichroism Spectroscopy Protein | MtoZ Biolabs [mtoz-biolabs.com]
- 3. spectroscopyeurope.com [spectroscopyeurope.com]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Simple protocols for NMR analysis of the enantiomeric purity of chiral primary amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. High-throughput screening of α-chiral-primary amines to determine yield and enantiomeric excess - PMC [pmc.ncbi.nlm.nih.gov]
- 8. asdlib.org [asdlib.org]
- 9. agilent.com [agilent.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Chiral Amine Ee Determination Using Self-Assembled Octahedral Fe(II)-Imine Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. gaussian.com [gaussian.com]
- 13. Enantioselective quantitative analysis of amphetamine in human plasma by liquid chromatography/high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparing different acidic reagents for Boc deprotection efficiency
For researchers, scientists, and drug development professionals, the tert-butyloxycarbonyl (Boc) protecting group is a cornerstone of modern organic synthesis, particularly in peptide and medicinal chemistry. Its widespread use is attributed to its stability across a broad spectrum of reaction conditions and its susceptibility to cleavage under acidic conditions. The selection of the appropriate acidic reagent for Boc deprotection is a critical decision that can significantly influence the yield, purity, and overall success of a synthetic route. This guide provides an objective comparison of various acidic reagents, supported by experimental data, to facilitate the selection of the optimal deprotection strategy.
The Mechanism of Acid-Catalyzed Boc Deprotection
The removal of the Boc group under acidic conditions proceeds through a well-established mechanism. The initial step involves the protonation of the carbonyl oxygen of the carbamate by an acid. This protonation weakens the tert-butyl-oxygen bond, leading to its cleavage and the formation of a stable tert-butyl cation and a carbamic acid intermediate. The unstable carbamic acid readily decomposes, releasing carbon dioxide and the free amine. The liberated amine is then protonated by the acid in the reaction medium, typically affording an amine salt as the final product. A potential side reaction involves the electrophilic tert-butyl cation alkylating other nucleophilic species present in the reaction mixture. This can often be mitigated by the use of scavenger reagents like anisole or thioanisole.
Comparative Analysis of Acidic Reagents
The choice of acidic reagent for Boc deprotection is often a trade-off between reaction efficiency, selectivity, and the acid sensitivity of the substrate. The following table summarizes the performance of several commonly used acidic reagents.
| Reagent | Typical Conditions | Substrate Example | Reaction Time | Yield (%) | Key Advantages | Potential Disadvantages |
| Trifluoroacetic Acid (TFA) | 20-50% in DCM | N-Boc-phenylalanine | 0.5 - 2 h | >95 | Highly effective and volatile, simplifying workup.[1][2] | Harsh acidity can cleave other acid-labile groups; resulting TFA salts can be oily.[1] |
| Hydrochloric Acid (HCl) | 4M in Dioxane | N-Boc-3-hydroxypyrrolidine | 0.5 - 2 h | >95 | Often more selective than TFA; hydrochloride salts are frequently crystalline.[1][3] | Less volatile than TFA; can be corrosive. |
| p-Toluenesulfonic Acid (p-TsOH) | 2 equiv. in CH₃CN/Acetone | N-Boc-p-hydroxyphenylglycine | 1 h | >90 | Solid, non-volatile acid, easier to handle; can be used under mechanochemical conditions. | Slower reaction times compared to TFA/HCl in some cases. |
| Phosphoric Acid (H₃PO₄) | 85% aq. solution in Toluene | N-Boc-4-fluoroaniline | 4 - 8 h | 94 | Mild and environmentally benign; compatible with many acid-sensitive groups. | Longer reaction times; requires aqueous workup. |
| Methanesulfonic Acid (MSA) | Dilute solution in various solvents | Boc-protected amino acids (SPPS) | - | High | Effective for solid-phase peptide synthesis; less volatile than TFA. | Can be corrosive. |
| Zinc Bromide (ZnBr₂) | Excess in DCM | N-Boc secondary amines | 24 - 72 h | ~80 | Mild Lewis acid conditions; can offer different selectivity.[4] | Long reaction times; workup can be more complex.[4] |
Experimental Protocols
Detailed methodologies for Boc deprotection using common acidic reagents are provided below.
Protocol 1: Boc Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)
This protocol describes a general method for the removal of a Boc group from an amine using a solution of trifluoroacetic acid in dichloromethane.
Materials:
-
Boc-protected amine
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Dissolve the Boc-protected amine in anhydrous DCM (e.g., to a concentration of 0.1 M).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add TFA to the stirred solution to a final concentration of 20-50% (v/v).
-
Allow the reaction to warm to room temperature and stir for 30 minutes to 2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, remove the solvent and excess TFA under reduced pressure.
-
For workup, dissolve the residue in an appropriate organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo to obtain the deprotected amine.
Protocol 2: Boc Deprotection using Hydrochloric Acid (HCl) in Dioxane
This protocol outlines the deprotection of a Boc-protected amine using a commercially available solution of HCl in 1,4-dioxane.
Materials:
-
Boc-protected amine
-
4M HCl in 1,4-dioxane
-
Anhydrous diethyl ether
-
Centrifuge or filtration apparatus
-
Standard laboratory glassware
Procedure:
-
Dissolve the Boc-protected amine in a minimal amount of a suitable co-solvent (e.g., methanol or DCM) if necessary.
-
Add the 4M HCl in dioxane solution (typically 5-10 equivalents of HCl) to the substrate.
-
Stir the reaction mixture at room temperature. The deprotected amine hydrochloride salt may precipitate out of the solution.
-
Monitor the reaction by TLC or LC-MS. Complete conversion is often achieved within 30 minutes to 2 hours.[1]
-
Upon completion, if a precipitate has formed, collect the solid by filtration or centrifugation.
-
Wash the solid with anhydrous diethyl ether to remove any non-polar impurities.
-
If the product remains in solution, the solvent can be removed in vacuo to yield the crude hydrochloride salt. The product can then be triturated with diethyl ether to induce precipitation and washed.
-
Dry the resulting solid under vacuum to obtain the pure deprotected amine hydrochloride.
Experimental Workflow
The general workflow for Boc deprotection involves the reaction of the protected substrate with the chosen acidic reagent, followed by a workup procedure to isolate and purify the deprotected amine. The specific conditions of the workup will depend on the properties of the final product and the acid used.
Conclusion
The selection of an acidic reagent for Boc deprotection is a multifaceted decision that requires careful consideration of the substrate's properties, the presence of other functional groups, and the desired final product form. While strong acids like TFA and HCl offer rapid and efficient deprotection, milder alternatives such as p-toluenesulfonic acid and phosphoric acid provide valuable options for sensitive substrates. By understanding the relative strengths and weaknesses of each reagent, researchers can devise a deprotection strategy that maximizes both yield and purity in their synthetic endeavors.
References
A Comparative Guide to the Kinetic Resolution of Phenylethylamine Derivatives via Palladium Catalysis
The enantioselective synthesis of phenylethylamine derivatives is of paramount importance in the pharmaceutical industry, as these chiral amines are core scaffolds in numerous bioactive molecules. Kinetic resolution, a key strategy for obtaining enantiopure compounds, has been significantly advanced through the use of palladium catalysis. This guide provides a comparative overview of palladium-catalyzed methods for the kinetic resolution of phenylethylamine derivatives, presenting supporting experimental data, detailed protocols, and visual workflows for researchers, scientists, and drug development professionals.
Dynamic Kinetic Resolution (DKR): A Synergistic Approach
Dynamic kinetic resolution (DKR) stands out as a highly efficient method, combining the enantioselectivity of an enzyme with the racemizing ability of a metal catalyst to theoretically achieve a 100% yield of a single enantiomer. In the context of phenylethylamine derivatives, this typically involves a lipase for the acylation of one amine enantiomer and a palladium catalyst for the in-situ racemization of the slower-reacting enantiomer.
A notable example is the use of a recyclable palladium nanocatalyst, Pd/AlO(OH), in conjunction with Novozym-435, a commercial lipase.[1][2] This system has proven effective for the DKR of various primary amines, including 1-phenylethylamine, affording high yields and excellent enantiomeric excesses.[1][2] The palladium nanocatalyst was found to be more efficient than commercially available Pd/Al2O3 for the racemization of (S)-1-phenylethylamine.[1] In a comparative study, the Pd/AlO(OH) nanocatalyst facilitated the racemization of (S)-1-phenylethylamine to near zero enantiomeric excess in 24 hours, whereas the process was slower with Pd/Al2O3.[1]
While palladium is a popular choice, other metals like ruthenium have also been employed. For instance, a ruthenium complex has been used alongside Candida antarctica lipase B (CALB) for the DKR of (±)-1-phenylethylamine.[3]
Comparative Data for DKR of 1-Phenylethylamine
| Catalyst System | Acyl Donor | Temp. (°C) | Time | Conversion (%) | Isolated Yield (%) | e.e. (%) | Ref. |
| Pd/AlO(OH) + Novozym-435 | Ethyl Acetate | 70 | 3 days | 97 | 92 | 98 | [1] |
| Pd/C + Lipase | Ethyl Acetate | - | long | moderate | - | - | [1] |
| Ru-complex + CALB | Isopropyl Acetate | - | - | - | 72 | 97 | |
| Ru-complex + CALB | Methyl Methoxyacetate | 100 | 24 h | - | good | high |
Palladium-Catalyzed C-H Activation for Kinetic Resolution
A more recent and distinct approach to kinetic resolution involves the palladium-catalyzed enantioselective functionalization of a C-H bond. This method utilizes a chiral ligand to direct the palladium catalyst to react with one enantiomer of the phenylethylamine derivative at a faster rate than the other.
One such example is the kinetic resolution of β-alkyl phenylethylamine derivatives through palladium-catalyzed, nosylamide-directed C-H olefination.[4][5][6] In this system, a palladium(II) acetate catalyst is paired with a chiral mono-N-protected amino acid (MPAA) ligand, such as Boc-L-lle-OH, to achieve enantioselective C-H alkenylation with styrenes.[4][5] This reaction produces an enantiomerically enriched alkenylated product and leaves the unreacted starting material also enantiomerically enriched.[4][5]
Another variation is the kinetic resolution of benzylamines via palladium(II)-catalyzed C-H cross-coupling with arylboronic acid pinacol esters, using a chiral mono-N-protected α-amino-O-methylhydroxamic acid (MPAHA) ligand.[7][8] This method provides access to both chiral benzylamines and their ortho-arylated counterparts in high enantiopurity.[7]
Comparative Data for Kinetic Resolution via C-H Activation
| Substrate | Pd-Catalyst System | Reactant | Product Yield (%) | Product e.e. (%) | Recovered SM Yield (%) | Recovered SM e.e. (%) | Selectivity Factor (s) | Ref. |
| Nosyl-protected β-alkyl phenylethylamine | Pd(OAc)2 / Boc-L-lle-OH | p-chlorostyrene | 40 | 95 | 46 | - | 57.2 | [4] |
| Racemic phenylsulfonyl amine | Pd(PPh3)4 / Chiral Phosphoric Acid | - | - | - | - | 78:22 er | 7.1 | [9] |
Alternative Methods for Comparison
For a comprehensive evaluation, it is crucial to consider alternatives to palladium-catalyzed kinetic resolution.
-
Enzymatic Resolution : Lipases, such as those from Aspergillus niger or Candida antarctica lipase B (CALB), can be used alone for the kinetic resolution of phenylethylamines through enantioselective acylation.[10][11] These methods can achieve high enantiomeric excesses (>99%) but are fundamentally limited to a maximum yield of 50% for a single enantiomer.[10][12]
-
Other Transition Metals : As mentioned, ruthenium complexes are effective for the racemization step in DKR and can be a viable alternative to palladium.[3]
Experimental Protocols
General Protocol for Dynamic Kinetic Resolution (DKR) of 1-Phenylethylamine
This protocol is adapted from the work utilizing a palladium nanocatalyst.[1]
-
Catalyst Preparation : The Pd/AlO(OH) nanocatalyst is prepared by entrapping palladium nanoparticles in aluminum hydroxide.
-
Reaction Setup : To a solution of racemic 1-phenylethylamine (1 mmol) in toluene (5 mL), add the Pd/AlO(OH) nanocatalyst (1 mol % Pd), Novozym-435 (120 mg), ethyl acetate (acyl donor), and molecular sieves.
-
Reaction Conditions : The reaction mixture is stirred at 70 °C for 3 days.
-
Work-up and Analysis : After the reaction, the solid catalyst and enzyme are filtered off. The solvent is evaporated, and the residue is purified by chromatography to isolate the acylated product. The enantiomeric excess of the product and any remaining starting material is determined by chiral HPLC analysis.
General Protocol for Kinetic Resolution via Pd-Catalyzed C-H Olefination
This protocol is based on the enantioselective C-H alkenylation of β-alkyl phenylethylamine derivatives.[4][5]
-
Reaction Setup : In a sealable Schlenk tube, combine the nosylamide-protected β-alkyl phenylethylamine substrate (0.1 mmol), styrene derivative (3.0 equiv.), Pd(OAc)2 (0.2 equiv.), Boc-L-lle-OH (0.4 equiv.), AgOAc (2.5 equiv.), K2CO3 (2.5 equiv.), benzoquinone (0.5 equiv.), and H2O (2.0 equiv.). Add a solution of anhydrous NMP (0.5 mL) in anhydrous t-AmOH (1.5 mL).
-
Reaction Conditions : Seal the Schlenk tube and stir the mixture vigorously at 60 °C.
-
Work-up and Analysis : Upon completion, the reaction is quenched, and the products are extracted. The alkenylated product and the unreacted starting material are isolated by column chromatography. Enantiomeric excess is determined by chiral HPLC analysis. The selectivity factor (s) can be calculated from the conversion and the enantiomeric excess of the starting material and/or product.
Visualizing the Processes
To better illustrate the concepts discussed, the following diagrams outline the workflows and relationships.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Dynamic Kinetic Resolution of Primary Amines with a Recyclable Pd Nanocatalyst for Racemization [organic-chemistry.org]
- 3. Development of dynamic kinetic resolution on large scale for (±)-1-phenylethylamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Kinetic Resolution of β-Alkyl Phenylethylamine Derivatives through Palladium-Catalyzed, Nosylamide-Directed C−H Olefination - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Kinetic Resolution of β-Alkyl Phenylethylamine Derivatives through Palladium-Catalyzed, Nosylamide-Directed C-H Olefination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Kinetic Resolution of Benzylamines via Palladium(II)-Catalyzed C-H Cross-Coupling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Kinetic Resolution of Racemic Amines via Palladium/Chiral Phosphoric Acid-Catalyzed Intramolecular Allylation: Stereodivergent Access to Chiral 1,3-Disubstituted Isoindolines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Enzymatic enantiomeric resolution of phenylethylamines structurally related to amphetamine - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Chiral Amine Derivatization for HPLC Enantiomeric Resolution
For scientists and professionals in drug development and related fields, the accurate determination of enantiomeric purity is a critical step in ensuring the safety and efficacy of chiral compounds. High-Performance Liquid Chromatography (HPLC) is a powerful technique for this purpose, and the derivatization of chiral amines with a chiral derivatizing agent (CDA) is a widely used strategy. This indirect approach converts a mixture of enantiomers into diastereomers, which can then be separated on a conventional achiral HPLC column.
This guide provides an objective comparison of several common CDAs, offering insights into their performance based on experimental data. Detailed methodologies for key experiments are provided to assist in the selection and implementation of the most suitable derivatization strategy for your analytical needs.
Performance Comparison of Chiral Derivatizing Agents
The choice of a CDA is a balance between factors such as reaction speed, sensitivity, stability of the derivatives, and applicability to different types of amines (primary vs. secondary). This section provides a comparative overview of some of the most frequently used CDAs.
Qualitative Performance Characteristics
| Feature | Marfey's Reagent (FDAA) | OPA with Chiral Thiol (e.g., IBLC) | (S)-(+)-NBD-Py-NCS | (S)-NIFE | GITC |
| Analyte Compatibility | Primary and secondary amines | Primary amines | Primary and secondary amines | Primary and secondary amines | Primary and secondary amines |
| Reaction Time | 60-90 minutes | Seconds to minutes | 10-60 minutes | ~20 minutes | ~10 minutes |
| Reaction Temperature | 40-60°C | Room temperature | Room temperature to 60°C | Room temperature | Room temperature |
| Derivative Stability | Generally stable | Poor, analysis should be performed quickly[1] | Generally stable | High stability | Generally stable |
| Detection Method | UV (340 nm) | Fluorescence (Ex: ~340 nm, Em: ~450 nm) | Fluorescence (Ex: ~470 nm, Em: ~530 nm) | UV, Mass Spectrometry | UV |
| Key Advantages | Well-established method, good for a wide range of amino acids. | Very fast reaction, high sensitivity, suitable for automation.[2] | High sensitivity due to fluorescence, good reactivity with both primary and secondary amines. | High sensitivity, good enantioselectivity, mild reaction conditions. | High sensitivity, rapid reaction. |
| Key Disadvantages | Longer reaction time, requires heating. | Derivatives can be unstable, does not react with secondary amines.[2] | Requires careful control of reaction conditions. | Relatively newer reagent with fewer published applications. | Can form multiple derivatives with some amino acids. |
Quantitative HPLC Performance Data
The following tables summarize representative HPLC data for the separation of chiral amine diastereomers formed with different CDAs. It is important to note that chromatographic conditions can significantly influence retention times and resolution factors. The data presented here is for illustrative purposes and is extracted from various studies.
Table 1: Enantiomeric Resolution of Chiral Amines as NBD Derivatives on Covalently Bonded CSPs [3]
| Analyte | Chiralpak IC (α) | Chiralpak IC (k'1) | Chiralpak IC (Rs) | Chiralpak IE (α) | Chiralpak IE (k'1) | Chiralpak IE (Rs) |
| 3,3-Dimethyl-2-butylamine | 1.15 | 6.90 | 1.88 | 1.30 | 12.02 | 4.06 |
| 1,3-Dimethylbutylamine | 1.10 | 6.74 | 0.94 | 1.67 | 6.29 | 2.24 |
| 1,2-Dimethylpropylamine | 1.10 | 14.50 | 2.40 | 1.42 | 11.90 | 4.26 |
| α-Methylbenzylamine | 1.24 | 7.40 | 2.44 | 1.17 | 13.10 | 1.52 |
| Mobile phase: 20% 2-propanol/hexane (V/V); Flow rate: 1mL/min; Detection: UV 310 nm, fluorescence 470 nm excitation, 530 nm emission.[3] |
Table 2: Retention Times of Amino Acid Enantiomers Derivatized with L-FDLA (an advanced Marfey's reagent) [4]
| Amino Acid | L-enantiomer RT (min) | D-enantiomer RT (min) |
| Alanine | 18.0 | 20.3 |
| Valine | 21.9 | 24.8 |
| Leucine | 24.0 | 27.2 |
| Isoleucine | 23.0 | 25.9 |
| Phenylalanine | 23.9 | 26.5 |
| Tyrosine | 19.3 | 20.8 |
| Tryptophan | 24.3 | 26.3 |
| Aspartic Acid | 12.8 | 13.5 |
| Glutamic Acid | 15.2 | 16.0 |
| Serine | 12.3 | 13.1 |
| Threonine | 14.0 | 15.2 |
| Asparagine | 13.7 | 14.4 |
| Glutamine | 16.7 | 17.3 |
| Lysine | 25.1 | 26.5 |
| Arginine | 22.8 | 23.7 |
| Histidine | 19.1 | 19.8 |
| Proline | 21.2 | 22.4 |
| LC/MS/MS with positive ESI mode was used for detection.[4] |
Experimental Protocols
Detailed and optimized experimental protocols are crucial for achieving reproducible and accurate results. Below are representative protocols for the derivatization of chiral amines with some of the compared agents.
Protocol 1: Derivatization with Marfey's Reagent (FDAA)
This is a widely cited protocol for the chiral analysis of amino acids and amines.
-
Materials:
-
Sample containing the racemic amine or amino acid.
-
1% (w/v) solution of Marfey's reagent in acetone.
-
1 M Sodium bicarbonate solution.
-
2 M Hydrochloric acid.
-
-
Procedure:
-
Sample Preparation: Dissolve the amine/amino acid sample in 100 µL of 1 M sodium bicarbonate.
-
Derivatization Reaction: Add 200 µL of the Marfey's reagent solution. Incubate the mixture at 40°C for 1 hour in a water bath, with occasional shaking.
-
Quenching and Acidification: Cool the reaction mixture to room temperature and add 100 µL of 2 M HCl to stop the reaction.
-
Sample Preparation for HPLC: Evaporate the acetone under a stream of nitrogen. Dilute the remaining aqueous solution with the mobile phase.
-
HPLC Analysis: Inject the sample onto a C18 column. Elute with a suitable mobile phase gradient (e.g., triethylammonium phosphate buffer and acetonitrile). Monitor the elution of the diastereomers by UV detection at 340 nm.
-
Protocol 2: Derivatization with o-Phthalaldehyde (OPA) and Isobutyryl-L-cysteine (IBLC)
This method is known for its rapid reaction time.
-
Materials:
-
Procedure:
-
Derivatization Reaction: This reaction is often performed in an autosampler immediately before injection. Mix the amine sample with the OPA solution and then immediately add the IBLC solution. The derivatization is nearly instantaneous (less than 1 minute).[5]
-
HPLC Analysis: Inject the mixture into the HPLC system with fluorescence detection (Excitation: ~340 nm, Emission: ~450 nm).[5]
-
Protocol 3: Derivatization with (S)-(+)-NBD-Py-NCS
This protocol is for a fluorescent CDA that reacts with primary and secondary amines.
-
Materials:
-
Sample containing the racemic amine.
-
Solution of (S)-(+)-NBD-Py-NCS in a water-miscible organic solvent like acetonitrile.
-
Borate buffer (e.g., 0.1 M, pH 8.0).
-
Acidic solution (e.g., 1 M HCl) for quenching.
-
-
Procedure:
-
Sample Preparation: Dissolve the amine sample in the borate buffer.
-
Derivatization Reaction: Mix the amine solution with the (S)-(+)-NBD-Py-NCS solution. Incubate the mixture at a controlled temperature (e.g., 60°C) for a specified time (e.g., 30 minutes).
-
Reaction Quenching: After incubation, cool the mixture to room temperature and add a small volume of the acidic solution to stop the reaction.
-
HPLC Analysis: Inject an aliquot of the resulting solution directly into the HPLC system equipped with a fluorescence detector (Excitation: ~470 nm, Emission: ~530 nm).
-
Protocol 4: Derivatization with (S)-NIFE
This protocol utilizes a modern CDA with high sensitivity.
-
Materials:
-
Sample containing chiral amines.
-
(S)-NIFE solution: 1 mg/mL in acetone.
-
Borate buffer: 0.1 M, pH 8.8.
-
-
Procedure:
-
To 10 µL of the sample, add 40 µL of borate buffer.
-
Add 50 µL of the (S)-NIFE solution.
-
Vortex and incubate at room temperature for 20 minutes.
-
Stop the reaction by adding a quenching solution, such as 10 µL of 5% acetic acid. The sample is now ready for UPLC-MS/MS analysis.
-
Visualizing the Derivatization and Workflow
Derivatization Reactions
The following diagrams illustrate the chemical reactions between a chiral amine and the different derivatizing agents.
Caption: Chemical derivatization pathways for chiral amines.
General Experimental Workflow
The overall process for enantiomeric resolution by HPLC using chiral derivatization follows a series of steps from sample preparation to data analysis.
Caption: General workflow for chiral amine analysis via derivatization.
References
- 1. benchchem.com [benchchem.com]
- 2. Comparative study of five different amine-derivatization methods for metabolite analyses by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
Safety Operating Guide
Proper Disposal of (2-Amino-2-phenyl-ethyl)-carbamic acid tert-butyl ester: A Safety and Operations Guide
For Immediate Use by Researchers, Scientists, and Drug Development Professionals
This guide provides essential, step-by-step procedures for the safe disposal of (2-Amino-2-phenyl-ethyl)-carbamic acid tert-butyl ester, ensuring the safety of laboratory personnel and compliance with environmental regulations. Due to its hazardous properties, this compound must be disposed of as hazardous waste.
I. Immediate Safety Protocols & Personal Protective Equipment (PPE)
Before handling this compound for disposal, it is imperative to wear the appropriate Personal Protective Equipment (PPE). All handling must occur in a well-ventilated area, preferably within a chemical fume hood.
Required Personal Protective Equipment (PPE):
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical splash goggles or a face shield. | Protects against splashes and accidental eye contact, which can cause serious eye damage.[1][2] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile). | Prevents skin contact, as the compound is a skin irritant.[1][2] |
| Body Protection | A standard laboratory coat or other protective clothing. | Protects against spills and contamination of personal clothing.[3][4] |
| Respiratory Protection | Use only in a well-ventilated area or chemical fume hood. | The compound may cause respiratory irritation.[1][2] |
II. Hazard Summary
Understanding the hazards associated with this compound is crucial for its safe handling and disposal.
| Hazard Category | GHS Hazard Statement |
| Skin Corrosion/Irritation | H315: Causes skin irritation.[1][2] |
| Serious Eye Damage/Eye Irritation | H318: Causes serious eye damage.[1] |
| Specific Target Organ Toxicity | H335: May cause respiratory irritation.[1][2] |
III. Step-by-Step Disposal Protocol
The primary and mandatory disposal route for this compound is through an approved hazardous waste disposal facility.[1][4][5][6][7][8] Adherence to institutional, local, state, and federal regulations is mandatory.
-
Waste Collection:
-
Labeling:
-
The hazardous waste label must include the full chemical name: "this compound." Chemical formulas or abbreviations are not acceptable.[9]
-
List all associated hazard symbols (e.g., irritant, corrosive).
-
-
Segregation of Waste:
-
Disposal of Contaminated Materials:
-
Any materials that have come into contact with the compound, such as weighing paper, contaminated gloves, or absorbent pads from a spill, must also be collected and disposed of as hazardous waste.[3]
-
Place these materials in the same designated hazardous waste container as the chemical.
-
-
Spill Management:
-
In the event of a spill, absorb the material with an inert absorbent such as vermiculite, dry sand, or earth.[3]
-
Collect the absorbed material and place it in the designated hazardous waste container for disposal.
-
-
Arrange for Pickup:
Note on Empty Containers: Empty containers should be triple-rinsed with a suitable solvent. The rinsate must be collected and treated as hazardous waste. After rinsing, the container may be disposed of in the regular trash, depending on institutional policies.[9]
IV. Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
Disclaimer: This information is intended as a guide and does not supersede institutional policies or local, state, and federal regulations. Always consult your institution's EHS department for specific disposal requirements.
References
- 1. tert-butyl N-(2-amino-2-phenylethyl)carbamate | C13H20N2O2 | CID 2771847 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. echemi.com [echemi.com]
- 3. benchchem.com [benchchem.com]
- 4. aksci.com [aksci.com]
- 5. download.basf.com [download.basf.com]
- 6. download.basf.com [download.basf.com]
- 7. fishersci.com [fishersci.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 10. ehrs.upenn.edu [ehrs.upenn.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
